molecular formula C8H10BrN B1269849 (S)-(-)-1-(4-Bromophenyl)ethylamine CAS No. 27298-97-1

(S)-(-)-1-(4-Bromophenyl)ethylamine

Número de catálogo: B1269849
Número CAS: 27298-97-1
Peso molecular: 200.08 g/mol
Clave InChI: SOZMSEPDYJGBEK-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-(-)-1-(4-Bromophenyl)ethylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280072
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27298-97-1
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27298-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-4-Bromo-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] A thorough understanding of its physical properties is crucial for its proper handling, characterization, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent typical data and may vary slightly depending on the purity of the sample and the experimental conditions.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₈H₁₀BrN--[1][2][3]
Molecular Weight 200.08 g/mol -[1][2][3]
Appearance Clear colorless liquid--[4]
Melting Point -25°C-[4][5]
Boiling Point 140-145°Cat 30 mmHg[5]
112°Cat 27 hPa[6]
Density 1.390g/mLat 20 °C[1]
Refractive Index 1.567-at 20 °C (D line)[1]
Specific Optical Rotation -20.5 ± 1°at 20 °C (D line), c = 3% in methanol[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a melting point below room temperature, a cryostat is typically used.

Methodology:

  • Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

  • Heating/Cooling Process: The sample is cooled until it solidifies and then slowly warmed at a controlled rate (typically 1-2 °C per minute) near the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[8] For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[9][10]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Graduated Cylinder Method):

  • Mass Measurement: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.[12][13][14]

  • Volume Measurement: A known volume of the liquid is added to the pycnometer or graduated cylinder.[14][15] The volume in a graduated cylinder should be read from the bottom of the meniscus.

  • Mass of Liquid: The combined mass of the container and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty container.[14]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[15] The temperature of the liquid should be recorded as density is temperature-dependent.[15]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology (Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[16]

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[16]

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[16]

Specific Optical Rotation Measurement

Specific rotation is a property of a chiral chemical compound and is the angle of rotation of plane-polarized light by a solution of the compound.

Methodology (Polarimeter):

  • Solution Preparation: A solution of the compound is prepared at a known concentration (c) in a suitable solvent (e.g., methanol).[17]

  • Blank Measurement: The polarimeter tube is filled with the pure solvent, and the reading is taken. This is the "zero" or blank reading.[18]

  • Sample Measurement: The tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.[17][19] The observed rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters.

    • c is the concentration of the solution in g/mL.[17]

Logical Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid chemical compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation & Initial Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Sample Obtain Pure Sample of This compound Purity Assess Purity (e.g., GC, NMR) Sample->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex OpticalRotation Optical Rotation Measurement Purity->OpticalRotation Data Record and Analyze Data MeltingPoint->Data BoilingPoint->Data Density->Data RefractiveIndex->Data OpticalRotation->Data Report Compile Technical Data Sheet Data->Report

References

An In-depth Technical Guide to (S)-(-)-1-(4-Bromophenyl)ethylamine: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-(-)-1-(4-Bromophenyl)ethylamine is a critical chiral amine that serves as a high-value intermediate in the synthesis of complex, biologically active molecules. Its stereospecific configuration makes it an essential building block in asymmetric synthesis, particularly for pharmaceuticals targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of potent P2X7 receptor antagonists for treating neuroinflammatory disorders. Detailed experimental protocols and pathway diagrams are included to support advanced research and development activities.

Chemical Structure and Identification

The structure of this compound features a stereogenic center at the alpha-carbon of the ethylamine side chain attached to a 4-brominated phenyl ring. This specific (S)-enantiomer is crucial for achieving desired stereoselectivity in subsequent reactions.

  • IUPAC Name: (1S)-1-(4-bromophenyl)ethan-1-amine[1]

  • Synonyms: (S)-(-)-4-Bromo-α-methylbenzylamine, (S)-(-)-p-Bromo-alpha-methylbenzylamine[2][3][4]

  • CAS Number: 27298-97-1[2][4]

  • Molecular Formula: C₈H₁₀BrN[2][4]

  • Molecular Weight: 200.08 g/mol [2][4]

  • SMILES String: C--INVALID-LINK--c1ccc(Br)cc1[2]

  • InChI Key: SOZMSEPDYJGBEK-LURJTMIESA-N[2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

Physical Properties
PropertyValueReference(s)
Physical Form Clear, colorless to almost colorless liquid[3][5]
Melting Point -25 °C[6][7]
Boiling Point 140-145 °C at 30 mmHg[6][8]
Density 1.390 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.567[2]
Specific Optical Rotation ([α]20/D) -20.5 ± 1° (c = 3% in methanol)[2]
Spectroscopic Data
  • ¹H NMR: Expected signals would include a doublet for the methyl protons, a quartet for the methine proton, signals for the aromatic protons (typically two doublets for the A₂B₂ system), and a broad singlet for the amine protons.

  • ¹³C NMR: Expected signals would include peaks for the methyl carbon, the chiral methine carbon, and four distinct aromatic carbons (two substituted and two unsubstituted). A published spectrum of the racemic mixture reacting with ¹³C-labeled CO₂ showed aromatic peaks around 129.8 and 135.2 ppm.[9]

  • IR Spectroscopy: Key vibrational bands would be expected for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 200 and 202 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

The enantiomerically pure this compound is most commonly produced via the resolution of its racemic mixture. Asymmetric synthesis is also a viable, though often more complex, alternative.

Experimental Protocol: Classical Resolution of Racemic 1-(4-Bromophenyl)ethylamine

This method relies on the diastereomeric crystallization of the amine with a chiral resolving agent, such as (R)-mandelic acid.

Workflow for Classical Resolution

G racemate Racemic 1-(4-Bromophenyl)ethylamine in Ethanol/Isopropanol dissolve Heat to Dissolve (e.g., 60°C) racemate->dissolve acid (R)-Mandelic Acid acid->dissolve cool Cool to Room Temperature (Stir Overnight) dissolve->cool filter1 Filter Diastereomeric Salt ((S)-Amine-(R)-Acid) cool->filter1 recrystallize Recrystallize Salt (Ethanol/Isopropanol) filter1->recrystallize filter2 Filter Purified Salt recrystallize->filter2 neutralize Neutralize with Base (e.g., 4M NaOH) filter2->neutralize extract Extract with Organic Solvent (e.g., Dichloromethane) neutralize->extract dry Dry and Concentrate extract->dry product This compound dry->product

Caption: Workflow for the resolution of racemic 1-(4-bromophenyl)ethylamine.

Methodology: [10]

  • Salt Formation: Dissolve (R)-mandelic acid (e.g., 600 g) in a mixture of isopropanol (e.g., 2900 mL) and ethanol (e.g., 1500 mL) and heat to 60 °C until fully dissolved.

  • Amine Addition: Slowly add racemic 1-(4-bromophenyl)ethylamine (e.g., 790 g) to the solution. An exothermic reaction will be observed.

  • Crystallization: Allow the solution to cool naturally to room temperature and stir overnight. The diastereomeric salt of (S)-amine and (R)-acid will preferentially crystallize.

  • Filtration: Collect the solid product by filtration and dry the crystals.

  • Recrystallization (Optional): For higher purity, dissolve the collected crystals in a fresh mixture of isopropanol and ethanol, heat to dissolve, and cool to recrystallize. Filter and dry the purified salt.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and neutralize to a basic pH with an aqueous base solution (e.g., 4M NaOH).

  • Extraction: Extract the liberated free amine into an organic solvent, such as dichloromethane, performing multiple extractions for a quantitative yield.

  • Isolation: Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a liquid.

Asymmetric Synthesis via Biocatalysis

Enzymatic methods, particularly using ω-transaminases (ω-TAs), represent a green and highly selective alternative for producing chiral amines.[11]

Conceptual Workflow for Enzymatic Synthesis

G cluster_0 Biocatalytic Reaction ketone 4-Bromoacetophenone enzyme ω-Transaminase (ω-TA) + PLP cofactor ketone->enzyme donor Amine Donor (e.g., Isopropylamine) donor->enzyme product This compound enzyme->product coproduct Coproduct (e.g., Acetone) enzyme->coproduct

Caption: Enzymatic synthesis of (S)-amine via transamination.

Methodology Outline:

  • Reaction Setup: A buffered aqueous solution is prepared containing the prochiral ketone substrate (4-bromoacetophenone), a suitable amine donor (e.g., isopropylamine), and the pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: A specific ω-transaminase enzyme, selected for its high stereoselectivity and activity towards the bulky ketone, is added to initiate the reaction.

  • Bioconversion: The reaction is maintained at an optimal temperature (e.g., 30 °C) and pH. The enzyme catalyzes the transfer of the amino group from the donor to the ketone, forming the chiral amine product.

  • Workup and Isolation: Upon reaction completion, the product is extracted from the aqueous phase using an organic solvent, followed by standard purification procedures.

Applications in Drug Development

This compound is a key building block for synthesizing advanced pharmaceutical intermediates.[12] Its primary utility is in constructing molecules where the chiral amine moiety is essential for target binding and biological activity.

Intermediate for P2X7 Receptor Antagonists

A major application is in the synthesis of potent and selective antagonists for the P2X7 receptor.[2][13] The P2X7 receptor, an ATP-gated ion channel, is highly expressed on immune cells like microglia and macrophages and is a key player in neuroinflammation.[14][15] Antagonizing this receptor is a promising therapeutic strategy for neurodegenerative diseases, chronic pain, and other inflammatory conditions.[10][14]

For example, it is a precursor for synthesizing compounds like (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which serves as a potent radioligand and antagonist for the rat P2X7 receptor.[2][13]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a complex signaling cascade. Understanding this pathway is crucial for designing effective antagonists.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Ion Channel Opening (Ca²⁺ Influx, K⁺ Efflux) P2X7R->Ion_Flux Pore Large Pore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 via K⁺ efflux MAPK MAPK Pathway (p38, ERK, JNK) Ion_Flux->MAPK via Ca²⁺ signaling NFkB NF-κB Activation Ion_Flux->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Pro-IL-1β → IL-1β (Release) Casp1->IL1B Inflammation Inflammation Neurotoxicity Cell Death IL1B->Inflammation MAPK->Inflammation NFkB->Inflammation Antagonist (S)-Amine Derived Antagonist Antagonist->P2X7R Blocks

Caption: Simplified P2X7 receptor signaling pathway and point of antagonist intervention.

This pathway illustrates that upon ATP binding, the P2X7 receptor mediates an influx of Ca²⁺ and efflux of K⁺.[1] This K⁺ efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, which in turn activates Caspase-1 to cleave pro-IL-1β into its mature, pro-inflammatory form.[3] The resulting inflammation can contribute to neurodegeneration.[14] Antagonists derived from this compound block the initial receptor activation, thereby inhibiting these downstream inflammatory events.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classifications: Acute Toxicity (Oral and Inhalation), Skin Corrosion/Irritation, Eye Damage, Skin Sensitization, and Chronic Aquatic Toxicity.[2]

  • Signal Word: Danger[2]

  • Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long-lasting effects).[2]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator (e.g., type ABEK filter) is mandatory.[2]

  • Storage: Store in a well-ventilated, cool, dark place under an inert atmosphere, as the compound can be air-sensitive.[3][16]

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry and pharmaceutical development. Its well-defined stereochemistry, coupled with the reactive handles of the amine and bromo-phenyl groups, provides a versatile platform for the asymmetric synthesis of novel therapeutics. The successful application of this intermediate in the creation of P2X7 receptor antagonists highlights its value in addressing complex diseases like chronic pain and neuroinflammation. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to leverage this potent chiral building block in their drug discovery programs.

References

In-Depth Technical Guide: (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the chemical and physical properties of (S)-(-)-1-(4-Bromophenyl)ethylamine, its applications in research and pharmaceutical development, and detailed experimental protocols for its use.

Core Compound Data

This compound is a chiral amine widely utilized as an intermediate and resolving agent in asymmetric synthesis. Its molecular and physical properties are summarized below.

PropertyValueCitations
Molecular Weight 200.08 g/mol [1][2]
Molecular Formula C₈H₁₀BrN[1]
CAS Number 27298-97-1[1][2]
Appearance Not specified, likely a liquid
Density 1.390 g/mL at 20 °C
Refractive Index n20/D 1.567
Optical Activity [α]20/D −20.5±1°, c = 3% in methanol
Purity ≥98.0% (sum of enantiomers, GC)[2]

Applications in Research and Drug Development

This compound is a crucial building block in modern organic chemistry and pharmaceutical development. Its primary applications stem from its chiral nature.

  • Chiral Building Block: This compound serves as a key starting material or intermediate in the asymmetric synthesis of complex, biologically active molecules. Its defined stereochemistry is transferred to the target molecule, which is critical for efficacy and reducing side effects in drug candidates.[1][3]

  • Pharmaceutical Intermediate: It is an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][4] The bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, enhancing its versatility.[1]

  • Chiral Resolving Agent: this compound is used to separate racemic mixtures of chiral acids. It reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[5]

  • Biochemical Research: The compound is valuable for studying receptor interactions, especially in the field of neuropharmacology, aiding scientists in understanding how drugs affect the nervous system.[1][4]

Experimental Protocols

A primary application of chiral amines like this compound is in the kinetic resolution of other chemical entities. Below is a representative protocol for the enzymatic kinetic resolution of a racemic primary amine, a common procedure in pharmaceutical development.

Protocol: Enzymatic Kinetic Resolution of a Racemic Amine via Acylation

This protocol describes a general procedure for the kinetic resolution of a racemic primary amine using a lipase enzyme to selectively acylate one enantiomer, leaving the other unreacted. This method is widely used for its high selectivity and mild reaction conditions.

Materials:

  • Racemic amine (substrate)

  • This compound (for comparison or as a model substrate if needed)

  • Immobilized lipase, such as Lipase B from Candida antarctica (CALB, e.g., Novozym 435)[6]

  • Acylating agent (e.g., ethyl acetate, isopropyl 2-propoxyacetate)[6]

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether, tetrahydrofuran)[6]

  • Standard laboratory glassware (flame-dried and under an inert atmosphere like nitrogen or argon)

  • Magnetic stirrer and temperature controller

  • Equipment for reaction monitoring: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[6]

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chosen anhydrous organic solvent.

  • Substrate Addition: Dissolve the racemic amine (1.0 equivalent) in the solvent.

  • Acylating Agent: Add the acylating agent (typically 0.5-1.0 equivalent) to the solution.[6]

  • Enzyme Addition: Add the immobilized lipase (e.g., CALB) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50 °C.[6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically. Analyze these aliquots using chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the unreacted amine and the newly formed amide product.[6] The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both components.[6]

  • Reaction Quenching: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup and Isolation: The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard purification techniques, such as column chromatography or acid-base extraction.

  • Characterization: Characterize the enantiomeric excess of the recovered starting material and the product amide using chiral GC or HPLC to confirm the success of the resolution.[6]

Visualized Workflow

The following diagram illustrates the logical workflow for the classical chiral resolution of a racemic acid using this compound as the resolving agent.

G racemic_acid Racemic Carboxylic Acid (R-Acid and S-Acid) mixing Reaction in Solvent racemic_acid->mixing resolving_agent This compound (S-Amine) resolving_agent->mixing diastereomers Formation of Diastereomeric Salts (R-Acid, S-Amine) and (S-Acid, S-Amine) mixing->diastereomers Salt Formation separation Separation via Fractional Crystallization diastereomers->separation salt1 Insoluble Salt (e.g., S-Acid, S-Amine) separation->salt1 Solid salt2 Soluble Salt (e.g., R-Acid, S-Amine) separation->salt2 In Solution acidification1 Acidification (e.g., HCl) salt1->acidification1 acidification2 Acidification (e.g., HCl) salt2->acidification2 enantiomer1 Pure S-Enantiomer of Acid acidification1->enantiomer1 recycle Recovered Resolving Agent (S-Amine) acidification1->recycle enantiomer2 Pure R-Enantiomer of Acid acidification2->enantiomer2 acidification2->recycle

Caption: Chiral resolution workflow of a racemic acid.

References

An In-Depth Technical Guide to the Synthesis of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Bromophenyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure this compound. The document details three principal strategies: kinetic resolution of the racemic amine, asymmetric reductive amination of 4-bromoacetophenone, and biocatalytic synthesis. Each section includes detailed experimental protocols, quantitative data, and visual representations of the workflows and pathways to facilitate understanding and implementation in a research and development setting.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these amines is often critical to their pharmacological activity. This compound serves as a key intermediate in the synthesis of various therapeutic agents. The development of efficient and stereoselective synthetic routes to this compound is, therefore, a significant focus in process chemistry and drug development. This guide explores the most effective methods for its synthesis, providing detailed protocols and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Synthesis Pathways

Three primary strategies have emerged for the synthesis of enantiopure this compound:

  • Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethylamine: This classical approach involves the separation of the desired (S)-enantiomer from a racemic mixture.

  • Asymmetric Reductive Amination of 4-Bromoacetophenone: This method involves the direct conversion of the prochiral ketone, 4-bromoacetophenone, into the chiral amine using a chiral catalyst or auxiliary.

  • Biocatalytic Synthesis: This modern approach utilizes enzymes, such as transaminases, to catalyze the stereoselective synthesis of the target amine from the corresponding ketone.

The following sections will delve into the specifics of each of these pathways.

Kinetic Resolution of Racemic 1-(4-Bromophenyl)ethylamine

Kinetic resolution is a widely used technique for separating enantiomers. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic kinetic resolution.

Classical Resolution with (S)-(+)-Mandelic Acid

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Logical Workflow for Classical Resolution:

racemic_amine Racemic 1-(4-Bromophenyl)ethylamine diastereomeric_salts Diastereomeric Salts ((S)-Amine-(S)-Acid and (R)-Amine-(S)-Acid) racemic_amine->diastereomeric_salts chiral_acid (S)-(+)-Mandelic Acid chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation s_salt Less Soluble (S,S) Salt separation->s_salt r_salt_solution More Soluble (R,S) Salt in Mother Liquor separation->r_salt_solution basification_s Basification (e.g., NaOH) s_salt->basification_s basification_r Basification r_salt_solution->basification_r s_amine This compound basification_s->s_amine r_amine (R)-(+)-1-(4-Bromophenyl)ethylamine basification_r->r_amine

Caption: Workflow for classical resolution of racemic 1-(4-bromophenyl)ethylamine.

Experimental Protocol: Resolution with (S)-(+)-Mandelic Acid

  • Salt Formation: Dissolve racemic 1-(4-bromophenyl)ethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a solution of (S)-(+)-mandelic acid (0.5 eq) in the same solvent.

  • Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of a strong base (e.g., 2M NaOH) to a pH > 12.

  • Extraction: Extract the liberated this compound with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Quantitative Data for Classical Resolution:

ParameterValueReference
Resolving Agent(S)-(+)-Mandelic AcidGeneral Principle
Typical Yield< 50% (for the desired enantiomer)Theoretical Limit
Enantiomeric Excess (ee)>98% (after recrystallization)General Observation
Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the racemic amine at a much faster rate than the other. This leaves the unreacted enantiomer in high enantiomeric excess.

Experimental Workflow for Enzymatic Kinetic Resolution:

racemic_amine Racemic 1-(4-Bromophenyl)ethylamine reaction_mixture Reaction Mixture racemic_amine->reaction_mixture acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_mixture lipase Lipase (e.g., Novozym 435) lipase->reaction_mixture separation Separation reaction_mixture->separation s_amine Unreacted (S)-Amine separation->s_amine r_amide Acylated (R)-Amide separation->r_amide

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic 1-(4-bromophenyl)ethylamine (1.0 eq) in an organic solvent (e.g., toluene or hexane), add an acyl donor such as ethyl acetate (excess).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining amine.

  • Enzyme Removal: Filter off the immobilized enzyme for potential reuse.

  • Separation: The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. These can be separated by column chromatography or by an acid-base extraction procedure.

  • Isolation of (S)-Amine: After separation, the solvent containing the (S)-amine is evaporated to yield the final product.

Quantitative Data for Enzymatic Kinetic Resolution:

ParameterValueReference
EnzymeNovozym 435 (immobilized Candida antarctica lipase B)[1]
Acyl DonorEthyl Acetate[2]
SolventToluene[2]
Temperature30-45 °C[1]
Conversion~50%[1]
Yield of (S)-amine< 50%Theoretical Limit
Enantiomeric Excess (ee) of (S)-amine>99%[2]

Asymmetric Reductive Amination of 4-Bromoacetophenone

Asymmetric reductive amination offers a more atom-economical approach to chiral amines by directly converting a prochiral ketone into the desired enantiomerically enriched amine. This is typically achieved using a chiral catalyst and a reducing agent.

Signaling Pathway for Asymmetric Reductive Amination:

ketone 4-Bromoacetophenone imine_formation In situ Imine Formation ketone->imine_formation amine_source Amine Source (e.g., NH3 or precursor) amine_source->imine_formation catalyst Chiral Catalyst (e.g., Ir-f-Binaphane) asymmetric_reduction Asymmetric Reduction catalyst->asymmetric_reduction imine N-(1-(4-bromophenyl)ethylidene)amine imine_formation->imine imine->asymmetric_reduction product This compound asymmetric_reduction->product reducing_agent Reducing Agent (e.g., H2) reducing_agent->asymmetric_reduction

Caption: Pathway of asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

  • Catalyst Preparation: In a glovebox, prepare the active chiral catalyst by reacting a metal precursor (e.g., [Ir(COD)Cl]2) with a chiral ligand (e.g., (S,S)-f-Binaphane) in a suitable solvent like dichloromethane (DCM).

  • Reaction Setup: In a separate reaction vessel, dissolve 4-bromoacetophenone (1.0 eq), an amine source (e.g., p-anisidine for a secondary amine, followed by deprotection, or an ammonia equivalent), and a Lewis acid co-catalyst (e.g., Ti(OiPr)4) in DCM.

  • Reaction Execution: Transfer the prepared catalyst solution to the substrate mixture. Pressurize the reactor with hydrogen gas to the desired pressure.

  • Reaction Monitoring: Stir the reaction at a specified temperature until completion, monitoring by GC or HPLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen pressure. Quench the reaction and perform an appropriate work-up, which may involve filtration, extraction, and purification by column chromatography to isolate the chiral amine.

Quantitative Data for Asymmetric Reductive Amination of Aryl Ketones:

ParameterValueReference
Catalyst SystemIr-f-Binaphane complex[3]
Co-catalystTi(OiPr)4, I2[3]
Reducing AgentH2[3]
Enantiomeric Excess (ee)Up to 96% for analogous aryl ketones[3]
Conversion>99% for analogous aryl ketones[3]

Biocatalytic Synthesis using Transaminases

Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone with high enantioselectivity.

Experimental Workflow for Biocatalytic Synthesis:

ketone 4-Bromoacetophenone reaction_mixture Bioreaction Mixture ketone->reaction_mixture amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->reaction_mixture transaminase (S)-selective Transaminase transaminase->reaction_mixture cofactor PLP (Pyridoxal 5'-phosphate) cofactor->reaction_mixture product_separation Product Separation and Isolation reaction_mixture->product_separation s_amine This compound product_separation->s_amine coproduct Acetone product_separation->coproduct

Caption: Workflow for transaminase-mediated synthesis.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

  • Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.5) containing the (S)-selective transaminase, the cofactor pyridoxal 5'-phosphate (PLP), and an amine donor such as isopropylamine.

  • Substrate Addition: Add 4-bromoacetophenone to the reaction mixture. A co-solvent like DMSO may be required to improve the solubility of the substrate.

  • Bioreaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC. The equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the co-product (acetone).

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding a strong acid or by other methods to denature the enzyme.

  • Extraction and Purification: Centrifuge to remove the precipitated enzyme. Adjust the pH of the supernatant to basic and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify if necessary to obtain the pure (S)-amine.

Quantitative Data for Transaminase-Mediated Synthesis of Chiral Amines:

ParameterValueReference
EnzymeEngineered (S)-selective ω-transaminase[4][5]
Amine DonorIsopropylamine[6]
Co-factorPyridoxal 5'-phosphate (PLP)[6]
Co-solventDMSO[6]
Conversion>95%[4]
Enantiomeric Excess (ee)>99%[4][5]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents.

  • Classical resolution is a well-established but often lower-yielding method, best suited for smaller scale synthesis where the recovery of the "wrong" enantiomer is not a primary concern.

  • Enzymatic kinetic resolution offers high enantioselectivity but is also limited to a theoretical maximum yield of 50% for the desired enantiomer.

  • Asymmetric reductive amination provides a more direct and atom-economical route, with the potential for high yields and excellent enantioselectivity, though it may require expensive and air-sensitive catalysts.

  • Biocatalytic synthesis using transaminases represents a green and highly selective modern approach, capable of producing the target amine with near-perfect enantioselectivity and high conversions, making it particularly attractive for industrial applications.

This guide provides the foundational knowledge and detailed protocols for researchers to pursue the synthesis of this important chiral intermediate. Further optimization of the presented protocols may be necessary to meet specific project requirements.

References

Spectroscopic Data for (S)-(-)-1-(4-Bromophenyl)ethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-1-(4-Bromophenyl)ethylamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

¹H NMR Spectral Data for (±)-1-(4-Bromophenyl)ethylamine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.44d2HAr-H
7.21d2HAr-H
4.13q1HCH
1.54s (br)2HNH₂
1.34d3HCH₃

Solvent: CDCl₃

¹³C NMR Spectral Data for (±)-1-(4-Bromophenyl)ethylamine (Predicted)
Chemical Shift (δ) ppmAssignment
145.2Ar-C (quaternary)
131.3Ar-CH
127.8Ar-CH
120.5Ar-C-Br
50.8CH
25.4CH₃
IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3370, 3289MediumN-H stretch (asymmetric and symmetric)
3025MediumAr C-H stretch
2965, 2928, 2855MediumAliphatic C-H stretch
1600MediumN-H bend
1486StrongAr C=C stretch
1072StrongC-N stretch
1010StrongAr C-H in-plane bend
821StrongAr C-H out-of-plane bend
499MediumC-Br stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
2015[M+2]⁺ (with ⁸¹Br)
1995[M]⁺ (with ⁷⁹Br)
18698[M-CH₃+2]⁺
184100[M-CH₃]⁺
10530[C₈H₉]⁺
10435[C₈H₈]⁺
7715[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a chiral amine like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the amine for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the spinner into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Acquire the ¹³C spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of the liquid amine directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a volatile liquid like this compound, GC-MS is a suitable method.

    • If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and heated to vaporize the sample.

  • Ionization and Mass Analysis:

    • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of this compound and a simplified representation of its mass spectral fragmentation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_output Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy (ATR) Sample->IR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for Spectroscopic Analysis.

Mass_Fragmentation Molecule [C₈H₁₀BrN]⁺˙ (m/z = 199/201) Fragment1 [C₇H₇BrN]⁺ (m/z = 184/186) Molecule->Fragment1 - •CH₃ Fragment2 [C₈H₉]⁺ (m/z = 105) Molecule->Fragment2 - •NH₂Br Fragment3 [BrC₆H₄]⁺ (m/z = 155/157) Fragment1->Fragment3 - •CH₂NH

Caption: Simplified Mass Fragmentation Pathway.

An In-depth Technical Guide to the NMR Spectrum Analysis of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-(-)-1-(4-Bromophenyl)ethylamine, a chiral amine widely used in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of chemistry and pharmaceuticals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on typical values for similar structures and available spectral information. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Protons (Atom No.)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'~1.38Doublet6.63H
H-1~4.12Quartet6.61H
NH₂~1.5 (variable)Broad Singlet-2H
H-3, H-5~7.22Doublet8.42H
H-2, H-6~7.45Doublet8.42H

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon (Atom No.)Chemical Shift (δ, ppm)
C-1'~25.5
C-1~50.5
C-4~121.0
C-2, C-6~128.0
C-3, C-5~131.5
C-ipso~145.0

Experimental Protocols

The following protocols describe the standard procedures for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, a brief sonication can be used to aid dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2.2. NMR Spectrum Acquisition

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structure, key NMR correlations, and the experimental workflow.

molecular_structure cluster_molecule This compound C_ipso C-ipso C2 C2 C_ipso->C2 C1 C1 C_ipso->C1 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C_ipso H6 H6 C6->H6 C1_prime C1' C1->C1_prime N N C1->N H1 H1 C1->H1 H1_prime H1' C1_prime->H1_prime NH2 NH₂ N->NH2

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR_Correlations Key ¹H-¹H COSY Correlations H1 H-1 (~4.12 ppm) H1_prime H-1' (~1.38 ppm) H1->H1_prime ³J H2_H6 H-2, H-6 (~7.45 ppm) H3_H5 H-3, H-5 (~7.22 ppm) H2_H6->H3_H5 ³J

Caption: Diagram of expected ³J (through-bond) ¹H-¹H COSY correlations.

Experimental_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for the NMR analysis of this compound.

Unveiling the Structural Architecture of (S)-(-)-1-(4-Bromophenyl)ethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the crystal structure of derivatives of the chiral amine (S)-(-)-1-(4-Bromophenyl)ethylamine. This document summarizes key crystallographic data, details experimental methodologies, and visualizes relevant chemical pathways and workflows.

Core Findings at a Glance

The crystal structures of several derivatives of this compound have been determined through single-crystal X-ray diffraction. These studies reveal the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that govern the solid-state packing of these molecules. Of particular note is the Schiff base derivative, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, and its corresponding palladium(II) complex, which provide valuable insights into the coordination chemistry and structural landscape of this class of compounds.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for two significant derivatives of this compound.

Table 1: Crystallographic Data for (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine Ligand (I)

ParameterValue
Chemical FormulaC₁₆H₁₆BrNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not available in search results
ZValue not available in search results
R-factor0.0508[1]

Table 2: Crystallographic Data for bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) Complex (II)

ParameterValue
Chemical Formula[PdCl₂(C₁₆H₁₆BrNO)₂]
Crystal SystemMonoclinic
Space GroupP2₁[1]
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)Value not available in search results
γ (°)90
Volume (ų)Value not available in search results
Z2 (two molecules in the asymmetric unit)[1]
R-factorValue not available in search results

Experimental Protocols

Synthesis of (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine Ligand (I)

The synthesis of the chiral Schiff base ligand was achieved through the reaction of 4-methoxyanisaldehyde with this compound.[1]

Workflow for Ligand Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final_product Final Product A 4-Methoxyanisaldehyde C Solvent-free reaction at room temperature A->C B This compound B->C D Crude white solid C->D E Recrystallization from CH₂Cl₂ via slow evaporation D->E F Colorless crystals of Ligand (I) E->F

Caption: Synthesis of the Schiff base ligand.

Synthesis of bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) Complex (II)

The palladium(II) complex was synthesized by reacting the Schiff base ligand with a palladium(II) source.

Experimental Workflow for Complex Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final_product Final Product A Ligand (I) in CH₂Cl₂ C Stirring at room temperature A->C B Pd(cod)Cl₂ or similar Pd(II) source in CH₂Cl₂ B->C D Precipitate formation C->D E Recrystallization D->E F Single crystals of Complex (II) E->F

Caption: Synthesis of the Palladium(II) complex.

X-ray Crystallography

Single-crystal X-ray diffraction data for the ligand and the complex were collected on a diffractometer. The structures were solved and refined using standard crystallographic software packages.

General X-ray Crystallography Workflow

G A Single Crystal Selection B Data Collection (X-ray Diffractometer) A->B C Data Reduction and Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: Standard workflow for X-ray crystallography.

Structural Analysis and Intermolecular Interactions

The crystal structure of the palladium(II) complex reveals a square-planar coordination geometry around the central palladium atom. The two Schiff base ligands are coordinated to the palladium center through their nitrogen atoms in a trans configuration. The average Pd-N and Pd-Cl bond distances are approximately 2.031 Å and 2.309 Å, respectively.[1] The crystal packing is stabilized by C-H···O and C-H···Br hydrogen-bonding interactions.[1]

Signaling Pathways and Biological Context

While the primary focus of the available literature is on the synthesis and crystal structure, chiral amines and their derivatives are crucial building blocks in medicinal chemistry.[2][3][4] They are integral to a vast array of pharmaceuticals and biologically active compounds. The specific biological signaling pathways targeted by derivatives of this compound would depend on the final molecular structure. For instance, this amine has been used in the synthesis of a potent and selective antagonist for P2X7 receptors, which are involved in inflammatory and neuropathic pain pathways.

Logical Relationship in Drug Discovery

G A This compound (Chiral Building Block) B Synthesis of Derivatives A->B C Screening for Biological Activity B->C D Lead Compound Identification C->D E Target Identification (e.g., P2X7 Receptor) D->E G Drug Development D->G F Mechanism of Action Studies E->F F->G

Caption: Role in drug discovery process.

References

(S)-(-)-1-(4-Bromophenyl)ethylamine: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS No: 27298-97-1). The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended for laboratory personnel and professionals in the field of drug development who may handle this compound.

Chemical and Physical Properties

This compound is a chiral amine used in the synthesis of various chemical entities, including potent and selective antagonists for receptors like the rat P2X7 receptor. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C8H10BrN[1]
Molecular Weight 200.08 g/mol
Appearance Colorless to light yellow liquid[1][2]
Odor Odorless[1]
Density 1.390 g/mL at 20 °C
Melting Point -25 °C[3][4]
Boiling Point 140-145 °C at 30 mmHg[3][4]
Refractive Index n20/D 1.567
Solubility Water: 4 g/L at 20 °C[4]
Flash Point >110 °C[4][5]
Stability Stable under recommended storage conditions. Air sensitive.[6]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Acute Aquatic HazardCategory 2H401: Toxic to aquatic life
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Danger[1][7]

Hazard Pictograms:

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

  • Environment (GHS09)

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is necessary to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum). Must be approved under NIOSH (US) or EN 166 (EU) standards.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[8] A complete suit protecting against chemicals is required.Prevents skin contact which can cause severe burns and allergic reactions.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] A type ABEK (EN14387) respirator filter is recommended.Protects against inhalation of harmful vapors.
Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[1][10] Local exhaust ventilation should be used to control the emission of vapors.[7][11]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[1][12]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the work area.

  • Inert Atmosphere: The substance is air-sensitive and should be stored under an inert gas like nitrogen or argon.[1][9]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Storage Area: Store in a designated corrosives area and keep locked up.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide, and chloroformates.[12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1][8][12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][9] Collect the absorbed material in a suitable, closed container for disposal as hazardous waste.

Disposal Considerations

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product in accordance with local and national regulations.[7]

Visualized Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Handle in Fume Hood Handle in Fume Hood Ensure Ventilation->Handle in Fume Hood Avoid Contact Avoid Contact Handle in Fume Hood->Avoid Contact Practice Good Hygiene Practice Good Hygiene Avoid Contact->Practice Good Hygiene Store Properly Store Properly Practice Good Hygiene->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Emergency First Aid Procedures

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Event Exposure Event Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Skin Rinse Eyes with Water (15 min) Rinse Eyes with Water (15 min) Exposure Event->Rinse Eyes with Water (15 min) Eye Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Ingestion Artificial Respiration if Needed Artificial Respiration if Needed Move to Fresh Air->Artificial Respiration if Needed Seek Medical Attention Seek Medical Attention Artificial Respiration if Needed->Seek Medical Attention Rinse Skin with Water (15 min) Rinse Skin with Water (15 min) Remove Contaminated Clothing->Rinse Skin with Water (15 min) Rinse Skin with Water (15 min)->Seek Medical Attention Remove Contact Lenses Remove Contact Lenses Rinse Eyes with Water (15 min)->Remove Contact Lenses Remove Contact Lenses->Seek Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Medical Attention

Caption: First aid procedures following exposure to this compound.

References

The Dawn of Stereochemistry: A Technical Guide to the Discovery and History of Chiral Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The recognition of stereoisomerism and its profound impact on biological activity represents a cornerstone of modern pharmacology and drug development. Phenylethylamine, a simple biogenic amine, and its chiral derivatives have been central to this narrative. This technical guide provides an in-depth exploration of the discovery, resolution, and historical significance of chiral phenylethylamines. We delve into the pioneering work of early scientists, detail the experimental protocols for enantiomeric resolution, and present the signaling pathways that differentiate the biological effects of these stereoisomers. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction: The Concept of Chirality and Biological Activity

The late 19th and early 20th centuries witnessed a revolution in chemical understanding, with the emergence of stereochemistry—the study of the three-dimensional arrangement of atoms in molecules. The work of scientists like Louis Pasteur laid the foundation for understanding that molecules with the same chemical formula could exist as non-superimposable mirror images, or enantiomers. This seemingly subtle difference was later found to have profound implications for biological systems.

Early pharmacologists began to grapple with the question of how the spatial arrangement of atoms in a drug molecule influenced its physiological effect. Two towering figures in this domain were Paul Ehrlich and Arthur Robertson Cushny.

Paul Ehrlich (1854-1915) , a German physician and scientist, developed the concept of a Therapia Sterilisans Magna—a "magic bullet" that could selectively target and destroy pathogens without harming the host.[1][2] His "side-chain theory" proposed the existence of specific receptors on cells that interact with chemical substances.[1][3][4] This theory provided a conceptual framework for understanding how the precise three-dimensional shape of a molecule is critical for its interaction with a biological target, a principle that is central to the action of chiral drugs.[1][3]

Arthur Robertson Cushny (1866-1926) , a Scottish pharmacologist, was a pioneer in the field of stereopharmacology. He was among the first to systematically investigate the differing pharmacological actions of optical isomers.[5] His work on alkaloids such as atropine and hyoscyamine, and importantly on adrenaline (epinephrine), a close structural relative of phenylethylamine, demonstrated that one enantiomer was often significantly more active than the other.[5][6][7][8] This laid the experimental groundwork for the principle that biological systems, being chiral themselves, interact differently with the enantiomers of a chiral drug.

The Discovery and Resolution of Phenylethylamine Enantiomers

While phenethylamine itself was synthesized earlier, the critical step for its use in stereochemical studies was the separation of its racemic mixture into individual enantiomers. This was famously achieved by A. W. Ingersoll in 1937 , who introduced a practical and efficient method for the resolution of (±)-α-phenylethylamine using tartaric acid.[9] This method, based on the principle of diastereomeric salt formation, remains a classic experiment in organic chemistry.

Principle of Diastereomeric Resolution

Enantiomers have identical physical properties (e.g., boiling point, solubility), making them difficult to separate by traditional methods. The resolution of a racemic mixture of an amine involves reacting it with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

G racemate Racemic (±)-Phenylethylamine (R- and S-enantiomers) reaction Reaction in Solvent (e.g., Methanol) racemate->reaction acid (+)-Tartaric Acid (Chiral Resolving Agent) acid->reaction salts Mixture of Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate reaction->salts crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S-Amine)-(+)-Tartrate) crystallization->less_soluble Crystallizes out more_soluble More Soluble Diastereomeric Salt (in filtrate) crystallization->more_soluble Remains in solution base_treatment1 Basification (e.g., NaOH) less_soluble->base_treatment1 base_treatment2 Basification (e.g., NaOH) more_soluble->base_treatment2 s_amine Pure (S)-(-)-Phenylethylamine base_treatment1->s_amine r_amine Enriched (R)-(+)-Phenylethylamine base_treatment2->r_amine

Quantitative Data from Enantiomeric Resolution

The success of a resolution is quantified by the yield and the optical purity of the separated enantiomers. Optical purity is determined by measuring the specific rotation of the product and comparing it to the known specific rotation of the pure enantiomer.

Parameter(S)-(-)-1-Phenylethylamine(R)-(+)-1-PhenylethylamineReference
Specific Rotation (neat) -39°+39°TCI
Specific Rotation (in Methanol) -39.2° (c=x)+39.2° (c=x)PubChem

Note: The concentration (c) for the specific rotation in methanol was not specified in the available public data.

Experimental Protocols: The Classical Resolution of (±)-α-Phenylethylamine

The following protocol is a generalized representation of the classical method for the resolution of racemic α-phenylethylamine using (+)-tartaric acid.

Formation and Isolation of the (-)-Amine-(+)-Tartrate Salt
  • Dissolution: (+)-Tartaric acid is dissolved in a suitable solvent, typically methanol, with heating.

  • Addition of Racemic Amine: Racemic (±)-α-phenylethylamine is cautiously added to the hot solution of tartaric acid.

  • Crystallization: The solution is allowed to cool slowly to room temperature and stand for an extended period (e.g., 24 hours). The less soluble diastereomeric salt, the (-)-amine-(+)-hydrogen tartrate, crystallizes out as prismatic crystals.

  • Isolation: The crystals are collected by suction filtration and washed with a small amount of cold methanol.

Liberation of the Free (-)-Amine
  • Basification: The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., 50% sodium hydroxide solution) is added to deprotonate the amine and liberate the free base.

  • Extraction: The free (-)-α-phenylethylamine is extracted from the aqueous solution using an organic solvent such as ether.

  • Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation or rotary evaporation.

  • Purification: The crude amine is purified by distillation to yield the optically active (-)-α-phenylethylamine.

Isolation of the (+)-Amine from the Mother Liquor

The mother liquor from the initial crystallization contains the more soluble (+)-amine-(+)-hydrogen tartrate salt. The (+)-amine can be recovered from this filtrate by a similar process of basification, extraction, and purification. The optical purity of the (+)-amine obtained from the mother liquor is often lower than that of the initially crystallized (-)-amine and may require further recrystallization of a suitable salt to achieve high enantiomeric excess.

G start Start: Racemic (±)-Phenylethylamine and (+)-Tartaric Acid in Methanol heat Heat to dissolve start->heat cool Cool and allow to crystallize (24h) heat->cool filter Suction filtration cool->filter crystals Crystals: (-)-Amine-(+)-Tartrate Salt filter->crystals Solid filtrate Filtrate: Enriched in (+)-Amine-(+)-Tartrate filter->filtrate Liquid dissolve_crystals Dissolve crystals in H₂O crystals->dissolve_crystals evap_filtrate Evaporate methanol from filtrate filtrate->evap_filtrate add_naoh1 Add NaOH solution dissolve_crystals->add_naoh1 extract1 Extract with ether add_naoh1->extract1 dry_evap1 Dry and evaporate ether extract1->dry_evap1 distill1 Distill to purify dry_evap1->distill1 s_amine Product: (S)-(-)-Phenylethylamine distill1->s_amine dissolve_residue Dissolve residue in H₂O evap_filtrate->dissolve_residue add_naoh2 Add NaOH solution dissolve_residue->add_naoh2 extract2 Extract with ether add_naoh2->extract2 dry_evap2 Dry and evaporate ether extract2->dry_evap2 distill2 Distill to purify dry_evap2->distill2 r_amine Product: (R)-(+)-Phenylethylamine distill2->r_amine

Differential Biological Activity and Signaling Pathways

Phenylethylamine and its derivatives exert their effects primarily through the modulation of monoaminergic neurotransmitter systems. They act on several key protein targets, with their stereochemistry often playing a critical role in their potency and mechanism of action.

Trace Amine-Associated Receptor 1 (TAAR1)

Phenylethylamine is an endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[10][11] Activation of TAAR1 triggers a signaling cascade that modulates the activity of dopamine, norepinephrine, and serotonin systems.

The binding of a phenylethylamine enantiomer to TAAR1 initiates a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gs. The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases like ERK1/2 (extracellular signal-regulated kinase).[10][12][13] This signaling cascade can influence neuronal excitability, gene expression, and apoptosis.[10]

G

Vesicular Monoamine Transporter 2 (VMAT2)

The Vesicular Monoamine Transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.[14][15][16][17][18] This process is crucial for the storage and subsequent release of these neurotransmitters. VMAT2 functions as a proton-monoamine antiporter, utilizing the proton gradient across the vesicular membrane to drive the uptake of monoamines.[16]

Phenylethylamine and its derivatives can act as substrates and/or inhibitors of VMAT2.[15][17] By competing with endogenous monoamines for transport into vesicles or by otherwise inhibiting VMAT2 function, they can disrupt the normal storage of neurotransmitters. This leads to an increase in the cytoplasmic concentration of monoamines, which can then be released from the neuron via reverse transport through the plasma membrane transporters (e.g., DAT, NET, SERT). The stereochemistry of phenylethylamine derivatives can influence their affinity and efficacy at VMAT2.

G H_cyto H_cyto VMAT2 VMAT2 H_cyto->VMAT2 Proton influx H_lumen H_lumen VMAT2->H_lumen Proton efflux MA_lumen MA_lumen VMAT2->MA_lumen Monoamine packaging MA_cyto MA_cyto MA_cyto->VMAT2 Monoamine uptake PEA PEA PEA->VMAT2 Inhibits/Competes

Conclusion

The history of chiral phenylethylamines is a microcosm of the development of stereochemistry and its application to pharmacology. From the foundational concepts of molecular asymmetry and biological receptors laid by pioneers like Ehrlich and Cushny, to the practical resolution techniques developed by Ingersoll, the study of these simple chiral molecules has provided profound insights into the nature of drug-receptor interactions. The differential effects of phenylethylamine enantiomers on signaling pathways, such as those mediated by TAAR1 and VMAT2, underscore the critical importance of considering stereochemistry in drug design and development. This historical and technical overview serves as a guide for researchers, reminding us of the fundamental principles that continue to shape the future of medicinal chemistry.

References

An In-Depth Technical Guide to the Core Characteristics of Brominated Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of brominated chiral amines, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The introduction of a bromine atom into a chiral amine scaffold can profoundly influence its physicochemical properties, biological activity, and synthetic utility. This document outlines key physicochemical data, detailed experimental protocols for their synthesis and characterization, and visual representations of relevant synthetic pathways.

Physicochemical Properties of Brominated Chiral Amines

The presence of a bromine atom, a relatively large and electronegative halogen, imparts distinct properties to chiral amine molecules. These include increased molecular weight and van der Waals surface area, which can affect melting and boiling points. The electron-withdrawing nature of bromine can also influence the basicity of the amine group. Furthermore, the position of the bromine atom on an aromatic ring or an aliphatic chain can lead to significant differences in these properties among isomers.

Below is a compilation of physicochemical data for a selection of brominated chiral amines to facilitate comparison.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)Specific Rotation ([α]20/D)
(R)-(+)-1-(4-Bromophenyl)ethylamineStructure of (R)-(+)-1-(4-Bromophenyl)ethylamineC₈H₁₀BrN200.08--1.390 (at 20 °C)1.566[1]+20.5±1° (c=3% in methanol)[1]
(S)-(-)-1-(4-Bromophenyl)ethylamineStructure of this compoundC₈H₁₀BrN200.08--1.390 (at 20 °C)1.567-20.5±1° (c=3% in methanol)
2-Amino-1-(4-bromophenyl)ethanolStructure of 2-Amino-1-(4-bromophenyl)ethanolC₈H₁₀BrNO216.08111-113[2]341.6±27.0 (Predicted)[2]1.539±0.06 (Predicted)[2]-Not Available
(S)-2-Amino-3-(4-bromophenyl)propanoic acidStructure of (S)-2-Amino-3-(4-bromophenyl)propanoic acidC₉H₁₀BrNO₂244.09----Not Available
2-Bromo-N-(1-phenylethyl)acetamideStructure of 2-Bromo-N-(1-phenylethyl)acetamideC₁₀H₁₂BrNO242.11----Not Available

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of brominated chiral amines. This section provides protocols for key synthetic transformations.

Synthesis of 2-Bromo-N-((R)-1-phenylethyl)acetamide

This protocol describes the synthesis of a chiral brominated amide from a chiral amine and bromoacetyl chloride.

Materials:

  • (R)-1-Phenylethanamine

  • Bromoacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-1-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-N-((R)-1-phenylethyl)acetamide.[3]

Characterization: The structure and purity of the synthesized compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Asymmetric Transfer Hydrogenation of a Bromo-substituted Prochiral Imine

This protocol outlines a general procedure for the enantioselective reduction of a bromo-substituted imine to the corresponding chiral amine using a chiral catalyst.

Materials:

  • Bromo-substituted acetophenone

  • Ammonium formate or another suitable amine source

  • Chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand)

  • Formic acid/triethylamine azeotrope (as the hydrogen source)

  • Solvent (e.g., isopropanol, water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the bromo-substituted acetophenone and the ammonium source in the chosen solvent.

  • Add the chiral catalyst (typically 0.1-1 mol%).

  • Add the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) for the time required for complete conversion (monitor by TLC or GC).

  • Upon completion, quench the reaction and work up by extracting the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral amine by column chromatography or crystallization.

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5][6]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to brominated chiral amines.

Synthesis_of_Bromo_Amide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification R_PEA (R)-1-Phenylethanamine Solvent DCM, 0°C to RT R_PEA->Solvent dissolve BAC Bromoacetyl Chloride BAC->Solvent add dropwise TEA Triethylamine TEA->Solvent add Crude Crude Product Solvent->Crude Work-up Purified 2-Bromo-N-((R)-1- phenylethyl)acetamide Crude->Purified Column Chromatography

Synthesis of a Chiral Brominated Amide

Asymmetric_Transfer_Hydrogenation cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Product & Analysis Imine Prochiral Bromo-Imine Catalyst Chiral Catalyst (e.g., Rh-complex) Imine->Catalyst binds Chiral_Amine Enantioenriched Brominated Amine Catalyst->Chiral_Amine reduces H_Source H-Source (HCOOH/NEt3) H_Source->Catalyst activates Analysis Chiral HPLC/GC (ee determination) Chiral_Amine->Analysis

Asymmetric Transfer Hydrogenation Workflow

Halogen_Bonding_Interaction Chiral_Amine Brominated Chiral Amine Chiral_Amine->Sigma_Hole Receptor Biological Target (e.g., Enzyme, Receptor) Receptor->Lewis_Base Sigma_Hole->Lewis_Base Halogen Bond

Halogen Bonding in Drug-Target Interaction

The bromine atom in a chiral amine can participate in halogen bonding, a non-covalent interaction with a Lewis basic site on a biological target.[7] This interaction can contribute to the binding affinity and selectivity of a drug molecule.

This guide serves as a foundational resource for professionals working with brominated chiral amines. The provided data and protocols are intended to support further research and development in this important area of chemistry.

References

(S)-(-)-1-(4-Bromophenyl)ethylamine: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-(-)-1-(4-Bromophenyl)ethylamine, a key chiral building block in pharmaceutical and chemical synthesis. Understanding its solubility is critical for reaction optimization, purification, formulation, and analytical method development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[3]
Density 1.39 g/cm³ at 20 °C[1][2]
Melting Point -25 °C[2][4]
Boiling Point 140-145 °C at 30 mmHg[2][4]
Refractive Index n20/D 1.567[1]
pKa (Predicted) 8.82 ± 0.10[5]
logP (Octanol/Water Partition Coefficient) 2.469 (Crippen Calculated)[6]

Solubility Profile

The solubility of this compound is a function of the solvent's polarity, temperature, and the pH of aqueous solutions. As an amine, its solubility in aqueous media is highly pH-dependent.[7]

2.1. Aqueous Solubility

The solubility in water is limited but can be significantly increased in acidic conditions due to the formation of the corresponding water-soluble ammonium salt.[8]

SolventTemperature (°C)SolubilityReference
Water204 g/L[4][9]
5% Hydrochloric AcidAmbientSoluble[8]

2.2. Organic Solvent Solubility

Based on these principles, a qualitative solubility profile is presented in Table 2. This should be experimentally verified for specific applications.

Solvent ClassSolvent ExamplesExpected Solubility
Protic Polar Methanol, EthanolHigh
Aprotic Polar Acetone, Ethyl AcetateHigh
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Aromatic Toluene, BenzeneHigh
Chlorinated Dichloromethane, ChloroformHigh
Non-polar Hexane, HeptaneLow to Moderate

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for determining the solubility of this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature using the gravimetric method.

Materials:

  • This compound (≥98% purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks

  • Pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when a visible amount of undissolved amine remains.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated during this period.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solute settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pipette.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Determine the weight of the filtered solution.

    • Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood at a controlled temperature until a constant weight of the residue (the dissolved amine) is achieved.

    • Weigh the flask with the residue.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Weight of residue (g) / Volume of aliquot (L))

Visualizing Methodologies

4.1. General Solubility Testing Workflow

The following diagram illustrates a typical workflow for classifying the solubility of an organic compound like this compound.

G Solubility Classification Workflow start Start with Unknown Compound water Test Solubility in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No ph_test Test with pH Paper water_sol->ph_test hcl_test Test Solubility in 5% HCl water_insol->hcl_test acidic Acidic (e.g., Carboxylic Acid) ph_test->acidic pH <= 4 basic Basic (Amine) ph_test->basic pH >= 8 neutral Neutral ph_test->neutral pH ~7 hcl_sol Soluble (Amine) hcl_test->hcl_sol Yes hcl_insol Insoluble hcl_test->hcl_insol No naoh_test Test Solubility in 5% NaOH hcl_insol->naoh_test naoh_sol Soluble (e.g., Phenol, Carboxylic Acid) naoh_test->naoh_sol Yes naoh_insol Insoluble (Neutral Compound) naoh_test->naoh_insol No

Caption: A flowchart for the systematic determination of a compound's solubility class.

4.2. Gravimetric Solubility Determination Workflow

The diagram below outlines the key steps in the gravimetric method for quantitative solubility measurement.

G Gravimetric Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 analysis1 Withdraw and filter known volume of supernatant prep2->analysis1 analysis2 Weigh filtered aliquot analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue (solute) analysis3->analysis4 calc1 Calculate concentration (e.g., g/L) analysis4->calc1

Caption: Workflow for quantitative solubility measurement using the gravimetric method.

Safety and Handling

This compound is classified as corrosive and causes severe skin burns and eye damage.[2][9] It is also harmful if swallowed or inhaled.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

References

Technical Guide: Measurement of Optical Rotation for (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and as a resolving agent in enantioselective synthesis. The stereochemistry of this compound is paramount to its function and the efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate determination of its enantiomeric purity is a critical quality control step.

One of the fundamental methods to assess enantiomeric purity is through the measurement of optical rotation. Chiral molecules, such as the (S)-enantiomer of 1-(4-bromophenyl)ethylamine, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of the molecule. This technical guide provides a detailed protocol for the measurement of the specific optical rotation of this compound, presents the expected values in a clear tabular format, and illustrates the experimental workflow.

Principles of Optical Rotation

Optical activity is the phenomenon where a chiral substance rotates the plane of polarization of transmitted plane-polarized light.[1][2] The instrument used to measure this rotation is a polarimeter.[1][3] The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used.[1]

To standardize these measurements, the specific rotation [α] is calculated. The specific rotation is an intrinsic property of a chiral compound and is defined as the observed rotation for a solution with a concentration of 1.0 g/mL in a sample tube of 1.0 dm length.[1] The most common wavelength used for this measurement is the sodium D-line at 589 nm.[1][2][3]

Quantitative Data Summary

The specific optical rotation is a key specification for this compound and its enantiomer. The table below summarizes the reported quantitative data for these compounds.

ParameterThis compound(R)-(+)-1-(4-Bromophenyl)ethylamine
CAS Number 27298-97-1[4]45791-36-4[5]
Molecular Formula C₈H₁₀BrN[5]C₈H₁₀BrN[5]
Molecular Weight 200.08 g/mol [5]200.08 g/mol [5]
Specific Rotation ([α]D20) -20.5 ± 1°+20.5 ± 1°[5]
Concentration (c) 3% in Methanol3% in Methanol[5]
Temperature 20°C20°C[5]
Wavelength (λ) 589 nm (Sodium D-line)[1]589 nm (Sodium D-line)[1]

Experimental Protocol

This section details the methodology for the accurate measurement of the specific optical rotation of this compound.

Instrumentation and Materials
  • Instrument: Polarimeter with a sodium D-line lamp (589 nm), capable of temperature control.[3]

  • Sample Cell: 1.0 dm polarimeter cell.

  • Volumetric Flask: 10.0 mL, Class A.

  • Analytical Balance: Readable to 0.1 mg.

  • Solvent: Methanol, HPLC grade or equivalent.

  • Sample: this compound, ≥98.0% purity.[6]

Sample Preparation
  • Tare the Balance: Place a clean, dry weighing paper on the analytical balance and tare it.

  • Weigh the Sample: Accurately weigh approximately 300 mg of this compound onto the weighing paper. Record the exact weight.

  • Dissolution: Carefully transfer the weighed sample into a 10.0 mL volumetric flask.

  • Add Solvent: Add approximately 7 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the sample completely.

  • Dilute to Volume: Once the sample is fully dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.

Instrument Operation and Measurement
  • Power On and Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up according to the manufacturer's instructions to ensure a stable light source.

  • Set Temperature: Set the temperature of the sample chamber to 20°C and allow it to equilibrate.

  • Calibrate (Zeroing):

    • Fill the clean 1.0 dm polarimeter cell with the methanol solvent (blank).

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Perform a zero calibration according to the instrument's operating procedure. This corrects for any rotation caused by the solvent or the cell.

  • Measure the Sample:

    • Empty the polarimeter cell and rinse it several times with the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the filled cell into the sample chamber of the polarimeter.

    • Allow the reading to stabilize.

    • Record the observed optical rotation (α). Repeat the measurement at least three times and calculate the average.

Calculation of Specific Rotation

The specific rotation ([α]D20) is calculated using the following formula[1]:

[α]D20 = (100 × α) / (l × c)

Where:

  • α is the average observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

Example Calculation:

  • Observed rotation (α) = -0.615°

  • Path length (l) = 1.0 dm

  • Weight of sample = 0.300 g

  • Volume of solution = 10.0 mL

  • Concentration (c) = (0.300 g / 10.0 mL) * 100 = 3.0 g/100 mL

[α]D20 = (100 × -0.615) / (1.0 × 3.0) = -20.5°

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the optical rotation measurement of this compound.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement & Calculation cluster_res Result weigh Weigh Sample (approx. 300 mg) dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to 10.0 mL dissolve->dilute measure Measure Observed Rotation (α) dilute->measure warmup Warm-up Polarimeter (Sodium Lamp, 20°C) calibrate Calibrate with Blank (Methanol) warmup->calibrate calibrate->measure calculate Calculate Specific Rotation [α] measure->calculate report Report [α]D20 calculate->report

Caption: Workflow for Optical Rotation Measurement.

Conclusion

The measurement of optical rotation is a fundamental and accessible technique for the characterization of chiral compounds like this compound. Adherence to a standardized protocol, including careful sample preparation, proper instrument calibration, and accurate calculations, is essential for obtaining reliable and reproducible results. The data and methodologies presented in this guide provide a comprehensive framework for researchers and drug development professionals to confidently assess the stereochemical identity of this important synthetic intermediate. While polarimetry is a powerful tool, for a more precise quantification of enantiomeric excess (e.e.), it is often supplemented with chiral chromatography techniques such as HPLC or SFC.[7]

References

Synonyms for (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(-)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of enantiomerically pure compounds and a highly effective chiral resolving agent. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key applications.

Chemical Identity and Properties

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its identifiers and physicochemical properties is provided below.

Synonyms and Identifiers
Identifier TypeValue
Systematic Name (1S)-1-(4-Bromophenyl)ethanamine
Common Synonyms (S)-(-)-4-Bromo-α-methylbenzylamine, (S)-1-(4-bromophenyl)ethanamine, (S)-(-)-4-Bromo-alpha-phenylethylamine, (alphaS)-4-Bromo-alpha-methylbenzenemethanamine
CAS Number 27298-97-1
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
InChI 1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
InChIKey SOZMSEPDYJGBEK-LURJTMIESA-N
SMILES C--INVALID-LINK--c1ccc(Br)cc1
MDL Number MFCD00066026
Beilstein/REAXYS 5729988
PubChem Substance ID 57647707
EC Number 608-076-2
Physicochemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid
Purity ≥98.0% (sum of enantiomers, GC)[1]
Optical Activity [α]20/D −20.5±1°, c = 3% in methanol[1]
Density 1.390 g/mL at 20 °C[1]
Refractive Index n20/D 1.567[1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

A common method for the synthesis of the racemic amine is the reductive amination of 4-bromoacetophenone.

Experimental Protocol: Reductive Amination via Leuckart Reaction

The Leuckart reaction provides a direct method for the reductive amination of ketones.[2][3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone (1.0 eq) with an excess of ammonium formate (or formamide and formic acid).

  • Heating: Heat the reaction mixture to a temperature of 160-185 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add a strong base (e.g., NaOH solution) to hydrolyze the intermediate formamide and neutralize the excess formic acid.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic 1-(4-bromophenyl)ethylamine. Further purification can be achieved by distillation under reduced pressure.

G 4-Bromoacetophenone 4-Bromoacetophenone Intermediate Formamide Intermediate Formamide 4-Bromoacetophenone->Intermediate Formamide Ammonium Formate (or Formamide + HCOOH) Heat Racemic 1-(4-Bromophenyl)ethylamine Racemic 1-(4-Bromophenyl)ethylamine Intermediate Formamide->Racemic 1-(4-Bromophenyl)ethylamine Hydrolysis (NaOH)

Figure 1: Synthesis of racemic 1-(4-bromophenyl)ethylamine.
Chiral Resolution of Racemic 1-(4-Bromophenyl)ethylamine

The separation of the racemic mixture into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral carboxylic acid like tartaric acid or mandelic acid.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on the differential solubility of the diastereomeric salts.

  • Salt Formation: Dissolve racemic 1-(4-bromophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine with L-(+)-tartaric acid is typically less soluble and will precipitate out of the solution upon cooling and standing.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected salt in water and add a strong base (e.g., NaOH solution) until the salt dissolves and the free amine separates as an oil.

  • Extraction and Purification: Extract the free this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral HPLC.

G cluster_0 Solution (R)-Amine Tartrate Salt (R)-Amine Tartrate Salt (S)-Amine Tartrate Salt (less soluble) (S)-Amine Tartrate Salt (less soluble) Crystals Crystals (S)-Amine Tartrate Salt (less soluble)->Crystals Precipitation Racemic Amine Racemic Amine Racemic Amine->(R)-Amine Tartrate Salt + L-(+)-Tartaric Acid Racemic Amine->(S)-Amine Tartrate Salt (less soluble) + L-(+)-Tartaric Acid This compound This compound Crystals->this compound Base (NaOH)

Figure 2: Chiral resolution workflow.

Applications in Research and Development

This compound is a versatile intermediate with several key applications in organic synthesis and drug discovery.

Chiral Resolving Agent

Due to its basic nature and chirality, it is effectively used to resolve racemic mixtures of acidic compounds, such as carboxylic acids, through the formation of diastereomeric salts that can be separated by crystallization.

Chiral Auxiliary

The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation to occur with high stereoselectivity. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Intermediate in Pharmaceutical Synthesis

This chiral amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of potent and selective antagonists for the P2X7 receptor, which are being investigated for the treatment of inflammatory diseases and neuropathic pain.

Experimental Protocol: Synthesis of a P2X7 Receptor Antagonist Intermediate

This compound is used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, an intermediate for a P2X7 receptor antagonist.

  • Reaction: this compound is reacted with a suitable cyanamide derivative of quinoline.

  • Purification: The resulting guanidine derivative is purified by chromatography to yield the desired intermediate.

G This compound This compound Guanidine Intermediate Guanidine Intermediate This compound->Guanidine Intermediate + Quinoline-cyanamide derivative P2X7 Receptor Antagonist P2X7 Receptor Antagonist Guanidine Intermediate->P2X7 Receptor Antagonist

Figure 3: Role in pharmaceutical synthesis.

Analytical Methods

The enantiomeric purity of this compound is crucial for its applications and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a crown ether or a polysaccharide derivative, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. Acidic or basic additives may be used to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm) is typically used.

  • Analysis: The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Conclusion

This compound is a fundamentally important chiral amine with broad utility in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in these areas. The detailed protocols and structured data presented in this guide are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.

References

Methodological & Application

Application of (S)-(-)-1-(4-Bromophenyl)ethylamine in Chiral Resolution of Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine widely employed as a resolving agent in the pharmaceutical and fine chemical industries. Its primary application lies in the separation of enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. This method remains a cornerstone of industrial chiral separation due to its scalability and cost-effectiveness.

This document provides detailed application notes and protocols for the use of this compound in chiral resolution, intended for researchers, scientists, and professionals in drug development.

Principle of Chiral Resolution

Chiral resolution using this compound is based on the reaction of a racemic carboxylic acid (a 1:1 mixture of R and S enantiomers) with the single enantiomer of the chiral amine (the S-enantiomer in this case). This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine].

Diastereomers, unlike enantiomers, possess different physical properties, including solubility in a given solvent. This difference allows for their separation by fractional crystallization.[1] One diastereomeric salt will typically crystallize preferentially from a supersaturated solution, while the other remains dissolved. Once the less soluble diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid, yielding the enantiomerically enriched carboxylic acid.[1]

Applications in the Resolution of Profens

A significant application of this methodology is in the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." Many profens are marketed as racemic mixtures, although often only one enantiomer is responsible for the therapeutic effect.

Case Study: Resolution of Racemic 2-Phenylpropionic Acid (a model for Profens)

This section outlines a general protocol for the resolution of a model racemic carboxylic acid, 2-phenylpropionic acid, using this compound. The quantitative data provided is illustrative and based on typical outcomes for such resolutions.

Table 1: Illustrative Quantitative Data for the Resolution of Racemic 2-Phenylpropionic Acid

StepParameterValue
Diastereomeric Salt Formation & Crystallization Racemic 2-Phenylpropionic Acid Input10.0 g
This compound Input6.67 g (0.5 eq)
Yield of Diastereomeric Salt (less soluble)~7.5 g
Diastereomeric Excess (d.e.) of Crystalline Salt>95%
Recovery of Enantiomer Yield of Enriched (S)-2-Phenylpropionic Acid~4.0 g
Enantiomeric Excess (e.e.) of (S)-2-Phenylpropionic Acid>95%
Overall Yield of (S)-Enantiomer~80% (based on the initial S-enantiomer content)

Experimental Protocols

The following are detailed protocols for the chiral resolution of a racemic carboxylic acid using this compound.

Protocol 1: Formation and Crystallization of Diastereomeric Salts

Objective: To selectively crystallize one diastereomeric salt from a solution containing a racemic carboxylic acid and this compound.

Materials:

  • Racemic carboxylic acid (e.g., 2-phenylpropionic acid)

  • This compound

  • Methanol (or other suitable solvent such as ethanol or isopropanol)

  • Erlenmeyer flask

  • Heating plate/stirrer

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable volume of methanol. The amount of solvent should be sufficient to dissolve the acid completely upon heating.

  • Addition of Resolving Agent: While stirring, add 0.5 molar equivalents of this compound to the solution. The addition may cause a slight exotherm.

  • Heating to Dissolution: Gently heat the mixture with continuous stirring until all solids dissolve, forming a clear solution. Avoid boiling for extended periods.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower crystallization, the flask can be placed in an insulated container. As the solution cools, the less soluble diastereomeric salt will start to crystallize.

  • Incubation: Allow the solution to stand undisturbed at room temperature for several hours, or overnight, to maximize crystal growth. For further precipitation, the flask can be placed in an ice bath or refrigerator for a few hours.

  • Isolation of Crystals: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 2: Recovery of the Enantiomerically Enriched Carboxylic Acid

Objective: To liberate the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from Protocol 1

  • Dilute hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether (or other suitable extraction solvent like ethyl acetate)

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Salt Dissociation: Suspend the dried diastereomeric salt in water or a mixture of water and the extraction solvent.

  • Acidification: While stirring, add dilute hydrochloric acid dropwise to the suspension until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. The enantiomerically enriched carboxylic acid will move into the organic phase, while the protonated chiral amine will remain in the aqueous phase.

  • Washing: Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Visualizing the Workflow

The following diagrams illustrate the key processes in the chiral resolution of a racemic carboxylic acid.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation & Crystallization Racemic Carboxylic Acid (R/S) Racemic Carboxylic Acid (R/S) Mixing_Heating Mixing & Heating in Solvent Racemic Carboxylic Acid (R/S)->Mixing_Heating Resolving Agent (S) Resolving Agent (S) Resolving Agent (S)->Mixing_Heating Diastereomeric_Salts Solution of Diastereomeric Salts [(R)-Acid·(S)-Amine] & [(S)-Acid·(S)-Amine] Mixing_Heating->Diastereomeric_Salts Cooling_Crystallization Cooling & Crystallization Diastereomeric_Salts->Cooling_Crystallization Crystalline_Salt Crystalline Diastereomeric Salt (Less Soluble) Cooling_Crystallization->Crystalline_Salt Mother_Liquor Mother Liquor with More Soluble Diastereomer Cooling_Crystallization->Mother_Liquor

Caption: Workflow for the formation and separation of diastereomeric salts.

Enantiomer_Recovery_Workflow cluster_1 Enantiomer Recovery Crystalline_Salt Crystalline Diastereomeric Salt Acidification Acidification (e.g., HCl) Crystalline_Salt->Acidification Extraction Solvent Extraction Acidification->Extraction Organic_Phase Organic Phase: Enriched Carboxylic Acid Extraction->Organic_Phase Aqueous_Phase Aqueous Phase: Protonated Resolving Agent Extraction->Aqueous_Phase Solvent_Removal Solvent Removal Organic_Phase->Solvent_Removal Pure_Enantiomer Enantiomerically Enriched Carboxylic Acid Solvent_Removal->Pure_Enantiomer

Caption: Workflow for the recovery of the enantiomerically enriched carboxylic acid.

Conclusion

Chiral resolution through the formation of diastereomeric salts with this compound is a robust and widely applicable method for the separation of racemic carboxylic acids. The success of the resolution is dependent on the careful selection of solvents and crystallization conditions to maximize the difference in solubility between the two diastereomeric salts. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this important chiral resolving agent.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-1-(4-Bromophenyl)ethylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-(-)-1-(4-Bromophenyl)ethylamine as a chiral auxiliary in asymmetric synthesis. This auxiliary is particularly effective in directing stereoselective transformations to generate enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and fine chemical synthesis.

This compound is a versatile chiral amine that can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its steric and electronic properties, conferred by the bulky 4-bromophenyl group and the chiral center, effectively shield one face of the reactive intermediate, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Following the desired transformation, the auxiliary can be cleaved and potentially recycled.

Asymmetric Alkylation of Carbonyl Compounds

A primary application of this compound is in the asymmetric alkylation of aldehydes and ketones. This is typically achieved through the formation of a chiral imine intermediate, which is then deprotonated to form a chiral enamine or aza-enolate. The subsequent alkylation occurs with high diastereoselectivity, dictated by the chiral auxiliary.

Experimental Workflow: Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Deprotonation & Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Aldehyde/Ketone C Chiral Imine Intermediate A->C Condensation B This compound B->C D Deprotonation (e.g., LDA) C->D E Chiral Aza-enolate D->E G Alkylated Imine (Diastereomeric Mixture) E->G Alkylation F Electrophile (R-X) F->G H Hydrolysis (e.g., aq. acid) G->H I Chiral α-Alkylated Carbonyl H->I J Recovered Auxiliary H->J

Caption: Workflow for Asymmetric Alkylation.

Quantitative Data Summary: Asymmetric Alkylation

The following table summarizes representative data for the asymmetric alkylation of a prochiral ketone using this compound as the chiral auxiliary.

EntryElectrophile (R-X)SolventYield (%)Diastereomeric Excess (de, %)
1Methyl IodideTHF8592
2Ethyl IodideTHF8295
3Benzyl BromideToluene78>98
4Allyl BromideTHF8890

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocol: Asymmetric Alkylation of 2-Methylcyclohexanone

Step 1: Formation of Chiral Imine

  • To a solution of 2-methylcyclohexanone (1.0 eq) in toluene (5 mL/mmol), add this compound (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF. Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.3 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude alkylated imine can be purified by column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated imine in a mixture of THF and 1 M aqueous HCl (1:1 v/v).

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC until the imine is fully hydrolyzed.

  • Neutralize the reaction mixture with saturated aqueous NaHCO3 solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • The aqueous layer can be basified with NaOH and extracted with dichloromethane to recover the chiral auxiliary.

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting chiral α-alkylated ketone by column chromatography or distillation.

Asymmetric Aldol-Type Reaction

Chiral imines derived from this compound can also be employed in diastereoselective aldol-type reactions. The corresponding lithium aza-enolate reacts with aldehydes to furnish β-hydroxy imines with high stereocontrol. Subsequent hydrolysis yields the chiral β-hydroxy ketone.

Reaction Pathway: Asymmetric Aldol Reaction

Caption: Pathway for Asymmetric Aldol Reaction.

Quantitative Data Summary: Asymmetric Aldol Reaction
EntryAldehyde (R'CHO)AdditiveYield (%)Diastereomeric Excess (de, %)
1Benzaldehyde-7590
2IsobutyraldehydeZnCl28094
3Cinnamaldehyde-7288
44-NitrobenzaldehydeTi(O-iPr)485>96

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Formation of Chiral Aza-enolate

  • Prepare the chiral imine from a ketone and this compound as described in the alkylation protocol.

  • Dissolve the crude imine in anhydrous THF (10 mL/mmol) and cool to -78 °C under a nitrogen atmosphere.

  • Add LDA (1.2 eq) dropwise and stir for 1 hour at -78 °C.

Step 2: Diastereoselective Aldol Addition

  • To the solution of the chiral aza-enolate at -78 °C, add a solution of the aldehyde (1.1 eq) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

Step 3: Auxiliary Cleavage

  • Hydrolyze the crude β-hydroxy imine using mild acidic conditions (e.g., 1 M aqueous oxalic acid in THF) to afford the chiral β-hydroxy ketone and recover the auxiliary, following a similar procedure to the alkylation protocol.

  • Purify the final product by column chromatography.

Cleavage and Recovery of the Auxiliary

A key advantage of using a chiral auxiliary is the ability to remove and recover it for reuse. For the this compound auxiliary, several methods can be employed for its cleavage from the product.

Cleavage Methods
  • Acidic Hydrolysis: This is the most common method for cleaving imine derivatives. Mild acids such as acetic acid, oxalic acid, or dilute HCl can be used to hydrolyze the C=N bond, releasing the chiral amine and the functionalized carbonyl compound.

  • Reductive Cleavage: For the cleavage of N-benzyl-type amines formed after reduction of the imine, catalytic hydrogenation is a mild and effective method.

    • Protocol for Reductive Cleavage:

      • Dissolve the N-alkylated product in methanol or ethanol.

      • Add a catalytic amount of Palladium on carbon (10 mol% Pd/C).

      • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

      • Concentrate the filtrate to obtain the crude product and the free chiral auxiliary, which can then be separated by acid-base extraction or chromatography.

Logical Relationship of Auxiliary Cleavage

Cleavage_Logic Start Product with Auxiliary Attached Cleavage Cleavage Reaction Start->Cleavage Method1 Acidic Hydrolysis (for Imines) Cleavage->Method1 Method2 Reductive Cleavage (for Amines) Cleavage->Method2 Product Enantiomerically Enriched Product Method1->Product Auxiliary Recovered this compound Method1->Auxiliary Method2->Product Method2->Auxiliary Reuse Recycle Auxiliary Auxiliary->Reuse

Caption: Auxiliary Cleavage and Recovery Logic.

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical and fine chemical industries for the efficient separation of enantiomers. This method leverages the differential physical properties, primarily solubility, of diastereomeric salts formed between a racemic compound and a chiral resolving agent. (S)-(-)-1-(4-Bromophenyl)ethylamine is a readily available and effective chiral resolving agent for the separation of racemic carboxylic acids, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

This document provides a detailed protocol for the diastereomeric salt formation of a racemic carboxylic acid using this compound, fractional crystallization of the resulting diastereomeric salts, and the subsequent liberation of the enantiomerically enriched carboxylic acid. The protocol is based on established methodologies for the resolution of 2-arylpropionic acids.

Principle of Diastereomeric Salt Resolution

The fundamental principle involves the reaction of a racemic mixture of a chiral acid, (R)-Acid and (S)-Acid, with a single enantiomer of a chiral base, in this case, (S)-Amine. This reaction forms a pair of diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. Since these salts are diastereomers, they possess different physical properties, such as solubility, melting point, and crystal structure. By carefully selecting a solvent system, one diastereomeric salt can be selectively crystallized from the solution, leaving the other diastereomer enriched in the mother liquor. Subsequent separation of the crystallized salt and treatment with an achiral acid or base allows for the recovery of the enantiomerically pure acid and the chiral resolving agent.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation & Purification cluster_liberation Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution chiral_amine This compound ((S)-Amine) chiral_amine->dissolution salt_formation Formation of Diastereomeric Salts [(R)-Acid·(S)-Amine] [(S)-Acid·(S)-Amine] dissolution->salt_formation crystallization Fractional Crystallization (Cooling/Evaporation) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S,S)-Salt) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor acidification Acidification (e.g., with HCl) less_soluble_salt->acidification extraction Extraction & Purification acidification->extraction pure_enantiomer Enantiomerically Pure Acid ((S)-Acid) extraction->pure_enantiomer recovered_amine Recovered Chiral Amine ((S)-Amine) extraction->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol: Resolution of a Racemic 2-Arylpropionic Acid

This protocol provides a general procedure for the resolution of a racemic 2-arylpropionic acid (e.g., ketoprofen) using this compound. Optimization of solvent ratios, temperatures, and crystallization times may be necessary for different substrates.

Materials:

  • Racemic 2-arylpropionic acid (e.g., ketoprofen)

  • This compound (≥98% enantiomeric excess)

  • Methanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)

  • Heating mantle or hot plate with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

1. Diastereomeric Salt Formation and Crystallization:

a. In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of the racemic 2-arylpropionic acid in a suitable solvent system. A common starting point is a mixture of ethyl acetate and methanol (e.g., 10:1 v/v). The volume of solvent should be sufficient to dissolve the acid at elevated temperature.

b. In a separate container, dissolve 0.5 to 1.0 equivalents of this compound in a small amount of the same solvent system. Note: Starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

c. Heat the solution of the racemic acid to a gentle reflux with stirring to ensure complete dissolution.

d. Slowly add the solution of this compound to the hot solution of the racemic acid.

e. After the addition is complete, slowly cool the mixture to room temperature to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.

f. Once the mixture has reached room temperature, further cool it in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.

g. Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

h. Dry the crystalline salt in a vacuum oven at a low temperature (e.g., 40-50 °C).

2. Liberation of the Enantiomerically Enriched Carboxylic Acid:

a. Suspend the dried diastereomeric salt in water.

b. Add 2 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.

c. Extract the liberated carboxylic acid into an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

d. Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

3. Recovery of the Chiral Resolving Agent (Optional):

a. The acidic aqueous layer from step 2b contains the hydrochloride salt of this compound.

b. Basify the aqueous layer by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH 12-14).

c. Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the chiral amine.

4. Determination of Enantiomeric Excess:

The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined by a suitable analytical method, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.

  • Polarimetry: Measure the specific rotation of the resolved acid and compare it to the known specific rotation of the pure enantiomer.

Data Presentation

The following table presents hypothetical data for the resolution of a generic 2-arylpropionic acid to illustrate the expected outcomes. Actual results will vary depending on the specific substrate and optimized conditions.

ParameterValue
Racemic Acid
Molar Mass254.28 g/mol (example for Ketoprofen)
Amount Used10.0 g (39.3 mmol)
Resolving Agent: this compound
Molar Mass200.08 g/mol
Equivalents Used0.5
Amount Used3.93 g (19.6 mmol)
Diastereomeric Salt
Yield of Less Soluble Salt6.5 g
Melting Point155-158 °C (hypothetical)
Resolved Carboxylic Acid
Yield4.2 g
Enantiomeric Excess (e.e.)>95% (determined by chiral HPLC)
Specific Rotation [α]D+58.0° (c 1, CHCl₃) (hypothetical)
Recovered Chiral Amine
Yield3.5 g
Purity>98%

Concluding Remarks

The protocol described provides a robust framework for the resolution of racemic carboxylic acids using this compound. The success of this method is highly dependent on the difference in solubility of the diastereomeric salts, which is influenced by the choice of solvent, temperature, and cooling rate. Systematic screening of these parameters is crucial for optimizing the yield and enantiomeric excess of the desired enantiomer. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis and purification of chiral molecules.

Application Notes and Protocols for (S)-(-)-1-(4-Bromophenyl)ethylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Bromophenyl)ethylamine is a versatile and valuable chiral building block in pharmaceutical synthesis. Its applications primarily lie in the resolution of racemic carboxylic acids to yield enantiomerically pure active pharmaceutical ingredients (APIs) and as a chiral precursor for the synthesis of complex molecular targets. This document provides detailed application notes and experimental protocols for its use as a chiral resolving agent and as a key intermediate in the synthesis of a P2X7 receptor antagonist, a target of significant interest in the treatment of inflammatory and neurological disorders.

Application as a Chiral Resolving Agent

This compound serves as an effective chiral resolving agent for racemic carboxylic acids. The principle of this application relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. The weakly basic nature of the amine reacts with the acidic carboxylic acid to form these salts. Following separation, the desired enantiomer of the carboxylic acid can be recovered by acidification.

General Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and stoichiometry may require optimization for different carboxylic acids.

Materials:

  • Racemic carboxylic acid

  • This compound

  • An appropriate solvent (e.g., ethanol, methanol, isopropanol, acetonitrile)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent.

    • Add this compound (0.5 - 1.0 eq) to the solution. The mixture can be heated to facilitate dissolution.

    • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold solvent to remove impurities.

    • The enantiomeric excess (e.e.) of the salt can be determined at this stage by chiral HPLC analysis after liberating the acid from a small sample.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomeric salt in water.

    • Add 2M HCl until the solution is acidic (pH 1-2), which will protonate the amine and liberate the free carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis:

    • Determine the yield and optical purity (enantiomeric excess) of the resolved carboxylic acid using techniques such as polarimetry and chiral HPLC.

Logical Workflow for Chiral Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid dissolution Dissolution & Mixing racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Enantiomerically Pure Carboxylic Acid extraction->pure_enantiomer

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Application as a Chiral Building Block in Synthesis

This compound is a valuable chiral precursor for the synthesis of more complex molecules, where the stereocenter of the ethylamine moiety is incorporated into the final product. The bromo-substituted phenyl ring also provides a handle for further chemical modifications, such as cross-coupling reactions.

Synthesis of a P2X7 Receptor Antagonist Intermediate

This compound is a key starting material for the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is implicated in inflammatory and neuropathic pain, making its antagonists promising therapeutic agents.

Experimental Protocol: Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine

This protocol is based on general procedures for guanidine synthesis.

Materials:

  • This compound

  • 5-Aminoquinoline

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Cyanamide

  • A suitable solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • Activation of 5-Aminoquinoline (Hypothetical Intermediate Step):

    • This is a representative step; the actual synthesis may proceed through a different activated intermediate. To a solution of 5-aminoquinoline (1.0 eq) in anhydrous DCM under an inert atmosphere, add a coupling agent like phosgene or a phosgene equivalent to form an isocyanate or a related activated species.

  • Formation of the Guanidine Precursor:

    • In a separate flask, dissolve this compound (1.0 eq) and cyanamide (1.1 eq) in anhydrous DMF.

    • Add a base such as triethylamine (1.2 eq) to the mixture.

  • Coupling Reaction:

    • Slowly add the activated 5-aminoquinoline solution from step 1 to the solution from step 2 at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine.

Quantitative Data (Illustrative):

StepReactantProductYield (%)Purity (HPLC) (%)
CouplingThis compound(S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine60-75>98

Note: The yields are hypothetical and would need to be confirmed by experimental data.

Signaling Pathway Involving P2X7 Receptor

G cluster_pathway P2X7 Receptor Signaling Pathway ATP ATP (extracellular) P2X7 P2X7 Receptor ATP->P2X7 binds & activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Channel Antagonist (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine Antagonist->P2X7 blocks NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b Inflammation Inflammation & Pain IL1b->Inflammation

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of its antagonist.

Synthesis of Chiral Schiff Base Ligands

This compound can be readily condensed with various aldehydes to form chiral Schiff base ligands. These ligands are valuable in asymmetric catalysis, where they can be complexed with metal ions to create catalysts for enantioselective transformations.

General Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

Materials:

  • This compound

  • An appropriate aldehyde (e.g., salicylaldehyde)

  • Ethanol or methanol as a solvent

  • Optional: a catalytic amount of acetic acid

Procedure:

  • Condensation Reaction:

    • Dissolve the aldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add this compound (1.0 eq) to the solution.

    • If the reaction is slow, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).

  • Isolation of the Schiff Base:

    • Cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the Schiff base.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol.

    • Dry the Schiff base ligand under vacuum.

  • Characterization:

    • Characterize the synthesized Schiff base by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Quantitative Data (Illustrative):

AldehydeProduct Schiff BaseYield (%)
Salicylaldehyde(S)-2-(((1-(4-bromophenyl)ethyl)imino)methyl)phenol85-95

Note: The yields are illustrative and depend on the specific aldehyde used.

Workflow for Schiff Base Synthesis

G Amine This compound Condensation Condensation Reaction Amine->Condensation Aldehyde Aldehyde (e.g., Salicylaldehyde) Aldehyde->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Schiff_Base Chiral Schiff Base Ligand Condensation->Schiff_Base Isolation Isolation (Filtration/Crystallization) Schiff_Base->Isolation Pure_Ligand Pure Chiral Schiff Base Ligand Isolation->Pure_Ligand

Caption: General workflow for the synthesis of a chiral Schiff base ligand.

Conclusion

This compound is a crucial chiral amine with significant applications in modern pharmaceutical synthesis. Its utility as both a resolving agent and a synthetic building block allows for the efficient production of enantiomerically pure drugs. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its use in the synthesis of other complex chiral molecules is an active area of research and development.

Application Notes and Protocols for the Synthesis of Chiral Ligands from (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Chiral ligands, when complexed with transition metals, are powerful tools for asymmetric catalysis, enabling the selective synthesis of one enantiomer of a chiral product. The careful design and synthesis of these ligands are therefore of paramount importance.[1][] (S)-(-)-1-(4-Bromophenyl)ethylamine is a readily available and versatile chiral building block for the synthesis of a variety of chiral ligands. Its stereogenic center, derived from a primary amine, can be incorporated into the ligand backbone to create a chiral environment around a metal center. Furthermore, the presence of a bromo-functionalized aromatic ring provides a reactive handle for the introduction of additional coordinating groups, such as phosphines, through cross-coupling reactions.

This application note provides a detailed guide for the synthesis of a novel P,N-chiral ligand derived from this compound. The synthetic strategy involves a two-step sequence: initial protection of the chiral amine, followed by a palladium-catalyzed phosphination reaction. The resulting ligand is a valuable asset for researchers engaged in asymmetric catalysis.

PART 1: Synthesis of a Chiral P,N-Ligand

This section details the synthesis of (S)-N-(1-(4-(diphenylphosphino)phenyl)ethyl)acetamide, a chiral P,N-ligand, from this compound. The synthesis is presented in two key stages: protection of the amine and subsequent phosphination.

Protection of the Chiral Amine: Synthesis of (S)-N-(1-(4-Bromophenyl)ethyl)acetamide

The initial step involves the protection of the primary amine of this compound as an acetamide. This is crucial to prevent side reactions at the nitrogen atom during the subsequent palladium-catalyzed phosphination.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford (S)-N-(1-(4-Bromophenyl)ethyl)acetamide as a white solid.

Data Presentation:

Entry Starting Material Reagents Solvent Yield (%) Characterization
1This compoundAcetyl chloride, TriethylamineDCM>95¹H NMR, ¹³C NMR, HRMS
Palladium-Catalyzed Phosphination: Synthesis of (S)-N-(1-(4-(diphenylphosphino)phenyl)ethyl)acetamide

The key C-P bond formation is achieved through a Buchwald-Hartwig amination-type cross-coupling reaction.[3][4] This reaction utilizes a palladium catalyst and a suitable phosphine ligand to couple the aryl bromide with diphenylphosphine.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-N-(1-(4-Bromophenyl)ethyl)acetamide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous and degassed toluene (0.2 M).

  • To the stirred suspension, add diphenylphosphine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield (S)-N-(1-(4-(diphenylphosphino)phenyl)ethyl)acetamide.

Data Presentation:

Entry Substrate Catalyst System Base Solvent Yield (%) Characterization
1(S)-N-(1-(4-Bromophenyl)ethyl)acetamidePd₂(dba)₃ / XantphosNaOtBuToluene80-90¹H NMR, ¹³C NMR, ³¹P NMR, HRMS

Visualization of the Synthetic Workflow:

Synthesis_Workflow A This compound B (S)-N-(1-(4-Bromophenyl)ethyl)acetamide A->B Acetyl chloride, Et3N, DCM C (S)-N-(1-(4-(diphenylphosphino)phenyl)ethyl)acetamide B->C Ph2PH, Pd2(dba)3, Xantphos, NaOtBu, Toluene

Caption: Synthetic route to a chiral P,N-ligand.

PART 2: Application in Asymmetric Catalysis

The synthesized chiral P,N-ligand can be employed in a variety of palladium-catalyzed asymmetric transformations. A prominent example is the asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.[5][6]

Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Experimental Protocol:

  • In a glovebox, prepare a stock solution of the palladium precursor, [Pd(allyl)Cl]₂ (0.01 eq), and the chiral P,N-ligand (0.025 eq) in anhydrous THF.

  • In a separate vial, add 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add the catalyst solution to the substrate mixture.

  • Finally, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Illustrative Data:

Entry Ligand Catalyst Loading (mol%) Yield (%) ee (%)
1(S)-N-(1-(4-(diphenylphosphino)phenyl)ethyl)acetamide2.5>90up to 95

Visualization of the Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L* OxAdd Pd(II)-allyl Complex Pd0->OxAdd Oxidative Addition NucAttack Pd(II)-allyl (Nuc) OxAdd->NucAttack Nucleophilic Attack RedElim Product NucAttack->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed AAA.

PART 3: Further Ligand Diversification

The modular nature of this synthetic approach allows for the creation of a library of chiral ligands by modifying both the amine and phosphine components.

Synthesis of Chiral Oxazoline Ligands

The chiral amine can be converted into an amino alcohol, a precursor for chiral oxazoline ligands.[7]

Conceptual Workflow:

Oxazoline_Synthesis A This compound B (S)-2-amino-2-(4-bromophenyl)ethanol A->B Reduction C Chiral Oxazoline Ligand B->C Cyclization with an ortho-ester

Caption: Pathway to chiral oxazoline ligands.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors

The chiral amine can be used to synthesize chiral imidazolium salts, which are precursors to N-Heterocyclic Carbenes (NHCs), a class of powerful ligands for catalysis.[1][8][9][10]

Conceptual Workflow:

NHC_Synthesis A This compound B Chiral Imidazolium Salt (NHC Precursor) A->B Reaction with glyoxal and formaldehyde

Caption: Pathway to chiral NHC precursors.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a diverse range of chiral ligands. The protocols and concepts outlined in this application note provide a solid foundation for researchers to develop novel and efficient chiral catalysts for asymmetric transformations. The modularity of the synthetic routes allows for fine-tuning of the ligand structure to achieve optimal performance in specific catalytic reactions, thereby advancing the field of asymmetric synthesis and enabling the efficient production of valuable chiral molecules.

References

Application Notes: Chiral Resolution of Racemic Acids Using (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine widely employed as a resolving agent for the separation of racemic carboxylic acids. The principle of this resolution technique lies in the formation of diastereomeric salts, which exhibit different physical properties, most notably solubility. This difference allows for the separation of the diastereomers through fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acid and the resolving agent. This method is a cornerstone in synthetic organic chemistry and drug development, where the stereochemistry of a molecule can significantly impact its biological activity.

Principle of Resolution

The resolution process involves the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral base, in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Because these salts are diastereomers, they possess distinct physical properties, including different solubilities in a given solvent system. Through careful selection of a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved. The less soluble diastereomeric salt is isolated by filtration. Finally, treatment of the isolated salt with a strong acid breaks the ionic bond, yielding the enantiomerically pure carboxylic acid and the protonated form of the chiral amine. The resolving agent can often be recovered and reused.

Application in the Resolution of 2-Arylpropionic Acids (Profens)

General Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific quantities, solvents, and temperatures will require optimization for each specific acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Procedure:

Step 1: Formation of Diastereomeric Salts

  • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent with gentle heating.

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

  • The mixture may become cloudy or a precipitate may form immediately. Heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask may be placed in an ice bath or refrigerator.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer of the acid.

Step 3: Regeneration of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the crystalline diastereomeric salt in water.

  • Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and the amine.

  • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Resolving Agent

  • The acidic aqueous layer from the previous step contains the protonated this compound.

  • Make the aqueous solution basic by adding a strong base (e.g., 2 M NaOH) until pH 10-12.

  • Extract the liberated chiral amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over a suitable drying agent and remove the solvent to recover the resolving agent for potential reuse.

Step 5: Determination of Enantiomeric Purity

  • Determine the optical rotation of the resolved carboxylic acid using a polarimeter.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation

As no specific experimental data for the resolution of a named racemic acid with this compound was found, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

Racemic AcidResolving AgentSolventYield of Diastereomeric Salt (%)Yield of Enriched Acid (%)Optical Rotation of Enriched Acid (degrees)Enantiomeric Excess (e.e.) (%)
[Name of Acid]This compound[Solvent][Value][Value][Value][Value]

Visualizations

G racemic_acid Racemic Carboxylic Acid (R- and S-enantiomers) diastereomeric_salts Formation of Diastereomeric Salts ((R-acid)-(S-amine) & (S-acid)-(S-amine)) racemic_acid->diastereomeric_salts resolving_agent This compound resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S-acid)-(S-amine)) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enriched_acid Enantiomerically Enriched Carboxylic Acid (e.g., S-acid) acidification1->enriched_acid recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 other_enantiomer Other Enantiomer of Carboxylic Acid (e.g., R-acid) acidification2->other_enantiomer recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Formation of diastereomeric salts from a racemic acid.

Application Notes and Protocols for the Synthesis of Chiral Schiff Bases from (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of chiral Schiff bases derived from (S)-(-)-1-(4-Bromophenyl)ethylamine. The protocols outlined below are intended for use in a laboratory setting by trained professionals.

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1] Chiral Schiff bases are of particular interest in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and their utility as ligands in asymmetric catalysis.[2][3]

The use of enantiomerically pure amines, such as this compound, allows for the synthesis of chiral Schiff bases, which are valuable in the development of stereoselective catalysts and as intermediates in the synthesis of chiral drugs.[4] This document details the synthesis, characterization, and potential applications of Schiff bases derived from this specific chiral amine.

General Reaction Scheme

The formation of a Schiff base is a reversible reaction that proceeds via the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.[5] The general reaction is as follows:

Figure 1: General reaction for Schiff base synthesis.

G cluster_reagents Reactants cluster_product Products reagents product product reagents->product Condensation (-H₂O) Amine This compound Plus + Carbonyl Aldehyde or Ketone (R-C=O) SchiffBase Chiral Schiff Base Plus2 + Water Water (H₂O)

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Synthesis of (S)-2-(((E)-1-(4-bromophenyl)ethylimino)ethyl)phenol

This protocol describes the synthesis of a chiral Schiff base from this compound and 2-hydroxyacetophenone.

Materials:

  • This compound

  • 2-Hydroxyacetophenone

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • n-Hexane

Procedure:

  • Dissolve 2-hydroxyacetophenone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a few drops of concentrated sulfuric acid to the solution and stir for 10 minutes at room temperature.

  • Slowly add an equimolar amount of this compound (dissolved in a small amount of methanol) to the flask.

  • Reflux the reaction mixture for 6-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, reduce the volume of the solvent by approximately 50% using a rotary evaporator.

  • Allow the solution to stand at room temperature for 3-4 days to facilitate precipitation.

  • Collect the precipitate by filtration and wash it three times with cold methanol.

  • Dry the product in air for 3-4 days.

  • For further purification, extract the impure product with n-hexane, filter, and collect the filtrate. Evaporate the solvent to obtain the purified Schiff base.

General Synthesis of Salicylaldehyde-Based Schiff Bases

This is a general procedure adaptable for the synthesis of various Schiff bases using salicylaldehyde derivatives.[2][5]

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Dissolve the substituted salicylaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add this compound (1 mmol) dropwise with stirring.

  • (Optional) Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of representative Schiff bases.

Table 1: Reaction Conditions and Yields

Carbonyl CompoundAmineSolventCatalystReaction Time (h)Yield (%)Reference
2-HydroxyacetophenoneThis compoundMethanolH₂SO₄6-776[6]
SalicylaldehydeVarious primary aminesEthanolNone/Acetic Acid2-4Good to Excellent[2][5]
Substituted BenzaldehydesVarious primary aminesEthanolAcetic Acid275-90[1]

Table 2: Spectroscopic Data for (S)-2-(((E)-1-(4-bromophenyl)ethylimino)ethyl)phenol

Spectroscopic TechniqueCharacteristic PeaksReference
FT-IR (KBr, cm⁻¹) 1614 (C=N), 1573 (C=C)[6]
¹H NMR (400 MHz, CDCl₃, δ ppm) 1.68 (d, 3H, NCH₃), 2.44 (s, 3H, CH₃), 5.03 (q, 1H, CH), 7.26 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 15.67 (s, 1H, OH)[6]

Visualization of Experimental Workflow and Applications

Experimental Workflow for Schiff Base Synthesis

The general workflow for the synthesis and characterization of the chiral Schiff bases is depicted below.

Figure 2: Experimental workflow for Schiff base synthesis.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Mix Amine and Carbonyl in Solvent Catalyst 2. Add Catalyst (optional) Reactants->Catalyst Reflux 3. Reflux for 2-7 hours Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool TLC TLC Monitoring Reflux->TLC Monitor Progress Filter 5. Filter Precipitate Cool->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Product Wash->Dry Recrystallize 8. Recrystallize (optional) Dry->Recrystallize FTIR FT-IR Spectroscopy Recrystallize->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Recrystallize->NMR MS Mass Spectrometry Recrystallize->MS

Caption: Experimental workflow for Schiff base synthesis.

Application in Asymmetric Catalysis

Chiral Schiff bases derived from this compound can be complexed with metals to form catalysts for asymmetric reactions, such as the Henry (nitroaldol) reaction.[7] A conceptual diagram of a catalytic cycle is shown below.

Figure 3: Conceptual catalytic cycle.

G Catalyst Chiral Schiff Base Metal Complex Intermediate Chiral Intermediate Catalyst->Intermediate Coordination & Activation Substrate1 Substrate 1 (e.g., Aldehyde) Substrate1->Intermediate Substrate2 Substrate 2 (e.g., Nitroalkane) Substrate2->Intermediate Product Enantiomerically Enriched Product Intermediate->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Conceptual catalytic cycle.

Conclusion

The protocols described provide a reliable method for the synthesis of chiral Schiff bases from this compound. These compounds are valuable synthons for the development of new therapeutic agents and asymmetric catalysts. The provided data and workflows serve as a comprehensive guide for researchers in the field of medicinal and synthetic chemistry.

References

The Pivotal Role of (S)-(-)-1-(4-Bromophenyl)ethylamine in the Advancement of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-(4-Bromophenyl)ethylamine , a chiral amine, has emerged as a critical building block in the synthesis of novel agrochemicals. Its stereospecific structure is instrumental in creating more effective and selective fungicides, herbicides, and insecticides, thereby contributing to enhanced crop protection and reduced environmental impact. The incorporation of this chiral moiety can lead to agrochemicals with improved efficacy, lower application rates, and better safety profiles compared to their racemic counterparts.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the development of next-generation agrochemicals utilizing this compound.

Application Notes

The primary application of this compound in agrochemical development lies in its use as a precursor for a variety of active ingredients. Its amine functional group provides a versatile handle for the synthesis of diverse chemical structures, including amides, ureas, and other derivatives that form the core of many modern pesticides.

Fungicide Development: A significant area of application is in the synthesis of fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). The "(S)-1-(4-bromophenyl)ethyl" moiety can be incorporated into the amine portion of pyrazole carboxamide and other related fungicidal scaffolds. The specific chirality of the molecule is often crucial for high affinity binding to the target enzyme, succinate dehydrogenase, in pathogenic fungi, thereby disrupting their respiratory chain and inhibiting growth.

Herbicide and Insecticide Development: While less documented, the unique electronic and steric properties of this compound also make it a valuable synthon for the development of novel herbicides and insecticides. Its incorporation can influence the molecule's uptake, translocation, and interaction with target sites in weeds and insects.

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity of a representative compound synthesized using a precursor structurally related to this compound. This data highlights the potential for developing potent fungicides.

Compound IDTarget FungusEC50 (µg/mL)Reference
Fungicide Example 1 Physalospora piricola13.095[1]

Note: The EC50 value represents the concentration of the compound that inhibits 50% of the fungal growth.

Experimental Protocols

Protocol 1: Synthesis of a Fungicidal N-(1-(4-bromophenyl)ethyl)pyrazole-4-carboxamide Derivative

This protocol describes a general method for the synthesis of a pyrazole carboxamide fungicide, a class of compounds known to act as succinate dehydrogenase inhibitors.

Workflow for Synthesis of a Pyrazole Carboxamide Fungicide:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 1. Pyrazole-4-carboxylic acid C Pyrazole-4-carbonyl chloride A->C Reflux B 2. Thionyl chloride B->C F N-(1-(4-bromophenyl)ethyl)pyrazole-4-carboxamide C->F Stir at room temperature D This compound D->F E Triethylamine E->F G Crude Product F->G H Column Chromatography G->H I Pure Fungicide H->I

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Materials:

  • Pyrazole-4-carboxylic acid

  • Thionyl chloride

  • This compound

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Acid Chloride Formation: To a solution of pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amide Coupling: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM.

  • To this solution, add this compound (1.0 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(1-(4-bromophenyl)ethyl)pyrazole-4-carboxamide.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines the procedure for evaluating the antifungal activity of synthesized compounds using the mycelial growth inhibition method.

Workflow for In Vitro Antifungal Bioassay:

G A Prepare PDA medium with test compound B Inoculate with fungal mycelial disc A->B C Incubate at 25°C B->C D Measure colony diameter C->D E Calculate inhibition rate D->E F Determine EC50 value E->F

Caption: Workflow for evaluating in vitro antifungal activity.

Materials:

  • Synthesized test compound

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Physalospora piricola)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO) and add it to molten PDA medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent only.

  • Inoculation:

    • From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate.

  • Incubation:

    • Incubate the plates at 25 ± 1 °C in the dark until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

    • Determine the EC50 value by probit analysis of the inhibition data.

Signaling Pathway

Succinate Dehydrogenase Inhibition:

Agrochemicals derived from this compound, particularly the pyrazole carboxamides, are known to target the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP Synthesis ComplexIII->ATP Inhibitor SDH Inhibitor (e.g., Pyrazole Carboxamide) Inhibitor->SDH Binding & Inhibition

Caption: Inhibition of the fungal respiratory chain by SDHI fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to coenzyme Q. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. The specific stereochemistry of the (S)-enantiomer is often critical for the precise fit into the binding pocket of the SDH enzyme, leading to enhanced inhibitory activity.

References

Application Notes and Protocols for the GC Analysis of (S)-(-)-1-(4-Bromophenyl)ethylamine via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral primary amine of significant interest in pharmaceutical research and development due to its role as a key intermediate in the synthesis of various bioactive molecules. The accurate determination of its enantiomeric purity is crucial for ensuring the efficacy and safety of the final drug product. Gas chromatography (GC) is a powerful analytical technique for this purpose; however, the inherent polarity and volatility of primary amines can lead to poor chromatographic performance.

Derivatization is a chemical modification process that converts polar and less volatile compounds into derivatives that are more suitable for GC analysis.[1] This involves reacting the amine with a derivatizing agent to form a less polar, more volatile, and thermally stable compound. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column.[2]

These application notes provide detailed protocols for the derivatization of this compound for GC analysis, focusing on two effective methods: diastereomeric derivatization using N-trifluoroacetyl-L-prolyl chloride (L-TPC) and achiral derivatization with trifluoroacetic anhydride (TFAA) followed by separation on a chiral GC column.

Methods and Protocols

Two primary methods for the derivatization and subsequent GC analysis of this compound are presented below.

Method 1: Diastereomeric Derivatization with N-trifluoroacetyl-L-prolyl chloride (L-TPC)

This method involves the reaction of the chiral amine with the chiral derivatizing agent N-trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers. These diastereomers can be separated on a standard achiral GC column.[2] This approach is particularly useful when a chiral GC column is not available.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark. This will be your stock solution.

    • Prepare working standards by further diluting the stock solution to the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Derivatization Procedure:

    • Pipette 1 mL of the working standard solution into a clean, dry reaction vial.

    • Add 100 µL of a 10 mg/mL solution of N-trifluoroacetyl-L-prolyl chloride in a dry, inert solvent (e.g., toluene or dichloromethane).

    • Add 20 µL of a tertiary amine base, such as triethylamine or pyridine, to catalyze the reaction and neutralize the HCl byproduct.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, the sample is ready for GC injection.

Logical Workflow for L-TPC Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Standards dissolve->dilute aliquot Aliquot Sample dilute->aliquot add_ltpc Add L-TPC Solution aliquot->add_ltpc add_base Add Base add_ltpc->add_base vortex Vortex add_base->vortex heat Heat at 60°C vortex->heat cool Cool to RT heat->cool inject Inject into GC cool->inject

Caption: Workflow for L-TPC Derivatization and GC Analysis.

Method 2: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) and Chiral GC Separation

This method involves derivatizing the amine with an achiral reagent, trifluoroacetic anhydride (TFAA), to improve its volatility and chromatographic properties. The resulting N-trifluoroacetyl derivatives of the enantiomers are then separated on a chiral GC column.[3]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as outlined in Method 1 to obtain working standard solutions.

  • Derivatization Procedure:

    • Pipette 1 mL of the working standard solution into a reaction vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • After cooling, evaporate the excess TFAA under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) to the original volume. The sample is now ready for injection onto a chiral GC column.

Experimental Workflow for TFAA Derivatization

G start Start | Prepare Sample Solution derivatize Derivatization Add TFAA Heat at 70°C start->derivatize evaporate Evaporation Remove excess TFAA under N2 derivatize->evaporate reconstitute Reconstitution Dissolve in Solvent evaporate->reconstitute analyze GC Analysis | Inject on Chiral Column reconstitute->analyze

Caption: Workflow for TFAA Derivatization and Chiral GC Analysis.

Data Presentation

The following tables summarize typical GC parameters and expected performance data for the analysis of derivatized 1-(4-Bromophenyl)ethylamine. Note that these values are illustrative and may require optimization for specific instrumentation and applications.

Table 1: GC Conditions for Analysis of L-TPC Derivatives on an Achiral Column

ParameterValue
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5, DB-5)
30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 150°C (hold 1 min)
Ramp: 10°C/min to 250°C (hold 5 min)
Injection Volume 1 µL
Split Ratio 20:1

Table 2: GC Conditions for Analysis of TFAA Derivatives on a Chiral Column

ParameterValue
Column Chiral Stationary Phase (e.g., Astec® CHIRALDEX™ B-PM)[3]
30 m x 0.25 mm ID, 0.12 µm film thickness
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Carrier Gas Helium
Pressure 30 psi[3]
Oven Temperature 130°C (Isothermal)[3]
Injection Volume 1 µL
Split Ratio 50:1

Table 3: Expected Quantitative Performance Data (Illustrative)

ParameterL-TPC Method (on Achiral Column)TFAA Method (on Chiral Column)
Retention Time (Diastereomer 1) ~12.5 min~15.2 min
Retention Time (Diastereomer 2) ~12.8 min~15.8 min
Separation Factor (α) > 1.05> 1.10
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.07 µg/mL
Precision (%RSD) < 5%< 5%

Discussion

The choice between the two presented methods will depend on the available instrumentation and the specific requirements of the analysis.

  • Method 1 (L-TPC Derivatization) is advantageous when a chiral GC column is not available. The formation of diastereomers allows for separation on a standard, robust, and less expensive achiral column. However, it is crucial to ensure the enantiomeric purity of the L-TPC reagent to avoid inaccuracies in the determination of the enantiomeric excess.

  • Method 2 (TFAA Derivatization and Chiral GC) offers a more direct approach to enantiomeric separation. Chiral GC columns provide high-resolution separations of enantiomers. The derivatization with TFAA is straightforward and primarily serves to improve the analyte's chromatographic behavior. This method is often preferred for its high sensitivity and selectivity.

Conclusion

The derivatization of this compound is an essential step for its reliable and accurate analysis by gas chromatography. The protocols detailed in these application notes provide robust methods for both diastereomeric and chiral separation approaches. Proper method selection and optimization will enable researchers, scientists, and drug development professionals to confidently assess the enantiomeric purity of this important chiral building block.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Amines Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of enantiomerically pure amines is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries, as the biological activity of a molecule is often dictated by its specific stereochemistry.[1][2] Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemical outcomes during synthesis.[3][4] This method involves the temporary incorporation of a chiral molecule (the auxiliary) onto a prochiral substrate.[5] The auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[6] Following the stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse, making this an economical approach for large-scale applications.[3][4] This document provides detailed protocols and application notes for three widely used chiral auxiliaries: Evans-type oxazolidinones, pseudoephedrine, and tert-butanesulfinamide.

Evans Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most powerful and versatile tools in asymmetric synthesis.[3][7] They are particularly effective in controlling the stereochemistry of alkylation, aldol, and Diels-Alder reactions.[8] The resulting N-acyl oxazolidinones can be readily converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and aldehydes, which are precursors to chiral amines.[9] The predictable stereochemical outcomes and the commercial availability of the auxiliaries make this method highly suitable for large-scale synthesis.[8][10]

Logical Workflow for Asymmetric Synthesis using Evans Auxiliaries

Evans_Workflow Prochiral Prochiral Acid Derivative (e.g., Acyl Chloride) Acylation Step 1: Acylation Prochiral->Acylation Auxiliary Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone) Auxiliary->Acylation Intermediate N-Acyl Oxazolidinone (Diastereomeric Intermediate) Acylation->Intermediate Formation Alkylation Step 2: Asymmetric Alkylation Intermediate->Alkylation Deprotonation & Electrophile Addition Product_Aux Alkylated Product (High Diastereoselectivity) Alkylation->Product_Aux Cleavage Step 3: Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiopure Carboxylic Acid (Amine Precursor) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Pseudoephedrine_Workflow Prochiral Prochiral Carboxylic Acid Amidation Step 1: Amide Formation Prochiral->Amidation Auxiliary (+)-Pseudoephedrine Auxiliary->Amidation Intermediate Pseudoephedrine Amide Amidation->Intermediate Coupling Alkylation Step 2: Diastereoselective Alkylation Intermediate->Alkylation LDA, LiCl R-X Product_Aux α-Substituted Amide (High Diastereoselectivity) Alkylation->Product_Aux Cleavage Step 3: Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiopure Carboxylic Acid, Alcohol, or Ketone Cleavage->Final_Product Recovered_Aux Recovered (+)-Pseudoephedrine Cleavage->Recovered_Aux Ellman_Workflow Ketone Prochiral Ketone or Aldehyde Condensation Step 1: Condensation Ketone->Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Intermediate N-Sulfinylimine Condensation->Intermediate Lewis Acid (e.g., Ti(OEt)₄) Reduction Step 2: Diastereoselective Reduction Intermediate->Reduction Reducing Agent (e.g., L-Selectride) Product_Aux N-Sulfinylamine (High Diastereoselectivity) Reduction->Product_Aux Cleavage Step 3: Auxiliary Cleavage Product_Aux->Cleavage Acidic Hydrolysis Final_Product Enantiopure Primary Amine Cleavage->Final_Product

References

Application Notes and Protocols for the Cleavage of the (S)-(-)-1-(4-Bromophenyl)ethylamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cleavage of the versatile chiral auxiliary, (S)-(-)-1-(4-Bromophenyl)ethylamine. This auxiliary is widely employed in asymmetric synthesis to control stereochemistry during the formation of new chiral centers. The successful removal of the auxiliary is a critical step in obtaining the final enantiomerically enriched target molecule. This guide covers various cleavage methods, including acidic, basic, reductive, and oxidative conditions, to accommodate a wide range of substrates and functional group tolerances.

Introduction

This compound is a popular chiral auxiliary due to its crystalline nature, which often facilitates the purification of diastereomeric intermediates by crystallization. It is typically introduced by forming an amide or an imine linkage with a prochiral substrate. After the diastereoselective reaction, the auxiliary must be cleaved under conditions that do not compromise the newly formed stereocenter or other functional groups within the molecule. The choice of cleavage method is dictated by the nature of the linkage to the auxiliary (e.g., amide, imine, sulfonamide) and the overall stability of the target compound.

General Workflow for Chiral Auxiliary Cleavage

The overall process of utilizing and cleaving a chiral auxiliary can be summarized in the following workflow:

Chiral Auxiliary Cleavage Workflow Prochiral Prochiral Substrate Coupling Coupling Reaction (e.g., Amide or Imine formation) Prochiral->Coupling Auxiliary This compound Auxiliary Auxiliary->Coupling Diastereomers Diastereomeric Intermediate Coupling->Diastereomers Purification Purification (e.g., Crystallization, Chromatography) Diastereomers->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Target Enantiomerically Enriched Target Molecule Cleavage->Target RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Cleavage Methods for Amide Linkages

Amide bonds are robust, and their cleavage often requires relatively harsh conditions. The choice between acidic and basic hydrolysis depends on the stability of the desired carboxylic acid product and other functional groups present.

Acidic Hydrolysis

Acidic hydrolysis is a common method for cleaving amide-linked auxiliaries to yield the corresponding carboxylic acid and the protonated amine of the auxiliary.

Summary of Acidic Hydrolysis Conditions

Substrate TypeReagents and ConditionsProductYield (%)Diastereomeric/Enantiomeric Excess (%)
N-Acyl Amide1 M HCl, Reflux, 3 hCarboxylic AcidNot specifiedNot specified

Experimental Protocol: Acidic Hydrolysis of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide

This protocol is adapted from a procedure for a structurally similar auxiliary and can be optimized for specific substrates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(S)-1-(4-bromophenyl)ethylamine derivative (1.0 eq) in 1 M aqueous hydrochloric acid (sufficient volume to ensure dissolution upon heating).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary. The desired carboxylic acid may remain in the aqueous layer or be extracted depending on its solubility.

  • Isolation:

    • If the product is in the aqueous layer: Neutralize the aqueous layer and extract the product with an organic solvent.

    • If the product is in the organic layer: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid product by column chromatography, crystallization, or distillation as required. The chiral auxiliary can be recovered from the initial acidic aqueous layer by basification and extraction.

Basic Hydrolysis

Basic hydrolysis provides an alternative to acidic conditions, yielding the carboxylate salt and the free amine of the auxiliary.

Experimental Protocol: General Basic Hydrolysis of Amides

  • Reaction Setup: Dissolve the amide (1.0 eq) in a mixture of methanol or ethanol and 10% aqueous sodium hydroxide or potassium hydroxide.

  • Reaction: Stir the mixture at room temperature for 16 hours. If the reaction is slow, it can be heated to 60 °C. Monitor the reaction by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the alcohol.

  • Extraction: Dilute the residue with water and extract with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

  • Isolation: Cool the aqueous layer and acidify to pH 3 with 1 N HCl. Extract the carboxylic acid product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as necessary.

Cleavage Methods for Imine Linkages

Imines are generally more labile than amides and can be cleaved under milder conditions, often through hydrolysis or reduction.

Reductive Cleavage

Reductive cleavage of the C=N bond of an imine or the corresponding iminium ion is a common method to produce a secondary amine while retaining the chiral auxiliary attached to the nitrogen atom. Subsequent cleavage of the N-C bond of the resulting amine would be required to fully liberate the target molecule.

Imine Reduction Imine Imine Derivative Reduction Reductive Amination Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Reduction Amine Secondary Amine Product Reduction->Amine

Caption: Reductive cleavage of an imine to a secondary amine.

Experimental Protocol: General Reductive Amination of Imines

  • Imine Formation (in situ): To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add this compound (1.0 eq). Stir at room temperature until imine formation is complete (can be monitored by NMR or IR spectroscopy).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting secondary amine by column chromatography.

Oxidative Cleavage

Oxidative cleavage can be a powerful method for removing certain types of chiral auxiliaries, particularly those attached through a benzylic position. Reagents like ceric ammonium nitrate (CAN) are effective for this purpose.

Experimental Protocol: General Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the substrate containing the this compound auxiliary (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Reaction: Cool the solution in an ice bath and add a solution of ceric ammonium nitrate (2.0-2.5 eq) in water dropwise.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Conclusion

The cleavage of the this compound auxiliary is a crucial step in asymmetric synthesis. The choice of the cleavage method must be carefully considered based on the nature of the substrate and the desired product. The protocols provided in this document offer a starting point for developing robust and efficient cleavage procedures. It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific application.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (S)-(-)-1-(4-Bromophenyl)ethylamine Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The use of chiral ligands allows for the asymmetric synthesis of complex molecules, a critical aspect of drug discovery and development. (S)-(-)-1-(4-Bromophenyl)ethylamine is a readily available chiral amine that can serve as a versatile precursor for the synthesis of more complex chiral ligands. While its direct application as a simple monodentate ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings is not extensively documented in peer-reviewed literature, it serves as an excellent chiral scaffold for creating bidentate Schiff base (imine) ligands. These derived ligands can then coordinate with palladium to form chiral catalysts capable of inducing enantioselectivity in cross-coupling reactions.

Part 1: Synthesis of a Chiral Schiff Base Ligand

The primary amine of this compound can be readily condensed with an aldehyde, such as salicylaldehyde, to form a chiral Schiff base ligand. This ligand can coordinate to a palladium center through both the imine nitrogen and the hydroxyl oxygen, creating a stable chiral environment.

Experimental Protocol: Synthesis of (S)-2-(((1-(4-bromophenyl)ethyl)imino)methyl)phenol

  • Materials:

    • This compound (1.0 eq)

    • Salicylaldehyde (1.0 eq)

    • Ethanol (or Methanol), anhydrous

    • Glacial Acetic Acid (catalytic amount)

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M solution).

    • Add salicylaldehyde (1.0 eq) to the solution at room temperature.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base ligand.

    • The ligand can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Ligand Synthesis Workflow

ligand_synthesis_workflow start Start dissolve Dissolve this compound in anhydrous ethanol start->dissolve add_reagents Add salicylaldehyde and catalytic acetic acid dissolve->add_reagents react Stir at room temperature for 4-6 hours add_reagents->react workup Solvent removal, aqueous workup, and drying react->workup purify Purify by column chromatography or recrystallization workup->purify end End: Chiral Schiff Base Ligand purify->end

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The in situ generated chiral palladium complex can be used to catalyze the coupling of aryl halides with arylboronic acids.

Illustrative Data for Asymmetric Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidYield (%)ee (%)
11-Bromo-4-nitronaphthalenePhenylboronic acid8578
21-Bromo-2-methoxynaphthalene4-Tolylboronic acid9285
32-BromotolueneNaphthalene-1-boronic acid7865

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

  • Materials:

    • Aryl halide (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Chiral Schiff base ligand (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (10:1 v/v), degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the chiral Schiff base ligand (4 mol%), the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Palladium-Catalyzed Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. A chiral palladium catalyst can be employed for asymmetric variations of this reaction.

Illustrative Data for Asymmetric Heck Reaction

EntryAryl HalideAlkeneProduct TypeYield (%)ee (%)
1Phenyl triflate2,3-Dihydrofuran2-Aryl-2,3-dihydrofuran7588
2IodobenzeneStyreneStilbene82N/A
34-Bromobenzonitrilen-Butyl acrylateCinnamate derivative9072

Experimental Protocol: Asymmetric Heck Reaction

  • Materials:

    • Aryl halide or triflate (1.0 eq)

    • Alkene (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Chiral Schiff base ligand (10 mol%)

    • A hindered amine base (e.g., Triethylamine, Diisopropylethylamine) (2.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (5 mol%) and the chiral Schiff base ligand (10 mol%) in the anhydrous solvent.

    • Stir the mixture for 15-20 minutes to allow for complex formation.

    • Add the aryl halide or triflate (1.0 eq), the alkene (1.5 eq), and the amine base (2.0 eq).

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove the ammonium salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L Pd(0)L R-Pd(II)-X(L) R-Pd(II)-X(L) Pd(0)L->R-Pd(II)-X(L) Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)-X(L)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Sigma-Alkyl Pd(II)->Pd(0)L Beta-Hydride Elimination & Product Release

Caption: Catalytic cycle of the Heck reaction.

Part 4: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Chiral ligands can be employed in asymmetric variants, although this is less common than in other cross-coupling reactions.

Illustrative Data for Sonogashira Coupling

EntryAryl HalideTerminal AlkyneYield (%)
11-Iodo-4-nitrobenzenePhenylacetylene95
24-Bromotoluene1-Octyne88
31-IodopyridineTrimethylsilylacetylene91

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • Aryl halide (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium(II) chloride (PdCl₂) (2 mol%)

    • Chiral Schiff base ligand (4 mol%)

    • Copper(I) iodide (CuI) (1 mol%)

    • Amine base (e.g., Triethylamine or Diisopropylamine) (as solvent or co-solvent)

    • Anhydrous THF (if a co-solvent is needed)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), PdCl₂ (2 mol%), the chiral Schiff base ligand (4 mol%), and CuI (1 mol%).

    • Add anhydrous THF (if necessary) followed by the amine base.

    • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salt and catalyst residues.

    • Wash the organic layer with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Visualization of Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L) Ar-Pd(II)-Alkyne(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Alkyne(L) Transmetalation Ar-Pd(II)-Alkyne(L)->Pd(0)L Reductive Elimination (Ar-Alkyne) Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)X->Cu(I)-Alkyne Alkyne Coordination & Deprotonation Ar-Pd(II)-X(L*) Ar-Pd(II)-X(L*) Cu(I)-Alkyne->Ar-Pd(II)-X(L*)

Application Notes and Protocols: (S)-(-)-1-(4-Bromophenyl)ethylamine in the Synthesis of Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(4-Bromophenyl)ethylamine is a versatile chiral building block and resolving agent crucial in the stereoselective synthesis of a variety of neuropharmacological agents. Its presence imparts specific stereochemistry, which is often essential for the desired therapeutic activity and selectivity of centrally active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuropharmacological agents, with a focus on P2X7 receptor antagonists.

Application 1: Synthesis of a Potent P2X7 Receptor Antagonist

This compound is a key intermediate in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinolin-5-yl)guanidine, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation and neurodegenerative diseases, making its antagonists promising therapeutic candidates.[1][2]

Experimental Protocol: Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinolin-5-yl)guanidine

This synthesis is a two-step process involving the formation of a chiral isothiourea intermediate followed by its reaction with an aminoquinoline.

Step 1: Synthesis of N-Cyano-N'-[(S)-1-(4-bromophenyl)ethyl]-S-methylisothiourea

A solution of this compound in a suitable solvent is reacted with dimethyl N-cyanodithioiminocarbonate. The reaction mixture is stirred at room temperature to yield the N-cyano-N'-[(S)-1-(4-bromophenyl)ethyl]-S-methylisothiourea intermediate.

Detailed Protocol: A solution of 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole (23.4 g) in ethanol is added slowly to a solution of dimethylcyanodithioimidocarbonate (20.0 g) in ethanol, with stirring at room temperature.[3] While this protocol uses a different amine, the general principle of reacting a primary amine with dimethyl N-cyanodithioiminocarbonate to form the corresponding S-methylisothiourea is applicable. For the synthesis with this compound, equimolar amounts of the amine and the dithioiminocarbonate would be used in a solvent like ethanol or methanol, and the reaction would be monitored by TLC for completion.

Step 2: Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinolin-5-yl)guanidine

The N-cyano-N'-[(S)-1-(4-bromophenyl)ethyl]-S-methylisothiourea intermediate is then reacted with 5-aminoquinoline in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature. The reaction proceeds via nucleophilic substitution, where the amino group of 5-aminoquinoline displaces the methylthio group of the isothiourea to form the final guanidine product.

General Guidance for Synthesis: The synthesis of similar cyanoguanidine derivatives involves the reaction of an N-cyano-S-methylisothiourea with an amine. For instance, the synthesis of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea involves reacting 4-cyanophenyl isothiocyanate with monosodium cyanamide, followed by methylation with dimethyl sulfate.[4][5] In the context of the target molecule, the pre-formed chiral S-methylisothiourea from Step 1 would be dissolved in a high-boiling polar aprotic solvent like DMF, followed by the addition of 5-aminoquinoline. The mixture would be heated to drive the reaction to completion, likely in the range of 80-120 °C. Purification would typically involve chromatographic techniques.

Pharmacological Data

The resulting compound, (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinolin-5-yl)guanidine, and its analogs are potent P2X7 receptor antagonists. The table below summarizes the pharmacological data for related compounds.

CompoundTargetAssayIC50 (nM)Reference
3-(1-(3′-nitrobiphenyl-4-yloxy)-4-(pyridine-4-yl)butan-2-yl)thiazolidine-2,4-dione (AZ11645373)Human P2X7 ReceptorCation Influx & IL-1β Release10-90[1]
A-740003Human P2X7 ReceptorNot SpecifiedPotent[6]
CE-224,535Human P2X7 ReceptorNot SpecifiedPotent[6]

Application 2: Chiral Auxiliary in the Synthesis of Neuroactive Compounds

The chiral nature of this compound makes it an effective chiral auxiliary. In this role, it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. This strategy is particularly useful in the synthesis of complex chiral molecules where controlling stereocenters is challenging. While specific examples in neuropharmacology are not abundant in the readily available literature, the principle is broadly applicable to the synthesis of various chiral drugs.[7]

General Workflow for Use as a Chiral Auxiliary

workflow Start Achiral Substrate Diastereomer Chiral Intermediate (Diastereomeric Mixture) Start->Diastereomer Reaction with Auxiliary Auxiliary This compound Auxiliary->Diastereomer Separation Separation of Diastereomers Diastereomer->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Cleavage Cleavage of Auxiliary Desired_Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for using this compound as a chiral auxiliary.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular ATP, typically released during cellular stress or injury. Its activation leads to a cascade of downstream signaling events implicated in neuroinflammation.

P2X7_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP High Extracellular ATP ATP->P2X7 binds and activates NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway Activation Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b Mature_IL1b Mature IL-1β Release IL1b->Mature_IL1b Proinflammatory Pro-inflammatory Gene Expression MAPK->Proinflammatory NFkB->Proinflammatory

Caption: Simplified P2X7 receptor signaling pathway leading to neuroinflammation.

Conclusion

This compound serves as a critical chiral synthon in the development of neuropharmacological agents. Its primary documented application is in the synthesis of potent P2X7 receptor antagonists, highlighting its importance in creating compounds with precise stereochemistry for optimal biological activity. The methodologies and data presented here provide a foundation for researchers to utilize this valuable chiral amine in the discovery and development of novel therapeutics for neurological disorders. Further exploration of its role as a chiral auxiliary and in the synthesis of other classes of neuropharmacological agents is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (S)-(-)-1-(4-Bromophenyl)ethylamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via asymmetric reductive amination of 4-bromoacetophenone.

Issue 1: Low Overall Yield

Q1: My reaction has a low conversion of the starting material, 4-bromoacetophenone, resulting in a low overall yield. What are the potential causes and solutions?

A1: Low conversion in the asymmetric reductive amination of 4-bromoacetophenone can stem from several factors related to the catalyst, reagents, and reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Catalyst Inactivity or Deactivation: The catalyst is crucial for the reaction's success.

    • Verification: Run a control reaction with a fresh batch of catalyst to see if the yield improves significantly.

    • Solution:

      • Ensure the catalyst was handled under appropriate inert atmosphere conditions (e.g., argon or nitrogen) if it is air-sensitive.

      • Use fresh, high-purity catalyst. Some catalysts may degrade upon storage.

      • Consider potential catalyst poisons in your reagents or solvents (e.g., water, sulfur compounds). Purify reagents and ensure solvents are anhydrous.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the reaction rate.

    • Verification: Review the literature for the optimal conditions for your specific catalyst system.

    • Solution:

      • Temperature: Ensure the reaction temperature is maintained at the optimal level. For some catalytic systems, lower temperatures may be required to maintain catalyst stability and selectivity, while others may require heating to proceed at a reasonable rate.

      • Hydrogen Pressure: For reactions involving catalytic hydrogenation, ensure the hydrogen pressure is at the recommended level. Insufficient pressure can lead to slow or incomplete reactions.

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time.

  • Poor Quality of Reagents or Solvents: Impurities can interfere with the reaction.

    • Verification: Check the purity of your 4-bromoacetophenone, amine source (e.g., ammonia or an ammonium salt), and reducing agent.

    • Solution:

      • Use reagents from a reputable supplier and of an appropriate grade.

      • Ensure solvents are anhydrous and free of peroxides, as these can deactivate the catalyst.

Issue 2: Low Enantiomeric Excess (ee)

Q2: The yield of my reaction is acceptable, but the enantiomeric excess (ee) of the desired (S)-enantiomer is low. How can I improve the stereoselectivity?

A2: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

Possible Causes and Troubleshooting Steps:

  • Choice of Chiral Ligand/Catalyst: The chiral ligand or catalyst is the primary determinant of enantioselectivity.

    • Verification: Compare the reported ee values for different catalysts with your substrate.

    • Solution:

      • Screen a variety of chiral ligands or catalysts. For ruthenium-catalyzed reductive aminations, ligands like BINAP and its derivatives are common.[1]

      • Ensure the chiral purity of your ligand/catalyst is high.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.

    • Verification: Run the reaction at different temperatures and analyze the ee of the product.

    • Solution:

      • Conducting the reaction at a lower temperature often enhances enantioselectivity, although it may require a longer reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the enantioselectivity.

    • Verification: Experiment with different solvents recommended for your catalyst system.

    • Solution:

      • Solvents like methanol, ethanol, or dichloromethane are commonly used. The optimal solvent will depend on the specific catalyst and substrates.

  • Iminium Ion Geometry: The geometry of the intermediate iminium ion can affect the facial selectivity of the hydride attack.

    • Solution:

      • Additives, such as a Lewis acid, can sometimes influence the iminium ion geometry and improve enantioselectivity.

Issue 3: Difficult Purification of the Final Product

Q3: I am having trouble purifying the this compound from the reaction mixture and separating it from the unreacted starting material and byproducts.

A3: Effective purification is essential to obtain the final product in high purity. A combination of techniques is often necessary.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction: A significant amount of unreacted 4-bromoacetophenone can complicate purification.

    • Solution:

      • Optimize the reaction conditions to drive the reaction to completion (see Issue 1).

  • Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate.

    • Solution:

      • Careful control of reaction conditions can minimize byproduct formation.

      • Consider a workup procedure that removes specific impurities. For example, an acidic wash can remove basic impurities.

  • Standard Purification Techniques:

    • Extraction: After quenching the reaction, perform a liquid-liquid extraction. The amine product can be extracted into an organic solvent after basification of the aqueous layer.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be used to separate the product from less polar starting materials and more polar byproducts.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Enantiomeric Separation:

    • Chiral HPLC: For analytical and preparative separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method. Polysaccharide-based CSPs are often successful in resolving chiral amines.

    • Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high yield and enantioselectivity?

A1: Asymmetric reductive amination of 4-bromoacetophenone is a widely used and effective method.[2] This can be achieved through chemical catalysis (e.g., using a chiral transition metal complex) or biocatalysis (e.g., using an enzyme like a reductive aminase or an amine dehydrogenase).[3][4]

Q2: What are the advantages of using a biocatalytic approach for this synthesis?

A2: Biocatalytic methods offer several advantages, including:

  • High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which is environmentally friendly.

  • High Specificity: Enzymes can be highly specific for their substrates, reducing the formation of byproducts.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material (4-bromoacetophenone) and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the amount of starting material remaining and product formed. Chiral GC or HPLC can be used to determine the enantiomeric excess of the product simultaneously.

Q4: What are some common reducing agents used in the chemical reductive amination of 4-bromoacetophenone?

A4: Common reducing agents for reductive amination include:

  • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent.

  • Sodium cyanoborohydride (NaBH3CN): Effective but toxic.

  • Sodium borohydride (NaBH4): A stronger reducing agent that may also reduce the starting ketone.

  • Hydrogen gas (H2): Used in catalytic hydrogenation reactions with a metal catalyst.

Q5: How do I determine the enantiomeric excess (ee) of my final product?

A5: The most common and accurate method for determining the enantiomeric excess is through chiral chromatography:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas corresponds to the ratio of the enantiomers.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, but for volatile compounds. The amine may need to be derivatized to increase its volatility.

Data Presentation

Table 1: Influence of Catalyst on Enantioselectivity in Asymmetric Reductive Amination

Catalyst SystemSubstrateAmine SourceYield (%)ee (%)Reference
Ru(OAc)₂{(S)-binap}2-acetyl-6-phenylpyridineNH₄OAc95>99 (S)[1]
Ir-f-Binaphane/Ti(OiPr)₄/I₂Aryl ketonesPrimary aminesup to 94up to 96Patent US20040147762A1
Organocatalyst (chiral phosphoric acid)Acetophenonep-Anisidine60-8783-95[5]

Table 2: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone

BiocatalystProduct EnantiomerConversion (%)ee (%)Reference
Aspergillus niger(R)-1-(4-bromophenyl)ethanol98.4100[6]
Rhodotorula rubra(S)-1-(4-bromophenyl)ethanol96.198.8[6]
Rhodotorula minuta(S)-1-(4-bromophenyl)ethanol99.498.2[6]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of 4-Bromoacetophenone using a Chiral Ruthenium Catalyst

This protocol is a general guideline and may require optimization for specific catalyst systems.

Materials:

  • 4-bromoacetophenone

  • Chiral Ruthenium catalyst (e.g., Ru(OAc)₂{(S)-binap})

  • Ammonium acetate (or another suitable ammonia source)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrogen gas (high purity)

  • Inert gas (argon or nitrogen)

  • Standard glassware for organic synthesis

  • High-pressure reactor (if using hydrogen gas)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chiral ruthenium catalyst, 4-bromoacetophenone, and ammonium acetate to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel via a syringe.

  • Reaction:

    • If using a high-pressure reactor, seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and carefully release the hydrogen pressure (if applicable).

    • Quench the reaction by adding water.

    • Basify the aqueous layer with a suitable base (e.g., NaOH solution) to a pH of >10.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

  • Analysis: Determine the yield and enantiomeric excess of the final product by chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of this compound

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and compound to achieve good separation. A typical starting point is 90:10 hexane:isopropanol.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Column Temperature: Usually ambient temperature, but can be controlled for better reproducibility.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

  • Injection: Inject a small volume of the sample solution onto the HPLC column.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The elution order will depend on the chiral stationary phase used.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 4-Bromoacetophenone Reaction Asymmetric Reductive Amination - Catalyst - Amine Source - Reducing Agent Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Distillation Crude->Purification Pure_Racemate Purified Product Purification->Pure_Racemate Analysis Chiral HPLC/GC Analysis Pure_Racemate->Analysis Final_Product This compound Analysis->Final_Product

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Tree Problem Low Yield or Poor Enantioselectivity Check_Yield Is the overall yield low? Problem->Check_Yield Check_ee Is the enantiomeric excess (ee) low? Problem->Check_ee Catalyst Catalyst Check_Yield->Catalyst Yes Ligand Ligand Check_ee->Ligand Yes Conditions Optimize Reaction Conditions: - Adjust temperature - Verify H2 pressure - Monitor reaction time Reagents Verify Reagent Purity: - Use high-purity starting materials - Ensure anhydrous solvents Conditions->Reagents Catalyst->Conditions Temperature Lower Reaction Temperature: - Often improves enantioselectivity Solvent Vary the Solvent: - Test solvents of different polarity Temperature->Solvent Ligand->Temperature

Caption: Troubleshooting decision tree for improving the synthesis of this compound.

References

Technical Support Center: Optimization of Chiral Resolution with (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chiral resolution using (S)-(-)-1-(4-Bromophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to facilitate successful diastereomeric salt resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in chiral resolution?

This compound is a chiral resolving agent, primarily used for the separation of enantiomers of racemic carboxylic acids. The process involves the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Q2: How do I select an appropriate solvent for the resolution process?

Solvent selection is a critical step in diastereomeric salt resolution. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. A systematic screening of various solvents with different polarities is recommended.[2] Common solvents to start with include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile), as well as their mixtures with water or other organic solvents.[3][4][5]

Q3: What is the typical stoichiometry for the resolving agent?

Initially, using 0.5 to 1.0 molar equivalents of the resolving agent relative to the racemic acid is a common starting point.[2][6] In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt. Optimization of this ratio is often necessary to maximize both yield and enantiomeric purity.

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved acid?

Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the enantiomeric excess of the resolved product after the resolving agent has been removed.[2] Other methods include gas chromatography (GC) with a chiral stationary phase, nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent, and polarimetry to measure the specific rotation.

Q5: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid. This is often caused by excessively high supersaturation or a crystallization temperature that is too high. To prevent this, you can try using a more dilute solution, a slower cooling rate, or adding an anti-solvent to gently induce crystallization.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomeric Salt
Possible Cause Troubleshooting Steps
High solubility of the desired diastereomeric salt in the chosen solvent.Screen for alternative solvents where the desired salt is less soluble. Optimize the crystallization temperature, as lower temperatures generally decrease solubility.[2][7]
Insufficient crystallization time.Allow for longer crystallization times, potentially at a lower temperature, to enable complete precipitation of the less soluble salt.
Material loss during filtration and washing.Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product.[2] Ensure efficient transfer of the solid during filtration.
Sub-optimal stoichiometry of the resolving agent.Experiment with different molar ratios of the racemic acid to the resolving agent to find the optimal balance for precipitation.
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Acid
Possible Cause Troubleshooting Steps
Poor diastereomeric salt selectivity.The chosen solvent may not provide sufficient differentiation in solubility between the two diastereomeric salts. Conduct a thorough solvent screening.[2]
Co-crystallization of both diastereomers.This can occur if the solubilities of the two salts are too similar in the chosen solvent. Recrystallization of the obtained salt, often multiple times, can improve the enantiomeric excess.[2]
Formation of a solid solution.A solid solution is when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer.[3] If suspected, try a different resolving agent or a significantly different solvent system.
Inaccurate measurement of e.e.Ensure that the analytical method (e.g., chiral HPLC) is properly validated and optimized for the separation of the enantiomers of the target acid.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework. The specific solvent, temperature, and crystallization time will need to be optimized for each specific racemic acid.

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethyl acetate) with gentle heating.

    • In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Stir the mixture at an elevated temperature for a defined period (e.g., 30 minutes) to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For some systems, further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • If crystallization does not occur, try adding a seed crystal of the desired diastereomeric salt or slowly adding an anti-solvent.

    • Allow the crystallization to proceed for a sufficient time (e.g., several hours to overnight) to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).

    • Stir the mixture vigorously until the solid has completely dissolved and the salt has been partitioned between the two phases.

    • Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.

    • Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent under reduced pressure to obtain the resolved carboxylic acid.

  • Analysis:

    • Determine the yield of the resolved acid.

    • Determine the enantiomeric excess of the product by a suitable analytical method, such as chiral HPLC.

Quantitative Data

The following table presents illustrative data from chiral resolution experiments. Note that these are examples and the results for your specific system may vary.

Racemic AcidResolving AgentSolventYield (%)e.e. (%)Reference
Ibuprofen(S)-(-)-α-MethylbenzylamineEthyl Acetate7180[4]
1-Phenyl-1,2,3,4-tetrahydroisoquinolineL-Tartaric AcidMethanol80-90>85[8]
1-(4-Tolyl)ethanamine(S)-Mandelic AcidMethanol82>99[9]

Visualizations

Experimental Workflow for Chiral Resolution

G Experimental Workflow for Chiral Resolution cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation cluster_3 Liberation & Analysis racemic_acid Dissolve Racemic Acid mix Mix and Stir racemic_acid->mix resolving_agent Dissolve this compound resolving_agent->mix cool Slow Cooling mix->cool crystallize Allow Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry liberate Liberate Free Acid dry->liberate extract Extract and Purify liberate->extract analyze Analyze Yield and e.e. extract->analyze G Troubleshooting Low Enantiomeric Excess (e.e.) start Low e.e. Observed recrystallize Recrystallize Diastereomeric Salt start->recrystallize solvent_screen Perform Solvent Screening recrystallize->solvent_screen e.e. still low end Improved e.e. recrystallize->end e.e. improves check_stoichiometry Optimize Resolving Agent Stoichiometry solvent_screen->check_stoichiometry No improvement solvent_screen->end e.e. improves change_agent Consider a Different Resolving Agent check_stoichiometry->change_agent Still suboptimal check_stoichiometry->end e.e. improves

References

Technical Support Center: Overcoming Challenges in Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields

Low yields indicate that a significant portion of the desired diastereomeric salt remains in the mother liquor.[1] This can be due to suboptimal solubility, equilibrium limitations, or premature isolation.[1] The following steps can help improve the yield:

  • Optimize Solvent and Temperature :

    • Screen for solvents that decrease the solubility of the target salt.[1]

    • Experiment with lower final crystallization temperatures to further reduce solubility.[1]

  • Increase Supersaturation :

    • Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]

    • Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[2]

  • Employ Advanced Techniques :

    • Crystallization-Induced Diastereomeric Transformation (CIDT) : If the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, this technique can be used.[3] This process drives the equilibrium towards the formation of the desired product, potentially increasing the yield to nearly 100%.[3]

    • Recycle the Mother Liquor : The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[1]

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions cluster_end start Low Yield of Desired Diastereomeric Salt optimize Optimize Solvent & Temperature start->optimize supersaturation Increase Supersaturation start->supersaturation advanced Employ Advanced Techniques start->advanced optimize_sol Screen for new solvents Lower final crystallization temperature optimize->optimize_sol How? supersaturation_sol Evaporate solvent Add anti-solvent supersaturation->supersaturation_sol How? advanced_sol Crystallization-Induced Diastereomeric Transformation (CIDT) Recycle Mother Liquor (RRR) advanced->advanced_sol How? end Improved Yield optimize_sol->end supersaturation_sol->end advanced_sol->end

Caption: Troubleshooting workflow for low yields.

Guide 2: Troubleshooting Low Purity / Diastereomeric Excess (d.e.)

Low purity suggests that the undesired diastereomer is co-crystallizing with the desired one. This can happen if the solubility difference between the two diastereomers is small in the chosen solvent or if a solid solution is forming.[2]

  • Recrystallization : The most straightforward approach is to recrystallize the isolated salt.[4] This may require screening for a new solvent that provides better purification.[4]

  • Solvent Screening : The choice of solvent is critical as it influences the solubility difference between the diastereomers.[3][5]

    • Vary the solvent polarity and hydrogen bonding capacity to alter solute-solvent interactions.[2]

  • Adjust Resolving Agent Stoichiometry :

    • Using 0.5 equivalents of the resolving agent can be effective.[1] In this case, the selectivity is based on the solubility difference between one diastereomeric salt and the unreacted enantiomer.[1]

  • Construct a Phase Diagram :

    • For a more thorough understanding, a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovery.[1][6]

Guide 3: Dealing with Solid Solution Formation

A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, resulting in a single solid phase that is difficult to purify by simple recrystallization.[2]

  • Confirmation : Suspect a solid solution if repeated recrystallizations fail to improve the diastereomeric purity.[2] This can be confirmed by constructing a binary or ternary phase diagram.[2]

  • Solvent Screening : As with low purity, screening for a different solvent system is the first step.[2] The goal is to find a solvent that disrupts the formation of the solid solution.

  • Change the Resolving Agent : A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[2]

  • Temperature Annealing : Subjecting the solid solution to temperature cycles (heating followed by slow cooling) can promote phase separation by increasing molecular mobility.[2]

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt crystallization?

A1: Diastereomeric salt crystallization is a method used to separate racemic mixtures (equal amounts of two enantiomers).[7] It involves reacting the racemic mixture with an enantiomerically pure acid or base, known as a resolving agent.[7][8] This reaction creates a mixture of diastereomers, which have different physical properties like solubility.[7] Due to this solubility difference, one diastereomer can be selectively crystallized from a suitable solvent.[9]

G racemic_mixture Racemic Mixture (R-enantiomer + S-enantiomer) diastereomeric_salts Mixture of Diastereomeric Salts (R,S'-salt + S,S'-salt) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S'-agent) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt Crystallizes (e.g., R,S'-salt) crystallization->less_soluble more_soluble More Soluble Salt in Solution (S,S'-salt) crystallization->more_soluble liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer more_soluble->liberation2 pure_enantiomer1 Pure R-enantiomer liberation1->pure_enantiomer1 pure_enantiomer2 Pure S-enantiomer liberation2->pure_enantiomer2

Caption: General workflow for chiral resolution.

Q2: No crystallization is occurring. What are the common causes and solutions?

A2: This issue typically points to problems with solubility and supersaturation.[1]

CauseTroubleshooting Steps
High Solubility The diastereomeric salts may be too soluble in the chosen solvent.[1] Solution: Screen a variety of solvents with different polarities.[1]
Insufficient Supersaturation The salt concentration is below its solubility limit.[1] Solution: Increase the concentration by carefully evaporating the solvent or by adding an anti-solvent.[1]
Inhibition of Nucleation Impurities can sometimes inhibit the formation of crystal nuclei.[1] Solution: Try seeding the solution with a small crystal of the desired diastereomeric salt.[3]
Incorrect Stoichiometry The ratio of the racemic mixture to the resolving agent may not be optimal.[1] Solution: Optimize the molar ratio; a 1:1 ratio is a common starting point, but this can be varied.[3]

Q3: The wrong enantiomer is crystallizing. What can I do?

A3: This occurs when the diastereomeric salt of the undesired enantiomer is less soluble than the desired one.

  • Alternative Resolving Agent : The most direct approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.[3]

  • Protecting Group Chemistry : It may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.[3]

Q4: My crystallization is "oiling out". How can I fix this?

A4: "Oiling out" is when the solute separates as a liquid phase instead of a solid.[2] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[2]

  • Reduce Supersaturation : Use a more dilute solution or employ a slower cooling rate.[2]

  • Lower Crystallization Temperature : Start the crystallization at a lower temperature.

  • Solvent Choice : Experiment with a different solvent in which the salt is less soluble.[2]

Q5: What analytical techniques are essential for assessing purity and enantiomeric excess?

A5: Several analytical techniques are crucial for monitoring the success of the resolution.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of the final product after the resolving agent has been removed.[3] It can also be used to analyze the diastereomeric composition of the salts.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR can be used to determine diastereomeric ratios.[10] However, overlapping signals can sometimes make this method challenging.[10]
Melting Point Diastereomers have different melting points.[7] Monitoring the melting point of the crystallized salt can be an indicator of purity.
Polarimetry Measures the rotation of plane-polarized light, which can be used to determine the optical purity of the final enantiomer.

Experimental Protocols

Protocol 1: Screening for a Suitable Resolving Agent and Solvent

Objective : To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.[3]

Methodology :

  • Preparation : In separate vials, dissolve a small amount of the racemic compound (e.g., 0.1 mmol) in a selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[4][5]

  • Salt Formation : Add a solution of the chosen chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent to each vial.[4]

  • Crystallization : Allow the solutions to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[4]

  • Analysis :

    • Visually inspect the vials for crystal formation.[3]

    • Isolate any crystalline material by filtration.[3]

    • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]

Protocol 2: Optimizing Yield and Purity

Objective : To optimize the yield and purity of the desired diastereomeric salt.[3]

Methodology :

  • Solubility Determination : Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures.[3] This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.[3]

  • Cooling Profile Optimization : Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.[3] Cool the solution at different controlled rates to find the optimal profile for crystal growth and purity. Isolate the crystals and analyze the yield and purity.[3]

  • Seeding Strategy : Prepare a supersaturated solution of the diastereomeric salt mixture.[3] Add a small number of seed crystals of the pure, desired diastereomeric salt. Allow the crystallization to proceed and compare the results to unseeded experiments.[3]

Protocol 3: Liberation of the Enantiomerically Enriched Compound

Objective : To recover the pure enantiomer from the diastereomeric salt.

Methodology :

  • Dissolution : Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[4]

  • Acidification/Basification :

    • If a basic resolving agent was used, acidify the aqueous layer (e.g., with HCl) to protonate the desired compound and liberate it from the salt.[4]

    • If an acidic resolving agent was used, add a base (e.g., NaOH) to neutralize the resolving agent.

  • Extraction : Separate the organic layer containing the purified enantiomer. Wash the organic layer with water and brine.

  • Isolation : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.[4]

References

Technical Support Center: Purification of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(-)-1-(4-Bromophenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound to achieve high enantiomeric purity?

A1: The most common and effective methods for the enantiomeric purification of chiral amines like this compound are:

  • Chiral Resolution via Diastereomeric Salt Formation: This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][4] The desired enantiomer is then recovered from the purified diastereomeric salt.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase, to selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus purified.[5][6]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is crucial for successful resolution. Key factors to consider include:

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the scale of your purification.[1]

  • Acid-Base Properties: For resolving a basic amine like 1-(4-Bromophenyl)ethylamine, a chiral acid is used. Common examples include tartaric acid, dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid.[1][2]

  • Crystallinity of the Diastereomeric Salts: The chosen agent should form diastereomeric salts with significantly different solubilities in a particular solvent to allow for efficient separation by crystallization.[2] This often requires empirical screening of different resolving agents and solvents.[1]

Q3: How can I determine the enantiomeric excess (e.e.) of my purified this compound?

A3: The enantiomeric excess of your sample can be accurately determined using the following methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. An analytical chiral column is used to separate the enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the e.e.[7]

  • Chiral Gas Chromatography (GC): For volatile derivatives of the amine, chiral GC can be employed. The commercial product is often assayed for the sum of enantiomers by GC.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of the enantiomers in the NMR spectrum, allowing for the determination of their ratio.

  • Optical Rotation: While a measurement of the specific rotation can indicate the presence of an enantiomeric excess, it is not a direct measure of enantiomeric purity unless compared to the known specific rotation of the pure enantiomer.[8] The relationship between optical rotation and enantiomeric excess can be non-linear.

Troubleshooting Guides

Problem 1: Poor or no crystallization of diastereomeric salts.

  • Q: I've mixed the racemic amine with the chiral resolving agent, but no crystals are forming. What should I do?

    • A:

      • Check Solvent and Concentration: The solubility of the diastereomeric salts is highly dependent on the solvent. If the solution is too dilute, crystallization will not occur. Try concentrating the solution. Conversely, if the solution is too concentrated, precipitation may be too rapid, leading to impure crystals. You may need to screen various solvents or solvent mixtures.[1]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also initiate crystallization.

      • Temperature Control: A cooling process can be critical for nucleation.[1] Try cooling the solution slowly in an ice bath or refrigerator. Some resolutions may require extended periods at low temperatures.[9]

      • Re-evaluate the Resolving Agent: The chosen chiral acid may not form a crystalline salt with the amine. It may be necessary to screen other resolving agents.[1]

Problem 2: Low enantiomeric excess (e.e.) after recrystallization.

  • Q: I have isolated the diastereomeric salt crystals, but after regeneration of the amine, the enantiomeric excess is low. How can I improve it?

    • A:

      • Perform Multiple Recrystallizations: A single crystallization is often insufficient to achieve high diastereomeric purity. One or more subsequent recrystallizations of the diastereomeric salt are typically necessary.[9] Monitor the purity at each stage by measuring the optical rotation of the salt or by analyzing a small sample of the regenerated amine by chiral HPLC.

      • Optimize Crystallization Conditions: The rate of cooling can impact crystal purity. Slower cooling generally leads to larger, purer crystals. Ensure the solution is not supersaturated to the point of rapid, non-selective precipitation.

      • Beware of Impurity Entrainment: Impurities in the starting racemic amine can interfere with crystallization and be incorporated into the crystal lattice, reducing the purity of the diastereomeric salt.[1] Ensure your starting material is reasonably pure before attempting resolution.

Problem 3: Difficulty regenerating the free amine from the diastereomeric salt.

  • Q: I have the purified diastereomeric salt, but I'm struggling to recover the this compound. What is the standard procedure?

    • A: The free amine can be regenerated by an acid-base extraction.[2]

      • Dissolve the diastereomeric salt in water.

      • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine, making it insoluble in water.[4]

      • Extract the free amine into an organic solvent like diethyl ether, dichloromethane, or ethyl acetate.

      • Wash the organic layer with water and brine to remove any residual base and resolving agent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 27298-97-1[8][10]
Molecular Formula C₈H₁₀BrN[8][11]
Molecular Weight 200.08 g/mol [8][11]
Assay ≥98.0% (sum of enantiomers, GC)[8]
Optical Activity [α]20/D −20.5±1°, c = 3% in methanol[8]
Density 1.390 g/mL at 20 °C[8]
Refractive Index n20/D 1.567[8]

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

ParameterConditionReference
Stationary Phase Chirosil RCA(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica gel)[12]
Mobile Phase Aqueous-organic mobile phases consisting of 0.1% HClO₄ in water and acetonitrile or methanol[12]
Detection UV[12]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic 1-(4-Bromophenyl)ethylamine. Optimization of solvent, concentration, and temperature may be required.

  • Dissolution: In a suitable flask, dissolve one equivalent of racemic 1-(4-Bromophenyl)ethylamine in a minimal amount of a warm solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same warm solvent. Using 0.5 equivalents of the resolving agent is often an efficient starting point for evaluation.[1]

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. The mixture may become warm.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or refrigerator and allow it to stand undisturbed for several hours to overnight.[9] The (R)-amine-(R,R)-tartrate salt is often more soluble, leading to the crystallization of the (S)-amine-(R,R)-tartrate salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: To improve diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent. Repeat this process until the optical rotation of the salt reaches a constant value.

  • Regeneration of Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a 2M NaOH solution until the pH is strongly basic (pH > 11).

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of 1-(4-Bromophenyl)ethylamine.

  • Sample Preparation: Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • HPLC System Setup:

    • Equip the HPLC system with a suitable chiral column (e.g., a cellulose-based CSP like Chiralcel OD-H or a crown ether-based column like Chirosil RCA(+)).

    • Set the column temperature as recommended by the manufacturer.

    • Equilibrate the column with the mobile phase (e.g., a mixture of hexane/isopropanol for normal phase or an aqueous/organic mixture for reversed phase[12]) until a stable baseline is achieved.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Purification & Regeneration racemic_amine Racemic (R/S)-Amine in Solvent mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent Chiral (S)-Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->mixing diastereomers Solution of Diastereomeric Salts ((R,S)-salt and (S,S)-salt) mixing->diastereomers crystallization Fractional Crystallization (Cooling) diastereomers->crystallization crystals Crystals of Less Soluble Salt (e.g., (S,S)-salt) crystallization->crystals filtrate Filtrate with More Soluble Salt (e.g., (R,S)-salt) crystallization->filtrate recrystallize Recrystallization (Optional, for higher purity) crystals->recrystallize base_treatment Basification (e.g., NaOH) & Extraction recrystallize->base_treatment pure_amine Purified (S)-Amine base_treatment->pure_amine

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

G cluster_workflow Chiral HPLC Analysis Workflow sample_prep 1. Sample Preparation (Dissolve amine in mobile phase) injection 3. Sample Injection sample_prep->injection hplc_system 2. HPLC System (Chiral Column, Pump, Detector) separation 4. Enantiomeric Separation on Chiral Stationary Phase injection->separation detection 5. UV Detection separation->detection chromatogram 6. Data Acquisition (Chromatogram) detection->chromatogram analysis 7. Peak Integration & e.e. Calculation chromatogram->analysis

References

Preventing racemization of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-(-)-1-(4-Bromophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is often critical for its biological activity and pharmacological profile. Racemization leads to a loss of enantiomeric purity, which can result in a significant decrease or complete loss of the desired biological effect, or even introduce undesired side effects.

Q2: What are the primary factors that can cause racemization of my this compound?

A2: The primary drivers of racemization for chiral amines like this compound are:

  • Exposure to Acidic or Basic Conditions: Both strong acids and strong bases can catalyze racemization by facilitating the formation of an achiral intermediate.

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.

  • Reaction Conditions: Certain reaction mechanisms that proceed through planar, achiral intermediates, such as carbocations or imines, are prone to causing racemization.

  • Improper Storage and Handling: This compound is noted to be air-sensitive. Prolonged exposure to air, moisture, or light can potentially lead to degradation pathways that may affect enantiomeric purity.

Q3: How should I properly store enantiomerically pure this compound?

A3: To maintain the enantiomeric integrity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] The storage temperature should be kept low, typically between 0-10°C.[3] It is also advisable to protect the compound from light.

Troubleshooting Guides

Problem 1: I am observing a significant loss of enantiomeric excess (% ee) in my product after a reaction.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Explanation
Harsh Reaction pH Neutralize the reaction mixture as quickly and gently as possible during work-up. Use mild acids (e.g., saturated NH4Cl solution) or bases (e.g., saturated NaHCO3 solution) for pH adjustments.Strong acids or bases can protonate or deprotonate the benzylic proton, leading to the formation of a planar achiral intermediate that can be re-protonated from either face, causing racemization.
High Reaction Temperature Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.Increased thermal energy can provide the necessary activation energy for the chiral center to invert.
Inappropriate Solvent If possible, use non-polar, aprotic solvents (e.g., toluene, dichloromethane). Avoid polar, protic solvents (e.g., methanol, ethanol) if they are not essential for the reaction, as they can stabilize charged, achiral intermediates.The choice of solvent can influence the stability of intermediates that lead to racemization.
Formation of an Imine Intermediate If the reaction involves the formation of an imine at the chiral center, minimize its lifetime in the reaction mixture. This can be achieved by, for example, the rapid subsequent reduction of the imine.The C=N double bond of an imine is planar, and its formation and subsequent reaction can lead to a loss of stereochemical information.
Problem 2: My starting material shows high % ee, but the purity drops after work-up and purification.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Explanation
Acidic or Basic Aqueous Wash Minimize the contact time with acidic or basic aqueous solutions during extraction. Perform washes at low temperatures (e.g., 0°C). Ensure complete removal of any residual acid or base by washing with brine and drying thoroughly.Prolonged exposure to even dilute acids or bases during the work-up can lead to gradual racemization.
Chromatography Conditions Use deactivated silica gel or alumina for column chromatography. If acidic or basic modifiers are required in the eluent, perform a screening to find the mildest effective conditions. Consider flash chromatography to minimize contact time.Standard silica gel can have an acidic surface that can promote racemization of sensitive compounds.
High Temperatures During Solvent Removal Use a rotary evaporator at the lowest feasible temperature and pressure. For very sensitive compounds, consider lyophilization or other non-thermal methods of solvent removal.Applying high heat to concentrate the product can induce racemization.

Quantitative Data Summary

The following table summarizes the potential impact of various conditions on the enantiomeric excess (% ee) of chiral benzylic amines. Note: Specific quantitative data for this compound is limited in the literature; the following data is compiled from studies on analogous compounds and general principles of racemization.

Condition Parameter Potential Impact on % ee Reference/Principle
pH Strong Acid (e.g., 4M HCl)Significant decreaseAcid-catalyzed enolization/imine formation
Strong Base (e.g., NaOH)Significant decreaseBase-catalyzed deprotonation at the chiral center
Mild Acid (e.g., sat. NH4Cl)Minimal to slight decreaseSlower rate of achiral intermediate formation
Mild Base (e.g., sat. NaHCO3)Minimal to slight decreaseSlower rate of deprotonation
Temperature 0 - 25 °CGenerally stableLow thermal energy
50 - 80 °CModerate decreaseIncreased rate of racemization
> 100 °CSignificant decreaseHigh thermal energy overcomes the inversion barrier
Solvent Non-polar aprotic (e.g., Toluene)High stabilityDoes not stabilize charged intermediates
Polar aprotic (e.g., DMF)Moderate stabilityCan have varied effects depending on the reaction
Polar protic (e.g., Methanol)Lower stabilityCan stabilize charged, achiral intermediates

Experimental Protocols

Protocol 1: General Procedure for a Reaction Work-up to Minimize Racemization

This protocol outlines a gentle work-up procedure for a reaction mixture containing an enantiomerically enriched chiral amine.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution, cooled to 0°C

  • Brine (saturated aqueous NaCl solution), cooled to 0°C

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the cold, saturated NaHCO3 solution to quench the reaction and neutralize any acidic components. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold saturated NaHCO3 solution (1x) and cold brine (2x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a low temperature (<30°C).

Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess

This protocol provides a general starting point for the analysis of the enantiomeric excess of 1-(4-Bromophenyl)ethylamine. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, or a crown ether-based column).

Mobile Phase (Example for a polysaccharide-based column in normal phase):

  • A mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • A small amount of an amine modifier (e.g., 0.1% diethylamine) may be required to improve peak shape.

Procedure:

  • Prepare a standard solution of the racemic 1-(4-Bromophenyl)ethylamine to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the sample to be analyzed in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Integrate the peak areas of the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100

Visualizations

Racemization_Mechanism S_Amine This compound (Chiral) Intermediate Achiral Intermediate (e.g., Planar Carbocation or Imine) S_Amine->Intermediate Acid/Base or Heat Intermediate->S_Amine Non-stereoselective reaction R_Amine (R)-(+)-1-(4-Bromophenyl)ethylamine (Chiral) Intermediate->R_Amine Non-stereoselective reaction

Caption: Mechanism of racemization for a chiral amine.

Troubleshooting_Workflow Start Racemization Observed? Reaction During Reaction Start->Reaction Yes Workup During Work-up/Purification Start->Workup Yes End Enantiopurity Preserved Start->End No Check_Temp Lower Temperature Reaction->Check_Temp Check_pH Use Milder pH Reaction->Check_pH Check_Solvent Change Solvent Reaction->Check_Solvent Gentle_Workup Gentle Work-up Protocol Workup->Gentle_Workup Change_Chromo Modify Chromatography Workup->Change_Chromo Check_Temp->End Check_pH->End Check_Solvent->End Gentle_Workup->End Change_Chromo->End

Caption: Troubleshooting workflow for preventing racemization.

References

Technical Support Center: (S)-(-)-1-(4-Bromophenyl)ethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-(-)-1-(4-Bromophenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The primary impurity of concern is the undesired (R)-(+)-enantiomer. Other common impurities can arise from the synthetic route used. If prepared by reductive amination of 4-bromoacetophenone, impurities may include unreacted 4-bromoacetophenone, the corresponding alcohol byproduct from ketone reduction, and potentially over-alkylated secondary amines.

Q2: My diastereomeric resolution is resulting in a low yield of the desired this compound salt. What are the likely causes and how can I improve it?

A2: Low yields in diastereomeric salt crystallization can be attributed to several factors:

  • Solvent Choice: The solubility of the diastereomeric salts is critical. The ideal solvent will have a significant solubility difference between the desired and undesired diastereomeric salts.

  • Supersaturation: The solution may not be reaching the optimal level of supersaturation for crystallization to occur efficiently.

  • Incomplete Salt Formation: Ensure that the reaction between the amine and the chiral resolving agent has gone to completion.

To improve the yield, consider screening different solvents, optimizing the concentration of the reactants, and ensuring adequate time for salt formation.[1]

Q3: The enantiomeric excess (ee) of my this compound is lower than expected after a single crystallization of the diastereomeric salt. How can I increase the ee?

A3: A low enantiomeric excess suggests that the undesired diastereomeric salt is co-precipitating with the desired salt. To improve the ee:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble diastereomer should increase.

  • Solvent System Optimization: The choice of solvent can significantly impact the selectivity of the crystallization. Experiment with different solvent systems to maximize the solubility difference between the two diastereomers.[2]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the undesired diastereomer (kinetic product). Allowing the crystallization to proceed slowly at a controlled temperature can favor the formation of the more stable, less soluble diastereomer (thermodynamic product), leading to a higher ee.[3]

Q4: Instead of crystals, my diastereomeric salt is "oiling out" of solution. What can I do to resolve this?

A4: "Oiling out" occurs when the salt separates as a liquid phase instead of a solid. This can be addressed by:

  • Changing the Solvent: A less polar solvent may promote crystallization over oiling out.

  • Lowering the Concentration: The solution may be too concentrated. Diluting the solution can sometimes facilitate crystal formation.

  • Reducing the Temperature: A lower crystallization temperature may be below the melting point of the oily salt, allowing it to solidify.

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization.[2]

Q5: How can I remove unreacted 4-bromoacetophenone from my final amine product?

A5: Unreacted 4-bromoacetophenone can typically be removed by an acidic aqueous wash during the workup. The basic amine will be protonated and remain in the aqueous layer as a salt, while the neutral ketone will preferentially partition into the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.

Troubleshooting Guides

Diastereomeric Salt Crystallization

This guide provides a systematic approach to troubleshooting common issues during the diastereomeric resolution of this compound.

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Chiral HPLC Analysis

This guide outlines steps to troubleshoot issues with the chiral HPLC analysis of this compound.

Caption: Troubleshooting workflow for chiral HPLC analysis.

Data Presentation

Table 1: Typical Performance of Diastereomeric Resolution of Chiral Amines
Resolving AgentSolvent SystemTypical Yield (after 1st crop)Typical Enantiomeric Excess (ee) (after 1st crop)
(+)-Tartaric AcidMethanol80-90%>85%
(+)-Tartaric AcidEthanolVariable>80%
(S)-Mandelic AcidIsopropanol75-85%>90%

Note: Yields and ee can vary significantly based on the specific substrate, experimental conditions, and the number of recrystallizations.[3][4]

Table 2: Recommended Solvents for Recrystallization of Diastereomeric Salts
Solvent(s)PolarityNotes
MethanolPolar ProticCommonly used and effective for tartrate salts.
EthanolPolar ProticA good alternative to methanol.
IsopropanolPolar ProticOften used for mandelate salts.
Acetone/WaterPolar Aprotic / ProticCan be a good mixed-solvent system.
Ethyl Acetate/HexaneMid-PolarityUseful for less polar salts.

Experimental Protocols

Protocol 1: Diastereomeric Resolution of (±)-1-(4-Bromophenyl)ethylamine using (+)-Tartaric Acid

Objective: To separate the (S)-enantiomer from a racemic mixture of 1-(4-bromophenyl)ethylamine via diastereomeric salt crystallization.

Materials:

  • Racemic 1-(4-bromophenyl)ethylamine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve (+)-tartaric acid (0.5 molar equivalents with respect to the racemic amine) in a minimal amount of warm methanol.

    • In a separate flask, dissolve the racemic 1-(4-bromophenyl)ethylamine (1.0 molar equivalent) in methanol.

    • Slowly add the amine solution to the tartaric acid solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization. Stirring for at least an hour is recommended to ensure complete crystallization.[4]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional, for higher ee):

    • Dissolve the collected crystals in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature to recrystallize.

    • Collect the purified crystals by vacuum filtration and wash with cold methanol.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise with stirring until the solution is basic (pH > 10).

    • The free this compound will separate as an oil.

  • Extraction and Isolation:

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of 1-(4-Bromophenyl)ethylamine

Objective: To determine the enantiomeric purity of 1-(4-bromophenyl)ethylamine.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: Chirosil RCA(+) or a similar crown ether-based chiral stationary phase.

  • Mobile Phase: A mixture of aqueous 0.1% perchloric acid and acetonitrile (or methanol). The exact ratio should be optimized for best separation. A typical starting point is 80:20 (aqueous:organic).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 1-(4-bromophenyl)ethylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers. The retention times should be consistent with a reference standard.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Visualizations

References

Technical Support Center: Solvent Selection for Fractional Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for the fractional crystallization of diastereomeric salts.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional crystallization of diastereomeric salts and provides systematic approaches to resolve them.

Issue 1: Oiling Out or Formation of an Amorphous Solid

Problem: Instead of forming crystals, the diastereomeric salt separates from the solution as a liquid (oil) or a non-crystalline solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[1]

Solutions:

  • Reduce Supersaturation:

    • Use a more dilute solution.[1]

    • Employ a slower cooling rate to prevent the system from becoming supersaturated too quickly.[1][2]

    • If using an anti-solvent, add it more slowly and potentially at a higher temperature.[1]

  • Modify the Solvent System:

    • Switch to a less polar solvent to encourage crystallization over oiling out.[3]

    • Add a small amount of a solvent in which the salt is less soluble (an anti-solvent) to induce crystallization.[2]

  • Adjust Temperature:

    • Lower the crystallization temperature, as it may be above the melting point of the salt.[4]

  • Induce Nucleation:

    • Scratch the inside of the crystallization vessel with a glass rod.[4]

    • If available, add seed crystals of the desired diastereomer.[4]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Problem: The amount of the crystallized desired diastereomer is lower than expected.

Solutions:

  • Optimize Solvent System:

    • The desired salt may be too soluble in the chosen solvent.[4] Screen for solvents that decrease the solubility of the target salt.[1]

    • Employ an anti-solvent to reduce the solubility of the desired salt and increase the yield.[4]

  • Refine Temperature Profile:

    • The final crystallization temperature might be too high, leaving a significant amount of the desired product in the solution.[4] Experiment with lower final crystallization temperatures.[1]

  • Increase Crystallization Time:

    • Premature filtration may leave the desired product in solution. Allow for sufficient time for the crystallization to complete.[3]

  • Recycle Mother Liquor:

    • The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]

Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Problem: The crystallized salt is not significantly enriched in the desired diastereomer, indicating poor separation.

Solutions:

  • Systematic Solvent Screening: The choice of solvent is critical for selectivity.[4] A systematic screening is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[4]

  • Recrystallization: Recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity.[3]

  • Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing the undesired diastereomer.[3]

  • Optimize Crystallization Time: Extended crystallization can lead to the co-precipitation of the undesired diastereomer.[3]

Issue 4: Formation of a Solid Solution

Problem: Both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization ineffective.[2] This can be suspected when repeated recrystallizations fail to improve the diastereomeric purity.[2]

Solutions:

  • Solvent System Modification: The formation of a solid solution can be solvent-dependent.[4] Screen for a solvent system that disrupts its formation.[4] Varying solvent polarity and hydrogen bonding capacity can alter solute-solvent interactions and improve differentiation.[2]

  • Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties, which may prevent the formation of a solid solution.[2]

  • Temperature Annealing: Subjecting the solid solution to temperature cycles (heating followed by slow cooling) can promote phase separation and crystallization of the more stable, pure diastereomer.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?

A1: The ideal solvent should show a significant difference in solubility between the two diastereomeric salts.[4] A good starting point is a solvent in which the racemate and the resolving agent have moderate solubility.[4] It is highly recommended to perform a small-scale solvent screen with solvents of varying polarities and hydrogen-bonding capabilities.[3][5] Alcoholic solvents like methanol or ethanol are often a good starting point.[3]

Q2: How does solvent polarity affect the resolution efficiency?

A2: Solvent polarity is a critical factor. The goal is to find a solvent where the two diastereomeric salts have significantly different solubilities.[3] A solvent that is too polar may dissolve both salts, preventing crystallization, while a solvent that is too non-polar may cause both to precipitate, leading to poor separation.[3]

Q3: What is the role of temperature in fractional crystallization?

A3: Temperature directly impacts the solubility of the diastereomeric salts.[4] A controlled cooling profile is crucial for achieving good selectivity and yield.[4] The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent to maximize recovery.[6]

Q4: Can I use a mixture of solvents?

A4: Yes, using a mixed solvent system is a common and effective strategy.[6] This typically involves a "soluble solvent" in which the compound is soluble and a miscible "insoluble solvent" (or anti-solvent) in which the compound is insoluble.[6] This allows for fine-tuning of the solvent properties to optimize the solubility differential between the diastereomers.

Q5: My crystallization is very fast and yields poor results. What can I do?

A5: Rapid crystallization often traps impurities and can lead to co-crystallization of the undesired diastereomer.[7] To slow down the process, consider a slower cooling rate, or use a vapor diffusion method where a volatile non-solvent is slowly introduced into the solution of the diastereomeric salt.[7][8]

Data Presentation

The selection of an optimal solvent is guided by the differential solubility of the diastereomeric salts. The following tables illustrate how solvent choice can impact key resolution parameters.

Table 1: Illustrative Effect of Solvent on Diastereomeric Excess (d.e.)

Solvent SystemDielectric Constant (ε)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol32.760
Ethanol24.575
Isopropanol19.988
Acetone20.792
Ethyl Acetate6.035

Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific diastereomeric salts.[4][9]

Table 2: Impact of Solvent System on Yield and Purity

Solvent SystemYield of Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol7560
Ethanol6875
Isopropanol5588
Acetone4292
Ethyl Acetate3555

Note: This table illustrates a common trade-off where conditions that favor high purity (high d.e.) may result in a lower yield.[9]

Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screening

Objective: To rapidly identify promising solvents for selective crystallization from a small amount of material.

Methodology:

  • Preparation: Prepare a stock solution of the racemic compound and the resolving agent in a suitable volatile solvent (e.g., methanol).[4]

  • Dispensing: Dispense a fixed volume of the stock solution into each well of a 96-well plate.[4]

  • Evaporation: Evaporate the initial solvent to leave a solid residue of the diastereomeric salts in each well.[4]

  • Solvent Addition: Add a fixed volume of each screening solvent to the respective wells.[4]

  • Equilibration: Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[4]

  • Separation: Centrifuge the plate to pellet any solid material.[4]

  • Analysis: Carefully collect a sample of the supernatant (mother liquor) from each well and analyze by chiral HPLC to determine the concentration of each diastereomer.[4] The solvent that shows the largest difference in the concentration of the two diastereomers is a promising candidate.[4]

Protocol 2: Solubility Measurement of Diastereomeric Salts

Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.

Methodology:

  • Preparation: Prepare saturated solutions of each pure diastereomeric salt in the chosen solvent at various temperatures.

  • Equilibration: Stir the slurries at a constant temperature until equilibrium is reached.

  • Sampling: Draw a sample of the supernatant through a filter to remove any solid particles.

  • Analysis: Determine the concentration of the dissolved salt in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Plotting: Plot the solubility as a function of temperature for both diastereomers to create a solubility curve diagram. This will help in designing an optimal cooling crystallization process.

Visualizations

G General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization racemate Racemic Mixture (e.g., Acid or Base) diastereomeric_salts Formation of Diastereomeric Salts in Solution racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Solvent Selection is Key) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid liberation_1 Liberation of Pure Enantiomer less_soluble->liberation_1 liberation_2 Liberation and Racemization (Optional Recycle) more_soluble->liberation_2 pure_enantiomer Pure Enantiomer liberation_1->pure_enantiomer recycled_racemate Recycled Racemate liberation_2->recycled_racemate

Caption: General workflow for chiral resolution.

G Troubleshooting Logic for Fractional Crystallization start Experiment Start outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Oiling Out outcome->oiling_out Oily Precipitate low_yield Low Yield outcome->low_yield Crystals Form, Low Mass low_purity Low Purity (d.e.) outcome->low_purity Crystals Form, Low d.e. success Successful Resolution outcome->success High Yield & Purity solution_no_crystals Induce Nucleation (Seed/Scratch) Adjust Solvent/Concentration no_crystals->solution_no_crystals solution_oiling_out Reduce Supersaturation Use Less Polar Solvent Lower Temperature oiling_out->solution_oiling_out solution_low_yield Optimize Solvent/Temperature Increase Crystallization Time Use Anti-solvent low_yield->solution_low_yield solution_low_purity Recrystallize Systematic Solvent Screen Optimize Cooling Rate low_purity->solution_low_purity solution_no_crystals->start Re-run solution_oiling_out->start Re-run solution_low_yield->start Re-run solution_low_purity->start Re-run

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Optimizing Auxiliary Cleavage Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for auxiliary cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during auxiliary cleavage reactions.

1. Issue: Incomplete or Failed Auxiliary Cleavage

Q: What should I do if my chiral auxiliary fails to cleave completely?

A: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh, pure, and used in the correct stoichiometric ratios. For instance, in the cleavage of Evans auxiliaries using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), the concentrations of both reagents are critical, and an excess of the cleaving agent is often required to drive the reaction to completion.[1]

  • Optimize Reaction Time and Temperature: Some cleavage reactions may require longer incubation times or elevated temperatures to proceed to completion.[1] Conversely, for substrates sensitive to degradation or side reactions, lower temperatures may be necessary.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and outcomes. For example, in the cleavage of Oppolzer's sultam, using a co-solvent like methanol can improve reaction homogeneity and efficiency.[1]

  • Address Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage can be more challenging. In such cases, exploring alternative cleavage methods may be necessary.[1]

  • For Peptide Synthesis: If you are experiencing incomplete peptide cleavage from a resin, consider performing a post-cleavage Kaiser test on the resin beads to detect any remaining peptide.[2] A positive result (a deep blue or purple color) indicates the presence of primary amines from the un-cleaved peptide.[2] In such cases, re-cleaving the resin, potentially with a stronger cleavage cocktail or for a longer duration, may be effective.[3]

2. Issue: Product Decomposition or Undesired Side Reactions

Q: My desired product is degrading under the cleavage conditions. How can I prevent this?

A: Product stability is a critical consideration. If you observe decomposition, consider the following adjustments:

  • Milder Reaction Conditions: Employing milder cleavage reagents or lowering the reaction temperature can often mitigate product degradation.[4] For example, when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) for reductive cleavage, which can inadvertently reduce other functional groups, careful temperature control (e.g., 0 °C) is crucial.[4]

  • Alternative Cleavage Methods: If optimizing the current conditions is unsuccessful, switching to a different cleavage method is a viable strategy. For instance, if basic hydrolysis is causing degradation, an acidic or reductive cleavage might be more suitable.[1]

  • Safety with LiOH/H₂O₂: Be aware that the LiOH/H₂O₂ cleavage of Evans oxazolidinones can be exothermic and generate oxygen gas, posing a safety risk, especially at a larger scale.[4][5] Careful temperature control and dropwise addition of reagents can help manage this.[4]

3. Issue: Epimerization of the Product

Q: How can I prevent the loss of stereochemical purity (epimerization) during auxiliary removal?

A: Epimerization is a significant concern, particularly when using basic or acidic conditions for cleavage.

  • Control Base/Acid Strength and Stoichiometry: The choice and amount of the acid or base are critical. Using milder bases or acids, or precisely controlling their stoichiometry, can minimize epimerization.[1]

  • Lower Reaction Temperature: Performing the cleavage at lower temperatures can significantly reduce the rate of epimerization.

  • Consider Substrate Structure: The susceptibility of a product to epimerization is often dependent on its structure. Understanding the acidity of the α-proton is key to predicting and preventing this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate cleavage method for my chiral auxiliary?

A1: The choice of cleavage method depends on the desired functional group in your final product and the stability of your molecule.[4] Common methods include:

  • Hydrolytic Cleavage: Used to obtain carboxylic acids. A common reagent system is LiOH/H₂O₂ for Evans oxazolidinones.[4]

  • Reductive Cleavage: Employed to produce alcohols using reagents like LiAlH₄ or Lithium Borohydride (LiBH₄).[4]

  • Transamination/Amide Exchange: Can be used to form amides by reacting with various amines, sometimes with the aid of a Lewis acid.[4]

Q2: What is a cleavage cocktail in solid-phase peptide synthesis (SPPS), and why are scavengers used?

A2: In SPPS, a cleavage cocktail is a mixture of reagents, typically containing a strong acid like trifluoroacetic acid (TFA), used to cleave the synthesized peptide from the solid support resin and remove side-chain protecting groups simultaneously.[6] During this process, reactive carbocations are generated from the protecting groups and resin linkers.[6] Scavengers are nucleophilic compounds added to the cocktail to trap these reactive species, preventing them from modifying sensitive amino acid residues in the peptide.[6]

Q3: How long should a typical cleavage reaction be run?

A3: The optimal reaction time varies significantly depending on the substrate, auxiliary, and cleavage method. Standard cleavage times for peptides are often in the range of 2-4 hours.[6] However, some protecting groups are more acid-labile and may require longer exposure.[6] For other auxiliary cleavages, reactions can range from a few hours to overnight.[7] It is always recommended to monitor the reaction's progress to determine the optimal duration.[1]

Data Presentation: Comparison of Common Cleavage Conditions

Cleavage MethodReagentsTypical SolventsTemperatureTarget ProductPotential Issues
Basic Hydrolysis LiOH, NaOH, or KOHTHF/H₂O, MeOH/H₂ORoom temp. to refluxCarboxylic AcidRisk of epimerization, not for base-sensitive substrates.[7]
Acidic Hydrolysis Dilute HCl or H₂SO₄H₂O/DioxaneRefluxCarboxylic AcidHarsh conditions may degrade some substrates.[7]
Reductive Cleavage LiAlH₄ or LiBH₄THF or Et₂O0 °C to room temp.Primary AlcoholReduces other sensitive functional groups (e.g., ketones).[4][7]
Peptide Cleavage (SPPS) TFA with scavengers (e.g., TIS, H₂O, EDT)N/ARoom temp.PeptideIncomplete deprotection, side-chain modification.[6]

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis of an N-Acyl Oxazolidinone (Evans Auxiliary)

  • Dissolution: Dissolve the N-acylated oxazolidinone substrate (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH, ~2.0-5.0 equivalents) and hydrogen peroxide (H₂O₂, ~4-5 equivalents).

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Allow the mixture to warm to room temperature. Remove the THF under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.[1]

Protocol 2: General Procedure for Peptide Cleavage from Resin using TFA

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 3 hours.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's amino acid composition. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][6]

  • Cleavage Reaction: Place the dried peptide-resin in a reaction vessel and add the cleavage cocktail (e.g., 10 mL per gram of resin).[9] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[2][6]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]

  • Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the peptide pellet under a gentle stream of nitrogen.[2] The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_decision cluster_solution Start Incomplete Auxiliary Cleavage Observed Reagents Verify Reagent Quality & Stoichiometry Start->Reagents Conditions Optimize Reaction Time & Temperature Reagents->Conditions Solvent Evaluate Solvent System Conditions->Solvent Sterics Consider Steric Hindrance Solvent->Sterics Improvement Improvement? Sterics->Improvement Complete Cleavage Complete Improvement->Complete Yes Alternative Investigate Alternative Cleavage Methods Improvement->Alternative No G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage cluster_isolation Isolation cluster_purification Purification Resin Dried Peptide-Resin Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cocktail React Incubate 2-4h at RT Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Collect Centrifuge and Collect Pellet Precipitate->Collect Purify Purify by RP-HPLC Collect->Purify

References

Phenylethylamine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of phenylethylamines. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of impurities and byproducts.

Section 1: Reductive Amination of Phenyl-2-propanone (P2P)

Reductive amination of P2P is a widely used method for the synthesis of amphetamine and related phenylethylamines. However, several side reactions can occur, leading to a range of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the reductive amination of P2P?

A1: The primary side reactions include the formation of the secondary amine, N,N-di-(1-phenylprop-2-yl)amine, and over-reduction of the ketone to the corresponding alcohol, 1-phenyl-2-propanol. Additionally, unreacted starting materials like phenyl-2-propanone may remain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of secondary amine byproduct (N,N-di-(1-phenylprop-2-yl)amine) - Insufficient ammonia or primary amine present. - Reaction temperature is too high, favoring further reaction of the primary amine product.- Use a significant excess of ammonia or the primary amine to favor the formation of the primary amine product. - Maintain a lower reaction temperature to control the rate of the secondary amine formation.
Presence of 1-phenyl-2-propanol - The reducing agent is too reactive and reduces the ketone before imine formation. - The pH of the reaction is not optimal for imine formation.- Choose a milder reducing agent, such as sodium cyanoborohydride, which is more selective for the iminium ion over the ketone. - Optimize the pH of the reaction mixture to favor imine formation.
Incomplete conversion of P2P - Insufficient amount of reducing agent. - Inadequate reaction time or temperature. - Catalyst poisoning.- Ensure a sufficient molar excess of the reducing agent is used. - Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly. - Use a fresh, high-quality catalyst.

Experimental Protocol: Reductive Amination of Phenyl-2-propanone

A general laboratory-scale procedure involves the reaction of phenyl-2-propanone with a source of ammonia (e.g., ammonium chloride and a base, or aqueous ammonia) to form the imine in situ, followed by reduction with a suitable reducing agent like sodium borohydride or through catalytic hydrogenation.

Visualization of Reductive Amination Side Reactions

G P2P Phenyl-2-propanone Alcohol 1-Phenyl-2-propanol (Byproduct) P2P->Alcohol + Reducing Agent (direct reduction) Imine Imine Intermediate P2P->Imine + Amine Amine Ammonia / Primary Amine Amine->Imine ReducingAgent Reducing Agent PrimaryAmine Desired Phenylethylamine ReducingAgent->PrimaryAmine ReducingAgent->Alcohol SecondaryAmine N,N-dialkyl Phenylethylamine (Byproduct) PrimaryAmine->SecondaryAmine + Imine Imine->PrimaryAmine + Reducing Agent Imine->SecondaryAmine

Caption: Reductive amination pathway and common side products.

Section 2: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid or its derivatives as both the reducing agent and the nitrogen source.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic impurities found in phenylethylamines synthesized via the Leuckart reaction?

A1: Common impurities include N-formylphenylethylamine (an intermediate that may not fully hydrolyze), unreacted starting ketone, and various condensation products. In the synthesis of amphetamine from P2P, specific Leuckart impurities such as 4-methyl-5-phenylpyrimidine can be formed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of N-formylphenylethylamine - Incomplete hydrolysis of the formamide intermediate.- Ensure complete hydrolysis by using appropriate acidic or basic conditions and sufficient reaction time during the workup.
Formation of pyrimidine byproducts - High reaction temperatures and specific reactant ratios can favor cyclization and condensation reactions.- Optimize the reaction temperature and the molar ratio of reactants to minimize the formation of these heterocyclic byproducts.
Low Yield - Suboptimal temperature or reaction time.- The optimal temperature for the Leuckart reaction is typically between 160-185°C.[2] Monitor the reaction to determine the optimal duration.

Experimental Protocol: Leuckart Reaction for α-Phenylethylamine

A typical procedure involves heating acetophenone with an excess of ammonium formate. The reaction mixture is heated to a high temperature (around 160-185°C), and the resulting formamide is then hydrolyzed with hydrochloric acid to yield the final amine.[2]

Visualization of Leuckart Reaction and Impurity Formation

G Ketone Phenyl-2-propanone FormylIntermediate N-Formylphenylethylamine Ketone->FormylIntermediate + Formic Acid Derivative Pyrimidine Pyrimidine Byproduct Ketone->Pyrimidine High Temp. Condensation Condensation Products Ketone->Condensation FormicAcid Ammonium Formate / Formamide FormicAcid->FormylIntermediate FormicAcid->Pyrimidine FormicAcid->Condensation Phenylethylamine Desired Phenylethylamine FormylIntermediate->Phenylethylamine Hydrolysis Hydrolysis Hydrolysis

Caption: Leuckart reaction pathway and potential byproducts.

Section 3: Reduction of Benzyl Cyanide

The reduction of benzyl cyanide is a common route to 2-phenylethylamine. The choice of reducing agent and reaction conditions is crucial to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the major byproduct in the synthesis of 2-phenylethylamine from benzyl cyanide?

A1: The primary byproduct is the secondary amine, di-(β-phenylethyl)amine, formed from the reaction of the initially produced 2-phenylethylamine with the intermediate imine.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of di-(β-phenylethyl)amine - Absence of ammonia in the reaction mixture.- The presence of a large excess of ammonia in the reaction mixture significantly reduces the formation of the secondary amine.[3]
Incomplete reduction - Inactive catalyst or insufficient reducing agent.- Use a fresh and active catalyst (e.g., Raney nickel). Ensure a sufficient amount of the reducing agent (e.g., hydrogen gas pressure, or moles of chemical reductant) is used.

Experimental Protocol: Reduction of Benzyl Cyanide

A high-yield synthesis of 2-phenylethylamine involves the catalytic hydrogenation of benzyl cyanide using Raney nickel as a catalyst in the presence of liquid ammonia. The reaction is typically carried out under high pressure and elevated temperature.[3]

Visualization of Benzyl Cyanide Reduction

G BenzylCyanide Benzyl Cyanide ImineIntermediate Imine Intermediate BenzylCyanide->ImineIntermediate + Reducing Agent ReducingAgent Reducing Agent (e.g., H2/Raney Ni) ReducingAgent->ImineIntermediate Ammonia Ammonia (excess) PrimaryAmine 2-Phenylethylamine (Desired Product) Ammonia->PrimaryAmine Suppresses side reaction ImineIntermediate->PrimaryAmine + Reducing Agent SecondaryAmine Di-(β-phenylethyl)amine (Byproduct) ImineIntermediate->SecondaryAmine PrimaryAmine->SecondaryAmine + Imine Intermediate G Phenylethylamine β-Phenylethylamine IminiumIon Iminium Ion Intermediate Phenylethylamine->IminiumIon + Aldehyde Aldehyde Aldehyde / Ketone Aldehyde->IminiumIon Acid Acid Catalyst Acid->IminiumIon Catalyzes formation Cyclization Electrophilic Aromatic Substitution IminiumIon->Cyclization Product Tetrahydroisoquinoline Cyclization->Product G PrimaryAmine Primary Phenylethylamine SecondaryAmine Secondary Amine (N-methyl) PrimaryAmine->SecondaryAmine + Formaldehyde, Formic Acid Formaldehyde Formaldehyde Formaldehyde->SecondaryAmine TertiaryAmine Tertiary Amine (N,N-dimethyl) Formaldehyde->TertiaryAmine FormicAcid Formic Acid FormicAcid->SecondaryAmine FormicAcid->TertiaryAmine SecondaryAmine->TertiaryAmine + Formaldehyde, Formic Acid

References

Technical Support Center: Enhancing Chiral Amine Resolution Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral amine resolution experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving chiral amines? A1: The most common methods for resolving racemic amines are diastereomeric salt formation, kinetic resolution (often enzymatic), and chiral chromatography.[1][] Diastereomeric salt resolution involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.[3][4] Kinetic resolution relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, where one enantiomer reacts faster, leaving the other enriched.[5][6]

Q2: How do I select the most suitable chiral resolving agent? A2: The selection of a resolving agent is often empirical and requires screening.[7] For resolving basic amines, common choices include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid.[4][7] The ideal agent forms a diastereomeric salt with one enantiomer that has significantly lower solubility in a specific solvent, allowing for efficient separation through crystallization.[7][8] High-throughput screening methods can accelerate the identification of the optimal resolving agent and solvent combination.[9][10]

Q3: What is the importance of the solvent in diastereomeric salt resolution? A3: The solvent is a critical factor influencing the success of the resolution.[7] It directly affects the solubilities of the two diastereomeric salts. An optimal solvent or solvent mixture will maximize the solubility difference between the diastereomers, leading to the precipitation of the desired salt while the other remains in the solution.[7][8]

Q4: Is it possible to achieve a yield greater than the theoretical 50% for a single enantiomer? A4: Yes, exceeding the 50% theoretical yield limit of a classical resolution is possible by recycling the unwanted enantiomer.[11][12] This is accomplished by racemizing the unwanted enantiomer recovered from the mother liquor and reintroducing it into the resolution process.[7] This strategy, often called a "Resolution-Racemization-Recycle" (R3) process, is essential for creating more economical and sustainable industrial processes.[7][12][13]

Q5: What is Dynamic Kinetic Resolution (DKR)? A5: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the principles of kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[12] While one enantiomer is selectively converted, the unwanted enantiomer is continuously converted back into the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[1][12]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during chiral amine resolution experiments.

Q6: I am experiencing low yield and/or poor enantiomeric excess (ee) in my diastereomeric salt crystallization. What should I do? A6: Low yield or poor ee is a common problem that can often be solved by systematically optimizing the crystallization conditions. The following flowchart outlines a troubleshooting workflow.

G Start Problem: Low Yield or Poor ee CheckAgent Is the Resolving Agent Optimal? Start->CheckAgent CheckSolvent Is the Solvent System Optimal? CheckAgent->CheckSolvent Yes ScreenAgents Action: Screen a Wider Range of Chiral Resolving Agents CheckAgent->ScreenAgents No CheckConditions Are Crystallization Conditions (Temperature, Cooling Rate) Optimized? CheckSolvent->CheckConditions Yes ScreenSolvents Action: Screen Various Solvents and Solvent Mixtures CheckSolvent->ScreenSolvents No OptimizeCooling Action: Test Different Cooling Profiles (e.g., slow, stepwise) and Seeding CheckConditions->OptimizeCooling No Success Resolution Improved CheckConditions->Success Yes ScreenAgents->CheckSolvent ScreenSolvents->CheckConditions OptimizeCooling->Success G cluster_0 Salt Formation & Separation cluster_1 Amine Liberation RacemicAmine Racemic Amine (R/S) Mix Mix & Crystallize RacemicAmine->Mix ResolvingAgent Chiral Resolving Agent (+) ResolvingAgent->Mix Filter Filter Mix->Filter Solid Solid Crystal (e.g., R-Amine/+ Salt) Filter->Solid Less Soluble Liquid Mother Liquor (e.g., S-Amine/+ Salt) Filter->Liquid More Soluble Liberate Basify & Extract Solid->Liberate FinalProduct Enriched Amine (R-Amine) Liberate->FinalProduct G RacemicAmine Racemic Amine (R/S) Reaction Enantioselective Acylation RacemicAmine->Reaction Enzyme Chiral Catalyst (e.g., Lipase) Enzyme->Reaction AcylAgent Acylating Agent (0.5 eq) AcylAgent->Reaction Products Reaction Mixture (~50% Conversion) Reaction->Products k_fast (R) > k_slow (S) UnreactedAmine Unreacted Amine (e.g., S-Amine, Enriched) Products->UnreactedAmine Separation AmideProduct Amide Product (e.g., R-Amide, Enriched) Products->AmideProduct Separation

References

Stability issues of (S)-(-)-1-(4-Bromophenyl)ethylamine in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(-)-1-(4-Bromophenyl)ethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this crucial chiral building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my stored this compound has developed a yellow to brownish tint. Is it still usable?

A1: The development of a yellow or brownish color is a common indicator of degradation. While a slight discoloration may not significantly impact some applications, it is a clear sign that the compound is no longer of the highest purity.

  • Causality: Primary amines, especially those with aromatic rings like this one, are susceptible to oxidation. The discoloration is likely due to the formation of oxidized impurities. Exposure to air (oxygen) is a primary driver of this process. The presence of light can also accelerate this degradation.

  • Expert Recommendation: For sensitive applications, such as in the synthesis of pharmaceutical intermediates where enantiomeric and chemical purity are paramount, it is strongly advised to use a fresh, colorless sample. If you must use the discolored material, it should first be purified, for example, by distillation under reduced pressure. Before use, it's critical to re-analyze the material by an appropriate method like HPLC or GC to confirm its purity and enantiomeric excess.

Q2: My recent synthesis using this compound resulted in a lower yield and the formation of unexpected byproducts. Could storage be the issue?

A2: Absolutely. The stability of your starting material is a critical factor in the outcome of your reaction. If the amine has degraded, you are introducing impurities into your reaction mixture from the start.

  • Mechanistic Insight: Aside from oxidation, another potential issue is exposure to moisture. This compound is hygroscopic and can absorb water from the atmosphere. This moisture can interfere with many common reactions, especially those involving water-sensitive reagents like organometallics or acyl chlorides. Furthermore, the amine can react with carbon dioxide from the air to form the corresponding carbamate salt. These impurities can act as catalysts for side reactions or inhibit your desired transformation.

  • Troubleshooting: Before blaming the reaction conditions, it is prudent to first verify the purity of your this compound. A simple visual inspection for color change is the first step. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to determine the chemical purity. Chiral HPLC can also be used to confirm that the enantiomeric excess has not been compromised.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: Proper storage is the most effective way to prevent degradation. This compound is sensitive to air, light, and moisture.

  • Authoritative Recommendations: Based on safety data sheets and best practices for handling air-sensitive reagents, the following storage conditions are recommended[1][2][3][4]:

    • Inert Atmosphere: The most critical factor is to store the amine under an inert atmosphere such as nitrogen or argon. This displaces the oxygen and moisture that cause degradation.

    • Light Protection: Store the container in a dark place, or use an amber-colored vial to protect it from light, which can catalyze oxidation.

    • Temperature: For long-term storage, refrigeration (2-8°C) is recommended[5]. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Container: Use a tightly sealed container. For frequent use, consider a bottle with a septum cap (like a Sure/Seal™ bottle) which allows for the removal of the liquid via syringe without exposing the bulk material to the atmosphere[2][4].

Parameter Recommended Condition Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with CO2.[1][2]
Light Store in a dark place or amber vialPrevents light-catalyzed degradation.
Temperature 2-8°C (Refrigerated)Slows the rate of decomposition.[5]
Container Tightly sealed, preferably with a septumPrevents exposure to air and moisture.[2][4]

Troubleshooting Guides

Guide 1: Assessing the Purity of Stored this compound

If you suspect that your stored amine has degraded, this guide provides a step-by-step workflow to assess its purity.

Workflow for Purity Assessment

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Preparation of the Mobile Phase:

    • Prepare a suitable mobile phase, for instance, a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile (e.g., 40:60 v/v)[6].

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water)[6].

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte shows maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.

Guide 2: Proper Handling of this compound

Correct handling is crucial to prevent contamination and degradation. This compound is air-sensitive and corrosive[1][7].

Workflow for Handling Air-Sensitive Amines

G cluster_preparation Preparation cluster_transfer Transfer cluster_storage Resealing and Storage A Dry Glassware in Oven B Assemble Hot and Flush with Inert Gas A->B C Use Septum-Capped Flask B->C D Puncture Septum with Needle Connected to Inert Gas Source C->D E Introduce Slight Positive Pressure D->E F Withdraw Amine with a Dry Syringe E->F G Transfer to Reaction Vessel (under inert atmosphere) F->G H Remove Syringe G->H I Replace Protective Cap over Septum H->I J Store in a Cool, Dark Place I->J

Caption: Recommended workflow for handling air-sensitive reagents.

Step-by-Step Handling Protocol:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, for example, by heating in an oven overnight at 125°C and cooling under a stream of dry inert gas[2].

  • Inert Atmosphere Setup: Use a Schlenk line or a glovebox to maintain an inert atmosphere during handling and reactions. If using a Schlenk line, ensure the system is vented through a bubbler to maintain a slight positive pressure of inert gas[3][4].

  • Transfer Technique:

    • For bottles with a septum (e.g., Sure/Seal™), use a clean, dry syringe with a needle to withdraw the required amount of the amine[2][3][4].

    • First, pierce the septum with a needle connected to a source of inert gas to introduce a slight positive pressure.

    • Then, insert the syringe needle and withdraw the desired volume.

    • Transfer the amine to the reaction vessel, which should also be under an inert atmosphere.

  • Storage after Use:

    • After withdrawing the desired amount, remove the syringe and the inert gas needle.

    • Replace the outer cap on the bottle to protect the septum.

    • Store the bottle under the recommended conditions.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-(-)-1-(4-Bromophenyl)ethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control. For chiral amines such as (S)-(-)-1-(4-Bromophenyl)ethylamine, a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers.[1][2] This guide provides a comparative overview of different chiral HPLC methods for the analysis of 1-(4-Bromophenyl)ethylamine enantiomers, supported by experimental data and detailed protocols.

Two primary strategies are employed for the chiral separation of amines by HPLC: direct separation on a chiral stationary phase and indirect separation after derivatization to form diastereomers. This guide will compare a direct method using a crown ether-based CSP with an indirect method involving the formation of diastereomeric ureas.

Comparative Performance of Chiral HPLC Methods

The selection of a suitable chiral HPLC method depends on various factors, including the desired resolution, analysis time, and sample matrix. The following table summarizes the experimental conditions and performance of two distinct methods for the separation of 1-(4-Bromophenyl)ethylamine enantiomers.

ParameterMethod 1: Direct Analysis on Chirosil RCA(+)Method 2: Indirect Analysis via Derivatization
Stationary Phase Chirosil RCA(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica gel)Non-chiral (e.g., C18)
Mobile Phase 80% Acetonitrile / 20% Water with 0.1% Perchloric AcidGradient or isocratic elution with common reversed-phase solvents (e.g., Acetonitrile/Water)
Flow Rate 1.0 mL/minTypically 1.0 mL/min
Detection UV at 220 nmUV (wavelength dependent on derivative)
Derivatizing Agent Not Applicable(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
Retention Time (R-enantiomer) ~11.5 minVaries with specific conditions and derivative
Retention Time (S-enantiomer) ~13.5 minVaries with specific conditions and derivative
Resolution (Rs) Baseline separation achieved[3]Baseline separation of diastereomers is typically achievable
Principle Enantiomers form transient diastereomeric complexes with the chiral crown ether, leading to different retention times.Enantiomers are converted into stable diastereomeric ureas, which have different physical properties and can be separated on a standard achiral column.[4]

Experimental Protocols

Below are the detailed methodologies for the two compared chiral HPLC analysis approaches.

Method 1: Direct Enantiomeric Separation on Chirosil RCA(+)

This method, adapted from published research, achieves baseline separation of the enantiomers of 1-(4-bromophenyl)-ethylamine directly on a chiral column.[3]

Instrumentation:

  • Agilent 1200 series HPLC or equivalent, equipped with a vacuum degasser, binary pump, autosampler, thermostated column compartment, and a photodiode array detector (DAD).[3]

  • Data acquisition and processing software (e.g., Agilent ChemStation).[3]

Chromatographic Conditions:

  • Chiral Column: Chirosil RCA(+) (Regis Technologies, Inc.).[3]

  • Mobile Phase: Acetonitrile / Water (80:20, v/v) containing 0.1% Perchloric Acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.[3]

Sample Preparation:

  • Prepare a stock solution of racemic 1-(4-Bromophenyl)ethylamine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Indirect Enantiomeric Analysis via Derivatization

This method involves a pre-column derivatization step to convert the enantiomers into diastereomers, which are then separated on a conventional achiral column.[4]

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Vortex mixer.

  • Analytical balance.

Reagents:

  • (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (chiral derivatizing agent).[4]

  • Dichloromethane (DCM, HPLC grade).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Deionized water.

Derivatization Procedure: [4]

  • Accurately weigh approximately 10 mg of the 1-(4-Bromophenyl)ethylamine sample into a clean, dry vial.

  • Dissolve the amine in 1 mL of dichloromethane.

  • Add a 1.1 molar equivalent of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate to the solution.

  • Gently swirl the vial and allow the reaction to proceed at room temperature for approximately 30 minutes to form the diastereomeric ureas.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water may be employed to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV, wavelength to be determined based on the absorbance maximum of the urea derivatives.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both direct and indirect chiral HPLC analysis.

G cluster_0 Direct Chiral HPLC Analysis A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on Chiral Stationary Phase (e.g., Chirosil RCA(+)) B->C D UV Detection C->D E Data Analysis (Enantiomer Ratio) D->E G cluster_1 Indirect Chiral HPLC Analysis F Sample Preparation (Dissolve Amine) G Derivatization (React with Chiral Agent) F->G H Form Diastereomers G->H I HPLC Injection H->I J Separation on Achiral Stationary Phase (e.g., C18) I->J K UV Detection J->K L Data Analysis (Diastereomer Ratio) K->L

References

A Comparative Guide to Determining the Enantiomeric Purity of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral molecules such as (S)-(-)-1-(4-Bromophenyl)ethylamine is of paramount importance in the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric excess (ee) of such compounds. This guide provides a comparative analysis of three common analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Performance Comparison

The selection of an analytical method for determining enantiomeric purity is a critical decision that depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase leading to separation of enantiomers.Separation of volatile enantiomers based on differential interaction with a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Resolution (Rs) > 1.5 (baseline separation is typically achievable).> 1.5 (baseline separation is common after derivatization).Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric signals.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample.[1]15 - 45 minutes per sample.5 - 20 minutes per sample (after sample preparation).
Sample Preparation Dissolution in mobile phase.Derivatization to a volatile analyte is often required.Dissolution with a chiral solvating agent.
Instrumentation HPLC with a chiral column and UV detector.GC with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and reproducibility of analytical methods. Below are the experimental protocols for the determination of the enantiomeric purity of this compound using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The method described below utilizes a commercially available chiral stationary phase for the enantioselective analysis of 1-(4-bromophenyl)ethylamine.[1]

Instrumentation:

  • Agilent 1200 series HPLC or equivalent, equipped with a vacuum degasser, binary pump, autosampler, thermostated column compartment, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Chiral Column: Chirosil RCA(+)

  • Mobile Phase: A mixture of water containing 0.1% perchloric acid and acetonitrile. The exact ratio may be varied to optimize separation.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(4-bromophenyl)ethylamine sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with TFAA dissolve->derivatize inject Inject into GC derivatize->inject separate Chiral Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve_analyte Dissolve Analyte in CDCl3 add_csa Add (S)-BINOL dissolve_analyte->add_csa mix Mix add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate % ee integrate->calculate

References

A Researcher's Guide to Chiral Resolving Agents: A Comparative Analysis of (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical juncture. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and enantiomeric purity of the final product. This guide offers a detailed comparison of (S)-(-)-1-(4-Bromophenyl)ethylamine with other commonly employed chiral resolving agents, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform their selection process. While direct, head-to-head comparative studies with quantitative data for the same racemic compound under identical conditions are scarce in publicly available literature, this guide consolidates available information to present a qualitative and data-informed comparison.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for chiral resolution relies on the formation of diastereomeric salts.[1][2] A racemic mixture, comprising equal amounts of two enantiomers, is reacted with a single enantiomer of a chiral resolving agent. This reaction transforms the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities.[3] This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated. Subsequently, the resolved enantiomer is liberated from the salt, typically through an acid-base extraction.

In Focus: this compound

This compound is a chiral amine frequently utilized for the resolution of racemic carboxylic acids. Its efficacy stems from its ability to form well-defined, crystalline diastereomeric salts with a variety of acidic compounds. The presence of a bromine atom on the phenyl ring can influence the crystal packing and solubility of the resulting diastereomeric salts, which can be advantageous in achieving efficient separation.

Key Attributes:

  • Structure: A primary amine with a chiral center benzylic to a brominated aromatic ring.

  • Application: Primarily used for the resolution of racemic carboxylic acids.

  • Advantages: The bromophenyl group can enhance crystallinity and aid in the separation of diastereomeric salts.

A Comparative Look at Alternative Chiral Resolving Agents

The selection of a chiral resolving agent is often an empirical process, with the optimal choice being highly dependent on the specific racemic compound to be resolved.[1] Below is a comparison of this compound with other widely used resolving agents.

Resolving AgentClassRacemic Compound ResolvedKey AdvantagesPotential Disadvantages
This compound Chiral AmineCarboxylic AcidsBromophenyl group may enhance crystallinity.Higher cost compared to some alternatives.
(R)-(+)-α-Methylbenzylamine Chiral AmineCarboxylic AcidsReadily available and widely studied.May not be as effective for all substrates.
Tartaric Acid Chiral AcidRacemic AminesInexpensive and available in both enantiomeric forms.[4]Performance can be highly substrate-dependent.
Brucine Chiral Alkaloid (Base)Carboxylic AcidsOften effective for difficult resolutions.Toxic and can be difficult to remove completely.

Experimental Protocols: A General Guideline

The following protocols outline the general procedures for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent, and the resolution of a racemic amine using a chiral acid.

Resolution of a Racemic Carboxylic Acid with a Chiral Amine

Objective: To separate the enantiomers of a racemic carboxylic acid via diastereomeric salt formation with an enantiomerically pure amine.

Materials:

  • Racemic carboxylic acid

  • This compound (or other chiral amine)

  • Suitable solvent (e.g., methanol, ethanol, acetone)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent. Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add an organic extraction solvent. Acidify the aqueous layer with hydrochloric acid to protonate the carboxylic acid.

  • Extraction and Purification: Separate the organic layer, which now contains the resolved carboxylic acid. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Resolution of a Racemic Amine with a Chiral Acid

Objective: To separate the enantiomers of a racemic amine via diastereomeric salt formation with an enantiomerically pure acid.

Materials:

  • Racemic amine

  • (+)-Tartaric acid (or other chiral acid)

  • Suitable solvent (e.g., methanol, ethanol)

  • Sodium hydroxide solution (e.g., 1 M NaOH)

  • Organic extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve the chiral acid resolving agent in a suitable solvent, heating gently if necessary. In a separate container, dissolve an equimolar amount of the racemic amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the mixture to cool to room temperature and then in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and make the solution basic with a sodium hydroxide solution.

  • Extraction and Purification: Extract the liberated amine with an organic solvent. Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or other suitable methods.

Visualizing the Process

The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.

G General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R,S' and S,S') racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S'-enantiomer) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., S,S') crystallization->less_soluble more_soluble More Soluble Diastereomer (e.g., R,S' in solution) crystallization->more_soluble liberation_s Liberation of Enantiomer less_soluble->liberation_s liberation_r Liberation of Enantiomer more_soluble->liberation_r pure_s Pure S-enantiomer liberation_s->pure_s pure_r Pure R-enantiomer liberation_r->pure_r

Caption: General workflow for chiral resolution.

G Logical Steps in Diastereomeric Salt Resolution start Start with Racemic Mixture add_agent Add Chiral Resolving Agent start->add_agent form_salts Form Diastereomeric Salts add_agent->form_salts exploit_solubility Exploit Solubility Difference form_salts->exploit_solubility separate Separate Diastereomers exploit_solubility->separate liberate Liberate Pure Enantiomers separate->liberate end Obtain Enantiomerically Pure Products liberate->end

Caption: Logical steps in diastereomeric salt resolution.

Conclusion

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. This compound represents a valuable tool in the chemist's arsenal, particularly for the resolution of racemic carboxylic acids. Its performance, like that of any resolving agent, is highly dependent on the specific substrate and the experimental conditions. While this guide provides a comparative overview, empirical screening of several resolving agents and solvent systems remains the most effective strategy for identifying the optimal conditions for a successful chiral resolution.

References

A Comparative Guide to the Validation of Synthesis Methods for Optically Active Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[1][2] The stereochemistry of these amines is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development and rigorous validation of efficient, sustainable, and highly stereoselective synthesis methods are paramount.

This guide provides an objective comparison of the leading contemporary methods for synthesizing optically active amines, supported by performance data and detailed experimental protocols. It focuses on three dominant strategies: transition metal catalysis, biocatalysis, and organocatalysis, offering a framework for selecting and validating the most appropriate method for a given application.

Comparison of Key Synthesis Strategies

The choice of a synthetic strategy depends on factors such as substrate scope, desired purity, scalability, cost, and environmental impact. While traditional methods like the resolution of racemates are still used, catalytic asymmetric synthesis is now the predominant approach.[2]

  • Transition Metal Catalysis : This method, particularly asymmetric hydrogenation of imines and enamines, is a powerful and well-established strategy.[3] Catalysts based on rhodium, iridium, and nickel, paired with chiral ligands, can achieve high yields and excellent enantioselectivities.[2][4] It is a versatile and reliable tool for synthesizing a wide range of chiral amines.[3]

  • Biocatalysis : The use of enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) has become a highly attractive green chemistry approach.[5][6] Biocatalytic methods offer exceptional stereoselectivity under mild, aqueous conditions, often leading to enantiomeric excesses approaching 100%.[1][5] Protein engineering has significantly expanded the substrate scope of these enzymes, making them viable for industrial-scale manufacturing, as exemplified by the synthesis of sitagliptin.[7]

  • Organocatalysis : This approach utilizes small, chiral organic molecules as catalysts.[8] Chiral primary and secondary amines, Brønsted acids, and squaramides have been successfully employed to catalyze various transformations, including aza-Michael reactions and allylations, to produce chiral amines with high enantioselectivity.[9][10]

Quantitative Performance Data

The following table summarizes representative performance data for the synthesis of a model chiral amine, (R)-1-phenylethylamine, from acetophenone, showcasing the capabilities of different catalytic systems.

Synthesis MethodCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Key Conditions & NotesReference(s)
Biocatalysis Engineered Transaminase (ATA)>95>99.9Aqueous buffer, room temp., uses an amine donor (e.g., isopropylamine). Process is thermodynamically driven.[6][7]
Transition Metal Cat. Ru-MsDPEN Complex9793Asymmetric reductive amination with NH4I and H2 gas.[11]
Transition Metal Cat. Ir/f-binaphane ComplexHigh>99Asymmetric hydrogenation of the corresponding N-aryl imine.[2]
Organocatalysis Chiral Phosphoric Acid8596Reductive amination using a Hantzsch ester as the reductant.N/A

Note: Data is compiled from various sources and may involve slightly different substrate derivatives or reaction conditions. Direct comparison requires standardized experiments.

Validation Workflow and Methodologies

Validating a synthesis method involves two critical stages: confirming the product structure and yield, and quantifying its enantiomeric purity. The determination of enantiomeric excess (ee) is the central task in validating the stereoselectivity of the synthesis.

G cluster_synthesis Asymmetric Synthesis cluster_workup Purification & Isolation cluster_validation Validation cluster_analysis Analytical Techniques start Prochiral Precursor (e.g., Ketone) synthesis Catalytic Reaction (Biocatalysis, Metal Catalysis, etc.) start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product validation Analytical Validation product->validation yield Yield Calculation validation->yield ee_det Enantiomeric Excess (ee) Determination validation->ee_det hplc Chiral HPLC ee_det->hplc gc Chiral GC ee_det->gc nmr NMR with Chiral Agents ee_det->nmr

Caption: General workflow for the synthesis and validation of optically active amines.

Key Analytical Methods for Determining Enantiomeric Excess

Several robust analytical techniques are available to quantify enantiomeric excess, each with specific advantages.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method.[12][13] It involves separating the enantiomers on a chiral stationary phase (CSP), allowing for direct quantification of each peak area.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amines.[14] The analyte may require derivatization to improve its volatility and interaction with the chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive method that uses either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the signals of the two enantiomers, allowing their ratio to be determined by integration.[12][14]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-1-Phenylethylamine using a Transaminase

This protocol describes a typical lab-scale batch reaction for the asymmetric synthesis of a chiral amine from a prochiral ketone.

Materials:

  • (R)-specific Amine Transaminase (ATA)

  • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)

  • Acetophenone (substrate)

  • Isopropylamine (amine donor)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Heptane (or other suitable organic solvent for extraction)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer containing 1 mM PLP.

  • Add the amine transaminase enzyme to the buffer to a final concentration of 1-5 mg/mL.

  • Add isopropylamine (amine donor), typically in a large molar excess (e.g., 0.5 M to 1.0 M).

  • Initiate the reaction by adding acetophenone (substrate) to a final concentration of 10-50 mM.

  • Stir the reaction mixture at a constant temperature (e.g., 30 °C) for 24 hours. Monitor the reaction progress by taking samples periodically and analyzing them via GC or HPLC.

  • Upon completion, stop the reaction by adjusting the pH to >11 with NaOH to deprotonate the product amine.

  • Extract the product, (R)-1-phenylethylamine, from the aqueous phase using an organic solvent like heptane or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine.

  • Calculate the yield based on the isolated product mass. The product is now ready for enantiomeric excess analysis.

Protocol 2: Validation of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the ee of 1-phenylethylamine. Method optimization is often required for different amines.[12][15]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: e.g., Polysaccharide-based column such as Chiralpak AD-H (or similar).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA, 0.1%) to improve peak shape.[15]

  • Racemic standard of 1-phenylethylamine

  • Synthesized 1-phenylethylamine sample

Procedure:

  • System Suitability: Dissolve the racemic standard in the mobile phase and inject it into the HPLC system. Adjust chromatographic conditions (e.g., mobile phase composition, flow rate) to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized amine product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the prepared sample onto the chiral column under the optimized conditions.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for both the major and minor enantiomers.

  • Calculation of Enantiomeric Excess (ee): Use the following formula based on the integrated peak areas: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[16] Identify the major enantiomer by comparing its retention time to that of a pure enantiomeric standard, if available.

Logical Comparison of Synthesis Strategies

Caption: Comparison of advantages and disadvantages of major synthesis strategies.

References

A Head-to-Head Battle of Chiral Amines: (S)-(-)-1-(4-Bromophenyl)ethylamine vs. (R)-(+)-1-phenylethylamine as Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chiral chemistry, the separation of enantiomers is a critical step for the development of stereochemically pure pharmaceuticals and fine chemicals. The formation of diastereomeric salts using a chiral resolving agent remains a widely employed and industrially viable method. This guide provides a comparative analysis of two common chiral resolving agents: (S)-(-)-1-(4-Bromophenyl)ethylamine and the more conventional (R)-(+)-1-phenylethylamine. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate resolving agent for their specific needs by presenting available experimental data, detailed protocols, and an analysis of their structural and chemical properties.

Executive Summary

(R)-(+)-1-phenylethylamine is a well-established and extensively documented resolving agent for a variety of racemic carboxylic acids. Its effectiveness is proven in numerous publications with detailed protocols and predictable outcomes for compounds like ibuprofen and mandelic acid derivatives. In contrast, this compound, a structural analogue, is commercially available and listed as a resolving agent, suggesting its utility in chiral separations. However, a comprehensive body of public-domain experimental data detailing its performance in resolving specific racemic acids is less readily available, making a direct, broad comparison challenging.

The key difference lies in the substitution on the phenyl ring. The presence of a bromine atom in the para position of this compound increases its molecular weight and is expected to influence its electronic properties and crystal packing, which are crucial factors in the efficiency of diastereomeric salt formation and separation. While this suggests it could offer advantages in specific cases, the lack of extensive comparative data necessitates a case-by-case evaluation.

Physicochemical Properties of the Resolving Agents

A summary of the key physical and chemical properties of both resolving agents is presented in Table 1. These properties are crucial for designing and optimizing a chiral resolution process.

PropertyThis compound(R)-(+)-1-phenylethylamine
Molecular Formula C₈H₁₀BrNC₈H₁₁N
Molecular Weight 200.08 g/mol 121.18 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Density 1.390 g/mL at 20 °C0.952 g/mL at 20 °C
Boiling Point Not specified187-189 °C
Specific Rotation [α]²⁰/D -20.5±1°, c = 3% in methanol+39° (neat)

Performance Comparison in Chiral Resolution

Due to the limited availability of direct comparative studies, this section presents data on the resolution of similar racemic carboxylic acids with each resolving agent.

(R)-(+)-1-phenylethylamine: A Reliable Workhorse

(R)-(+)-1-phenylethylamine has a long history of successful application in resolving racemic acids. Below are examples of its performance with ibuprofen and p-chloromandelic acid.

Table 2: Performance of (R)-(+)-1-phenylethylamine as a Resolving Agent

Racemic AcidMolar Ratio (Acid:Amine)Solvent(s)Yield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered AcidReference
Ibuprofen1:0.55Supercritical CO₂Not explicitly statedNot explicitly stated[1]
p-Chloromandelic Acid1:1Ethanol/WaterNot explicitly stated>98%

It is important to note that the yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the solvent, temperature, and crystallization time.

This compound: An Alternative with Potential

While specific quantitative data for the resolution of common benchmark racemic acids using this compound is not readily found in publicly accessible literature, its inclusion in catalogues of resolving agents suggests its utility. The presence of the bromine atom can influence the intermolecular interactions within the diastereomeric salt crystal lattice, potentially leading to better discrimination between the two diastereomers and improved resolution efficiency in certain cases. Factors such as halogen bonding could play a significant role in the crystal packing.

Experimental Protocols

Below are detailed experimental protocols for the chiral resolution of a racemic carboxylic acid using (R)-(+)-1-phenylethylamine. A similar protocol could be adapted for this compound, with optimization of solvent and temperature likely being necessary.

Protocol 1: Resolution of Racemic Ibuprofen with (R)-(+)-1-phenylethylamine

This protocol is adapted from a general procedure for the resolution of ibuprofen.

Materials:

  • Racemic ibuprofen

  • (R)-(+)-1-phenylethylamine

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq) in methanol. Slowly add the amine solution to the ibuprofen solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Acid: Suspend the collected diastereomeric salt in water and add 1 M HCl until the solution is acidic (pH 1-2).

  • Extraction: Extract the liberated enantiomerically enriched ibuprofen with ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the resolved ibuprofen.

  • Analysis: Determine the yield and enantiomeric excess of the product using techniques such as polarimetry and chiral HPLC.

Visualization of the Chiral Resolution Process

The general workflow for chiral resolution via diastereomeric salt formation and the logical relationship of factors influencing its success are depicted in the following diagrams.

G General Workflow of Chiral Resolution racemic_acid Racemic Carboxylic Acid (R/S-Acid) salt_formation Diastereomeric Salt Formation (R-Acid:R-Amine & S-Acid:R-Amine) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R)-Amine or (S)-Amine) resolving_agent->salt_formation crystallization Fractional Crystallization (Separation based on solubility) salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 recover_agent1 Recovered Resolving Agent acidification1->recover_agent1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2 recover_agent2 Recovered Resolving Agent acidification2->recover_agent2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G Factors Influencing Chiral Resolution Success cluster_factors Key Factors cluster_conditions Experimental Conditions success Successful Chiral Resolution solubility Significant Solubility Difference between Diastereomers solubility->success crystal Good Crystal Formation crystal->success purity High Enantiomeric Purity of Resolving Agent purity->success solvent Optimal Solvent System solvent->solubility solvent->crystal temperature Controlled Temperature Profile temperature->solubility temperature->crystal ratio Appropriate Molar Ratio (Acid:Base) ratio->solubility

Caption: Key factors and experimental conditions influencing the success of chiral resolution.

Conclusion

(R)-(+)-1-phenylethylamine stands as a robust and well-documented choice for the resolution of racemic carboxylic acids, with a wealth of literature to guide experimental design. This compound presents a structurally interesting alternative. The introduction of a bromine atom could potentially enhance the resolution efficiency for specific substrates through favorable crystal packing interactions. However, the current lack of extensive, publicly available comparative data makes it a less predictable choice.

For researchers and drug developers, the selection between these two resolving agents will depend on the specific racemic compound and the resources available for methods development. For well-precedented separations, (R)-(+)-1-phenylethylamine is the lower-risk option. For challenging resolutions where common agents have failed, or for those seeking to explore novel crystallization pathways, this compound may warrant investigation, with the understanding that more extensive screening and optimization will likely be required. Future studies directly comparing these two resolving agents on a range of racemic acids would be invaluable to the scientific community.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone in the synthetic organic chemist's toolkit for the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including a vast array of pharmaceuticals. The ability to dictate the stereochemical outcome of this reaction is paramount. Chiral auxiliaries offer a robust and reliable strategy to achieve high levels of diastereoselectivity by temporarily introducing a chiral directing group.

This guide provides a comprehensive comparison of three widely used classes of chiral auxiliaries in asymmetric aldol reactions: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultams. We will delve into their performance, providing supporting experimental data, and offer detailed protocols for their application and subsequent removal.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in the aldol addition, leading to a high diastereomeric excess (d.e.) of the desired product, as well as achieving a high chemical yield. The following table summarizes the performance of these three auxiliaries in aldol reactions with representative aldehydes.

Chiral AuxiliaryEnolate PrecursorAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:185-95
Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone)N-Propionyl oxazolidinoneBenzaldehydeBu₂BOTf, Et₃N>99:180-90
Enders' SAMP Hydrazone Propanal SAMP hydrazoneBenzaldehydeLDA, then PhCHO95:570-80
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam)N-Propionyl camphorsultamBenzaldehydeTiCl₄, (-)-Sparteine1:9980-90
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam)N-Propionyl camphorsultamIsobutyraldehydeTiCl₄, (-)-Sparteine5:9575-85

Principles of Stereochemical Control

The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. The following diagrams illustrate the generally accepted models for stereochemical induction for each class of auxiliary.

G General Workflow for Chiral Auxiliary-Mediated Aldol Reaction cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/Acid Acylated_Auxiliary Acylated Chiral Auxiliary Prochiral_Ketone->Acylated_Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylated_Auxiliary Enolate_Formation Enolate Formation Acylated_Auxiliary->Enolate_Formation Base/Lewis Acid Aldehyde_Addition Aldehyde Addition Enolate_Formation->Aldehyde_Addition Aldehyde Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldehyde_Addition->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for utilizing a chiral auxiliary in an asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for Evans' oxazolidinone-mediated aldol reactions.

Caption: Stereochemical control model for Enders' SAMP/RAMP hydrazone aldol additions.

Caption: Stereochemical control model for Oppolzer's camphorsultam-mediated aldol reactions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Evans' Oxazolidinone Mediated Aldol Reaction (syn-selective)

a) N-Acylation of the Chiral Auxiliary:

  • To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

b) Boron-Mediated Aldol Reaction:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C under an argon atmosphere.

  • Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).

  • Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Cool the reaction mixture to -78 °C and add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the sequential addition of methanol, a pH 7 phosphate buffer, and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

c) Cleavage of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1M HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.

Enders' SAMP Hydrazone Mediated Aldol Reaction

a) Hydrazone Formation:

  • In a round-bottom flask, combine the ketone or aldehyde (e.g., propanal, 1.0 eq.) and SAMP (1.05 eq.) without solvent.

  • Stir the mixture at room temperature under an argon atmosphere for 12-24 hours until the reaction is complete (monitored by TLC or ¹H NMR).

  • Purify the crude hydrazone by distillation or flash column chromatography.

b) Aldol Addition:

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir for 15 minutes to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution to -78 °C and add a solution of the SAMP hydrazone (1.0 eq.) in anhydrous THF dropwise.

  • Stir the resulting azaenolate solution at -78 °C for 2-4 hours.

  • Add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude aldol adduct hydrazone can be purified by flash column chromatography.

c) Cleavage of the Chiral Auxiliary (Ozonolysis):

  • Dissolve the aldol adduct hydrazone (1.0 eq.) in dichloromethane at -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Quench the reaction with dimethyl sulfide (2.0 eq.) and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting β-hydroxy ketone by flash column chromatography.

Oppolzer's Camphorsultam Mediated Aldol Reaction (anti-selective)

a) N-Acylation of the Chiral Auxiliary:

  • To a solution of the (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir for 30 minutes, then add propionyl chloride (1.1 eq.).

  • Allow the reaction to warm to 0 °C and stir for 1-2 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the N-propionyl camphorsultam by recrystallization or flash column chromatography.

b) Titanium-Mediated Aldol Reaction:

  • Dissolve the N-propionyl camphorsultam (1.0 eq.) in anhydrous dichloromethane at -78 °C under an argon atmosphere.

  • Add titanium(IV) chloride (1.1 eq.) dropwise, and stir for 5-10 minutes.

  • Add a hindered base such as (-)-sparteine or diisopropylethylamine (1.2 eq.) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to form the titanium enolate.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise at -78 °C.

  • Stir for 2-4 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

c) Cleavage of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add lithium hydroxide (2.0 eq.) and a 30% aqueous solution of hydrogen peroxide (4.0 eq.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1M HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate.

Conclusion

The choice of a chiral auxiliary for an asymmetric aldol reaction is a critical decision in the planning of a synthetic route. Evans' oxazolidinones are highly reliable for generating syn-aldol products with excellent diastereoselectivity.[1][2] Enders' SAMP/RAMP hydrazones provide a powerful method for the α-alkylation of aldehydes and ketones and can be effectively employed in aldol-type reactions. Oppolzer's camphorsultams are particularly advantageous for achieving high diastereoselectivity in the formation of anti-aldol products.[3] The selection of the optimal auxiliary will depend on the desired stereochemical outcome, the nature of the substrates, and the overall synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Analytical Methods for Quantifying Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diastereomeric salts is a critical step in the chiral resolution process, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). The formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent is a cornerstone of large-scale chiral separation.[1][2] Since diastereomers possess distinct physicochemical properties, they can be separated and quantified by various analytical methods.[3][4] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The choice of analytical method is pivotal and depends on factors such as the required accuracy, sensitivity, sample throughput, and the specific properties of the analytes.[5] The most common techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, with each offering unique advantages and limitations.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique is crucial for the successful quantification of diastereomeric salts. While methods like NMR provide rapid and non-destructive analysis, chromatographic techniques such as HPLC offer superior sensitivity for trace analysis.[5] X-ray crystallography remains the definitive method for absolute configuration determination.[6][7]

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)X-ray Crystallography
Principle Distinguishable signals arise from different magnetic environments of nuclei in diastereomers. Ratio is determined by signal integration.[5]Differential interaction of diastereomers with a stationary phase leads to different retention times.[5] Ratio is determined by peak area integration.[5]Provides the precise three-dimensional arrangement of atoms in a crystal by analyzing X-ray diffraction patterns.[7]
Primary Use Quantitative ratio determination, structural elucidation.Quantitative ratio determination, purity analysis.Absolute configuration determination of a single, pure diastereomer.[8][9]
Sample State SolutionSolutionSolid (Single Crystal)
Analysis Type Non-destructiveDestructive (unless collected post-column)Non-destructive (crystal is recovered)
Sensitivity (LOQ) Moderate (e.g., 0.3% molar impurity quantifiable with high-field NMR)[10]High (e.g., LOQ of 0.2 ng/mL has been reported for some diastereomers)[11]Not applicable for quantification of mixtures
Precision High, with good reproducibility.[5]High, with excellent run-to-run precision.[5]Not applicable for quantification of mixtures
Throughput High (spectra can be acquired in minutes).[12]Medium to High (run times typically 15-30 minutes).[13]Low (crystallization and data collection can take days to weeks).
Advantages Rapid, non-destructive, minimal sample preparation, provides structural information.[5]High sensitivity and resolution, well-established and robust.[14]Unambiguous determination of absolute and relative stereochemistry.[7][15]
Disadvantages Lower sensitivity compared to HPLC, potential for signal overlap.[16]Requires method development, can be solvent-intensive.[5]Requires a high-quality single crystal, not suitable for mixture quantification.[7]
Logical Workflow: From Racemate to Analysis

The process of chiral resolution using diastereomeric salt formation involves several key stages, from the initial salt formation to the analysis of the separated diastereomers. This workflow underscores the importance of analytical techniques in monitoring and verifying the purity of the desired enantiomer.

racemate Racemic Mixture (e.g., R/S-Acid) formation Diastereomeric Salt Formation racemate->formation agent Chiral Resolving Agent (e.g., S-Base) agent->formation mixture Mixture of Diastereomeric Salts (R,S and S,S) formation->mixture separation Separation (e.g., Crystallization) mixture->separation diastereomer1 Isolated Diastereomer 1 (e.g., R,S Salt) separation->diastereomer1 diastereomer2 Diastereomer 2 in Solution (e.g., S,S Salt) separation->diastereomer2 analysis Quantitative Analysis diastereomer1->analysis xray X-ray Crystallography diastereomer1->xray For structural confirmation regen Enantiomer Regeneration diastereomer1->regen nmr NMR analysis->nmr hplc HPLC analysis->hplc enantiomer Pure Enantiomer (e.g., R-Acid) regen->enantiomer

Caption: Chiral resolution and analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios.[17] The principle lies in the fact that diastereomers are distinct chemical compounds, and their corresponding nuclei exist in different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum.[5] The ratio of diastereomers can be determined accurately by integrating these distinct signals.[5] Both ¹H and ¹³C NMR can be utilized, although ¹H NMR is more common for routine quantification due to its higher sensitivity and shorter acquisition times.[16]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines a general procedure for determining the diastereomeric ratio of a purified salt sample.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the diastereomeric salt sample.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a high-quality 5 mm NMR tube.[10] The solvent should fully dissolve the sample and have minimal signal overlap with the analyte peaks.

    • Ensure homogeneity of the solution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). High-field NMR can provide better signal dispersion and sensitivity.[10]

    • Select a proton signal that is well-resolved for each diastereomer and free from overlapping peaks.

    • To ensure accurate integration, use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified. A value of 20 seconds is often sufficient.[10]

    • Use a small pulse angle (e.g., 30-45°) to reduce the impact of T₁ differences.[10]

    • Collect a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.[18]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without distorting the peak shape.[18]

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the selected, well-resolved signals corresponding to each diastereomer.

    • The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values of the signals. For example: d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B).

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H Spectrum (Long D1, Small Pulse Angle) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Resolved Signals process->integrate calculate Calculate Diastereomeric Ratio integrate->calculate

Caption: Workflow for quantitative NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of diastereomers.[6] Because diastereomers have different physical properties, they interact differently with the stationary phase of an HPLC column, resulting in different retention times.[5] This allows for their separation and subsequent quantification based on the area of their corresponding peaks in the chromatogram.[5] Reversed-phase HPLC on achiral columns (like C18) is commonly used and highly effective.[14]

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a general method for separating and quantifying diastereomeric salts. Method development and optimization are often required for specific compounds.

  • System and Columns:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[19]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[14]

  • Mobile Phase and Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Elution: A gradient elution is often used for screening, for example, starting with a low percentage of organic solvent and increasing it over time (e.g., 10% to 90% acetonitrile over 15 minutes).[13] Isocratic elution can be used for optimized methods.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Column Temperature: Maintained at a constant temperature (e.g., 30-50 °C) to ensure reproducible retention times.[13]

    • Detection: UV detection at a wavelength where both diastereomers have significant absorbance (e.g., 220 nm).[14]

  • Sample Preparation and Analysis:

    • Prepare a stock solution of the diastereomeric salt mixture in a suitable solvent (e.g., the mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 10 µL) into the HPLC system.

    • Record the chromatogram. The two diastereomers should appear as separate peaks with different retention times.

    • The diastereomeric ratio is calculated from the relative peak areas. Diastereomeric excess (de) can be calculated as: de (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.[13]

prep Prepare Sample Solution (1 mg/mL) inject Inject Sample (10 µL) prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Diastereomeric Ratio/Excess integrate->calculate

Caption: General workflow for HPLC analysis.

X-ray Crystallography

While not a tool for quantifying ratios in a mixture, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a purified diastereomeric salt.[7][9] This technique is invaluable for unambiguously confirming the identity of the crystallized diastereomer after separation, which is a critical step in validating a chiral resolution process. The ability to obtain a high-quality single crystal is the primary prerequisite.[7]

Experimental Protocol: General Steps
  • Crystallization:

    • The purified diastereomeric salt must be crystallized to obtain a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).

    • This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion in various solvents. A screening of conditions is usually necessary.[20]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer and exposed to a beam of X-rays.

    • The diffraction pattern (intensities and positions of scattered X-rays) is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map of the molecule.

    • A molecular model is built into the electron density map and refined to best fit the experimental data.

    • For molecules with known chiral centers and the presence of heavier atoms, the absolute configuration can be determined, often by calculating the Flack parameter.[7]

pure Isolated, Pure Diastereomeric Salt crystallize Grow Single Crystal pure->crystallize mount Mount Crystal on Goniometer crystallize->mount diffract Collect X-ray Diffraction Data mount->diffract solve Solve and Refine Structure diffract->solve structure Determine 3D Molecular Structure & Absolute Configuration solve->structure

Caption: Workflow for X-ray crystallography.

Emerging and Alternative Techniques

Supercritical Fluid Chromatography (SFC) is gaining prominence as a powerful technique for separating both diastereomers and enantiomers.[21] SFC uses a supercritical fluid (typically CO₂) as the primary mobile phase, offering advantages over HPLC such as faster separations, higher efficiency, and reduced organic solvent consumption.[11][21] Studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC can be more successful than traditional reversed-phase HPLC for diastereomer separations.[22]

Conclusion

The quantification of diastereomeric salts is a fundamental requirement in the development of enantiomerically pure pharmaceuticals.

  • NMR Spectroscopy offers a rapid, accurate, and non-destructive method for determining diastereomeric ratios, making it ideal for reaction monitoring and routine analysis.[5]

  • HPLC provides superior sensitivity and resolution, establishing it as a robust and reliable tool for purity testing and the quantification of minor diastereomeric impurities.[14]

  • X-ray Crystallography serves as the ultimate arbiter for structural confirmation, providing unequivocal proof of the absolute configuration of the separated diastereomer.[7]

The optimal choice of technique depends on the specific requirements of the analysis. A common strategy involves using NMR or HPLC for routine quantification and process monitoring, followed by X-ray crystallography for the definitive structural characterization of the final, resolved compound.

References

Navigating the Mirror Maze: A Comparative Guide to Enantioselective GC Methods for Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of chiral amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Gas chromatography (GC), a powerful analytical technique, offers high-resolution separation of volatile and semi-volatile compounds. This guide provides an objective comparison of enantioselective GC methods for chiral amine analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

The separation of enantiomers, non-superimposable mirror-image molecules, is paramount as they can exhibit significantly different pharmacological and toxicological properties. Enantioselective GC has emerged as a robust method for this purpose, primarily relying on the use of chiral stationary phases (CSPs) or the derivatization of analytes with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

The Cornerstone of Separation: Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation in GC. These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. The most common types of CSPs for amine separation are based on cyclodextrins and amino acid derivatives.

Cyclodextrin-based CSPs are widely used due to their versatility.[1] These cyclic oligosaccharides have a chiral cavity, and their hydroxyl groups can be derivatized to create a variety of selectors with different enantioselective properties.[1] Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD), are common for the separation of 1-phenylalkylamines.[2]

Amino acid-based CSPs represent another major class of chiral selectors.[3] For instance, a diproline chiral selector chemically bonded to a polysiloxane backbone has demonstrated broad enantioselectivity for a range of compounds, including amines after derivatization.[3] These phases, like Chirasil-Val, are available in both L and D enantiomeric forms, which allows for the reversal of the elution order of peaks, a useful feature in trace enantiomer analysis.[4]

The Indispensable Step: Derivatization of Chiral Amines

Direct injection of amines into a GC system often results in poor peak shapes, characterized by significant tailing.[3] To overcome this, derivatization is a crucial prerequisite for the GC analysis of chiral amines. This chemical modification enhances the volatility and thermal stability of the analytes and can introduce a chromophore for improved detection. For enantioselective analysis, derivatization can be either achiral, to improve chromatographic properties before separation on a chiral column, or chiral, to form diastereomers separable on an achiral column.

Common achiral derivatizing reagents for amines include:

  • Trifluoroacetic anhydride (TFAA) [3][5]

  • Isopropyl isocyanate [3]

  • Alkyl chloroformates [5]

Chiral derivatizing reagents (CDRs) are enantiomerically pure compounds that react with both enantiomers of the amine to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[5] Popular CDRs include:

  • N-trifluoroacetyl-L-prolyl chloride (TPC) [6][7]

  • (-)-Menthyl chloroformate (MCF) [6]

  • Mosher's acid chloride (MTPA-Cl) [5][7]

Performance Comparison of Enantioselective GC Methods

The effectiveness of a given method is assessed by its ability to resolve the enantiomeric pair, which is quantified by the resolution (Rs) and separation factor (α). The following tables summarize experimental data for the separation of various chiral amines using different GC methods.

AnalyteDerivatizing ReagentChiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Reference
α-Methyl benzylamineTrifluoroacetic anhydrideProline-based1.11Baseline[3]
1-α-Methyl naphthylamineTrifluoroacetic anhydrideProline-based1.14Baseline[3]
1-Phenyl-1-propylamineIsopropyl isocyanateProline-based1.051.25[3]
1-AminoindaneIsopropyl isocyanateProline-based1.061.21[3]

Table 1: Performance Data for Chiral Amine Separation on a Proline-Based CSP.

AnalyteDerivatizing ReagentChiral Stationary PhaseObservationsReference
1-PhenylalkylaminesNone (Direct Injection)Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD)Enantioselectivity is influenced by ring substituents and temperature. Lower temperatures generally lead to better separation for halogen-substituted compounds.[2]
AmphetaminesN-trifluoroacetyl-L-prolyl chloride (TPC)Achiral ColumnForms diastereomers that can be separated on standard GC columns.[6]

Table 2: Performance Overview of Different GC Methods for Chiral Amine Separation.

Experimental Protocols

Detailed and accurate experimental protocols are essential for reproducible results. The following are representative procedures for the derivatization of chiral amines for GC analysis.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from a study on a proline chiral stationary phase.[3]

  • Sample Preparation: Dissolve 1.5 mg of the amine in 0.4 mL of dichloromethane in a reaction vial.

  • Reagent Addition: Add 0.2 mL of trifluoroacetic anhydride (TFAA) to the solution.

  • Reaction: Allow the mixture to stand at room temperature for 30 minutes.

  • Analysis: The derivatized sample is then ready for direct injection into the GC system.

Protocol 2: Derivatization with N-trifluoroacetyl-L-prolyl chloride (TPC)

This is a standard procedure for forming diastereomers of chiral amines.[6]

  • Sample Preparation: Following sample clean-up and extraction, add 1.0 mL of the TPC reagent to the clean sample.

  • Reaction Incubation: Let the mixture stand for 5 minutes.

  • Quenching: Add 20 µL of triethylamine to react with any excess unreacted TPC.

  • Shaking: Shake the mixture intermittently for 15 minutes.

  • Washing: Add 1.0 mL of 6 N HCl to remove the ammonium salt, followed by a wash with 1.0 mL of distilled water.

  • Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate before dilution and analysis by GC.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the enantioselective GC analysis of chiral amines.

GC_Workflow_Chiral_CSP cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis AmineSample Chiral Amine Sample Derivatization Achiral Derivatization (e.g., with TFAA) AmineSample->Derivatization Increases volatility & improves peak shape GCInjection Injection into GC Derivatization->GCInjection ChiralColumn Separation on Chiral Stationary Phase GCInjection->ChiralColumn Differential interaction with enantiomers Detection Detection (e.g., FID) ChiralColumn->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Enantiomeric Ratio Calculation Chromatogram->Quantification GC_Workflow_Chiral_Derivatization cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis AmineSample Chiral Amine Sample Derivatization Chiral Derivatization (e.g., with TPC) AmineSample->Derivatization Forms diastereomers GCInjection Injection into GC Derivatization->GCInjection AchiralColumn Separation on Achiral Stationary Phase GCInjection->AchiralColumn Separation of diastereomers Detection Detection (e.g., FID, MS) AchiralColumn->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Enantiomeric Ratio Calculation Chromatogram->Quantification

References

A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Resolution of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral amines is a critical task in the pharmaceutical, agrochemical, and chemical industries, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and toxicity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][2] This guide provides an objective comparison of the efficacy of different classes of CSPs for amine resolution, supported by experimental data and detailed methodologies to aid in the selection of an optimal separation strategy.

Overview of Major Chiral Stationary Phases for Amine Resolution

The successful separation of amine enantiomers is highly dependent on the selection of an appropriate CSP. The most prominent and effective CSPs for this application fall into three main categories: polysaccharide-based, cyclofructan-based, and macrocyclic glycopeptide-based phases. Each class offers unique chiral recognition mechanisms and operates under different optimal chromatographic conditions.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, particularly phenylcarbamates, are the most versatile and widely used CSPs.[1] They exhibit broad enantioselectivity for a vast range of compounds, including primary and secondary amines. These CSPs operate in normal phase, reversed-phase, and polar organic modes, offering great flexibility in method development.[3][4] The chiral recognition is primarily based on hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer.[5][6]

  • Cyclofructan-Based CSPs: These are a newer class of CSPs that have shown exceptional capability for the separation of primary amines, especially in the polar organic mode.[7][8] Derivatized cyclofructans create a unique chiral environment, often providing complementary selectivity to polysaccharide phases.[2] They are particularly effective for underivatized primary amines, which can be challenging to resolve on other phases due to strong interactions with the silica support.[7]

  • Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin, covalently bonded to silica, form another powerful class of CSPs.[9][10] These phases are multimodal and can be used in reversed-phase, normal-phase, polar ionic, and polar organic modes.[11] Their complex structure, featuring multiple stereogenic centers, peptide backbones, and carbohydrate moieties, allows for a variety of interactions, including ion-exchange, hydrogen bonding, and inclusion complexation, making them highly effective for a broad range of molecules, including amino acids and amines.[10][12]

Data Presentation: Performance Comparison of CSPs

The following tables summarize the quantitative data for the enantiomeric separation of various chiral amines on different CSPs. The key performance parameters are:

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is considered baseline resolution.

Table 1: Polysaccharide-Based CSPs - Performance Data for Amine Resolution[1]
Analyte (as NBD derivative)CSPChiral SelectorMobile PhaseαRs
3,3-Dimethyl-2-butylamineChiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)10% 2-Propanol in Hexane2.1410.12
1,3-DimethylbutylamineChiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)10% 2-Propanol in Hexane1.344.29
sec-ButylamineChiralpak IE Amylose tris(3,5-dichlorophenylcarbamate)10% 2-Propanol in Hexane1.152.21
α-MethylbenzylamineChiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)30% 2-Propanol in Hexane1.252.91
3,3-Dimethyl-2-butylamineChiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10% 2-Propanol in Hexane1.899.11
1,3-DimethylbutylamineChiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10% 2-Propanol in Hexane2.4511.23
sec-ButylamineChiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10% 2-Propanol in Hexane1.131.89
α-MethylbenzylamineChiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)30% 2-Propanol in Hexane1.172.15

Data from a study where amines were derivatized with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) prior to analysis.

Table 2: Cyclofructan vs. Polysaccharide CSPs - Success Rate for Primary Amine Resolution[8]
Chromatographic ModeCSP TypeCSP NameNumber of Amines Resolved (out of 39)Success Rate (%)Baseline Separations (Rs ≥ 1.5)
Polar Organic (PO) Cyclofructan Larihc CF6-P 33 85% 18
Polar Organic (PO)PolysaccharideChiralPak IF2565%14
Normal Phase (NP) Cyclofructan Larihc CF6-P 23 59% 12
Normal Phase (NP)PolysaccharideChiralPak IA2564%16
Normal Phase (NP)PolysaccharideChiralPak IB2256%12
Normal Phase (NP)PolysaccharideChiralPak IC2359%13
Normal Phase (NP)PolysaccharideChiralPak ID2462%14
Normal Phase (NP)PolysaccharideChiralPak IE2974%17
Normal Phase (NP)PolysaccharideChiralPak IF2667%18

This study highlights the high success rate of the cyclofructan-based CSP, particularly in the polar organic mode for underivatized primary amines.[7]

Experimental Protocols

Reproducibility in chiral separations is critically dependent on precise experimental conditions. Below are detailed methodologies for the key experiments cited.

Protocol 1: General Method for Amine Resolution on Polysaccharide CSPs[1]
  • Instrumentation: HPLC system with UV and Fluorescence (FL) detectors.

  • Columns:

    • Chiralpak IA, IB, IC, ID, IE, IF (Immobilized polysaccharide derivatives)

    • Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1, Lux Amylose-1 (Coated polysaccharide derivatives)

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 10-30% 2-propanol in n-hexane (v/v). For basic analytes like amines, an additive such as 0.1% Diethylamine (DEA) is crucial for good peak shape and elution.[13][14]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Room temperature.

  • Detection: UV at 310 nm and FL (Excitation 470 nm, Emission 530 nm) for NBD-derivatized amines.

  • Sample Preparation: Chiral amines were derivatized with NBD-Cl and dissolved in the mobile phase.

Protocol 2: Screening Protocol for Primary Amines on Cyclofructan and Polysaccharide CSPs[8]
  • Instrumentation: HPLC system with a UV detector.

  • Columns:

    • Larihc CF6-P (Cyclofructan-based)

    • ChiralPak IA, IB, IC, ID, IE, IF (Polysaccharide-based)

    • Dimensions: 250 x 4.6 mm.

  • Mobile Phases for Screening:

    • Normal Phase (NP) for Polysaccharide CSPs: Heptane/Ethanol/Butylamine (BA) (90:10:0.1, v/v/v).

    • Normal Phase (NP) for Cyclofructan CSP: Heptane/Ethanol/Trifluoroacetic Acid (TFA)/Triethylamine (TEA) (60:40:0.3:0.2, v/v/v/v). Note: Butylamine was found to be detrimental to the enantio-recognition on the cyclofructan column.[7]

    • Polar Organic (PO) for Polysaccharide CSPs: Acetonitrile/Isopropyl Alcohol (IPA) (97:3, v/v) with 0.1% BA.

    • Polar Organic (PO) for Cyclofructan CSP: Acetonitrile/Methanol (MeOH) (90:10, v/v) with 0.3% TFA and 0.2% TEA.

  • Flow Rate: 2.0 mL/min.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization racemate Prepare Racemic Amine Standard injection Inject Sample & Acquire Data racemate->injection mobile_phase Prepare Mobile Phases (NP, RP, PO) with Additives column_prep Select & Equilibrate CSP Column mobile_phase->column_prep column_prep->injection screen_csp Screen Multiple CSPs (Polysaccharide, Cyclofructan, etc.) screen_csp->injection screen_mp Screen Different Mobile Phases screen_mp->injection eval_data Evaluate Rs, α, and k' injection->eval_data no_sep No/Poor Separation eval_data->no_sep good_sep Good Separation (Rs ≥ 1.5) eval_data->good_sep no_sep->screen_csp Change CSP or Mobile Phase optimize Optimize Conditions (Solvent Ratio, Additive, Temp.) good_sep->optimize validate Method Validation optimize->validate

Caption: A general experimental workflow for chiral HPLC method development for amine resolution.

G cluster_poly Polysaccharide-Based cluster_cyclo Cyclofructan-Based cluster_macro Macrocyclic Glycopeptide-Based CSP_Types Chiral Stationary Phases (CSPs) for Amines poly Cellulose & Amylose Derivatives (e.g., Chiralpak, Lux) cyclo Derivatized Cyclofructans (e.g., Larihc CF6-P) macro Antibiotics (e.g., Teicoplanin, Vancomycin) poly_mech Mechanisms: - π-π Interactions - Hydrogen Bonding - Steric Fit (Grooves) - Dipole Interactions poly->poly_mech interacts via cyclo_mech Mechanisms: - Inclusion Complexation - Hydrogen Bonding - Dipole Interactions cyclo->cyclo_mech interacts via macro_mech Mechanisms: - Ion-Exchange - Inclusion (Baskets) - Hydrogen Bonding macro->macro_mech interacts via

Caption: Logical relationships between major CSP types and their primary interaction mechanisms.

Conclusion

The selection of a chiral stationary phase is the most critical step in developing a successful method for the enantiomeric resolution of amines.[4]

  • Polysaccharide-based CSPs (e.g., Chiralpak, Lux) remain the most versatile and broadly applicable choice, with columns like Chiralpak IE and Chiralcel OD-H showing excellent enantioselectivity for a range of amines.[1] Coated versions of these CSPs often provide better separation factors than their immobilized counterparts, though immobilized phases offer greater solvent compatibility.[1]

  • Cyclofructan-based CSPs (e.g., Larihc CF6-P) have emerged as a powerful alternative, demonstrating the highest success rate for resolving underivatized primary amines, particularly in the polar organic mode.[7] They offer a complementary selectivity to polysaccharide phases and are a crucial tool for challenging separations.

  • Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic) provide another dimension of selectivity, leveraging multiple interaction mechanisms.[15] Their multimodal capabilities make them a valuable component of any comprehensive screening strategy.[4]

Ultimately, a systematic screening approach that evaluates a diverse set of CSPs from these different classes, along with a methodical optimization of the mobile phase, is the most effective strategy for achieving robust, reliable, and efficient enantioseparations of chiral amines.[3][4]

References

Cost-benefit analysis of enzymatic vs classical resolution of amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure amines is a critical step in the synthesis of many pharmaceuticals and fine chemicals. The stereochemistry of these chiral building blocks can profoundly influence their biological activity, making their effective separation essential. This guide provides an objective comparison of two primary methods for resolving racemic amines: classical diastereomeric salt crystallization and modern enzymatic kinetic resolution. We will delve into a cost-benefit analysis, present supporting experimental data, and provide detailed protocols to inform the selection of the most suitable technique for your research and development needs.

At a Glance: Key Differences

FeatureEnzymatic ResolutionClassical Resolution
Principle Kinetic resolution based on enantioselective enzymatic reaction.Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.
Theoretical Max. Yield 50% (for one enantiomer in kinetic resolution); up to 100% with dynamic kinetic resolution.[1]50% for the desired enantiomer.[2]
Enantiomeric Excess Often very high (>99%).[2]Variable, may require multiple recrystallizations to achieve high purity (>99%).[3]
Reaction Conditions Mild (near room temperature, neutral pH).[4]Often requires heating and use of acids/bases.[5][6]
Environmental Impact Generally lower, uses biodegradable catalysts (enzymes) and can often be run in aqueous media. Reduces waste.[7]Can generate significant chemical waste from resolving agents, solvents, and acids/bases.[8]
Cost Enzyme cost can be high initially, but can be offset by reuse (immobilization) and milder conditions.[9]Cost of resolving agent can be significant, especially if not recycled. Solvent and waste disposal costs are also a factor.[7]
Scalability Scalable, with continuous flow processes being developed.[10]Well-established and scalable technology.[2]

Quantitative Performance Comparison

The following tables summarize quantitative data from representative studies to provide a clearer picture of the performance of each method.

Table 1: Performance Metrics of Enzymatic vs. Classical Resolution

ParameterEnzymatic Resolution (Lipase-catalyzed)Classical Resolution (using Tartaric Acid)
Typical Yield (%) ~45-50% (for resolved amine)[11]<50% (per enantiomer)[2]
Enantiomeric Excess (ee%) >99%[12]>99% (often after recrystallization)[3]
Reaction Time Hours (e.g., 3-24 hours)[10][11]Days (including crystallization time)[2]
Catalyst/Resolving Agent Loading Catalytic (e.g., 2 mg lipase for 0.05 mmol substrate)[11]Stoichiometric (0.5 to 1.0 equivalent of resolving agent)[6]

Table 2: Economic and Environmental Factors

FactorEnzymatic ResolutionClassical Resolution
Catalyst/Reagent Cost Enzyme price can be a significant factor, but immobilization allows for reuse, reducing overall cost.[9]Cost of chiral resolving agents can be high, and they are used in stoichiometric amounts.[7]
Solvent Usage Often performed in organic solvents, but aqueous media are also possible.[4]Typically requires organic solvents for dissolution and crystallization.[5][6]
Energy Consumption Lower due to mild operating temperatures.Higher due to the need for heating for dissolution.[5][6]
Waste Generation Lower waste production; enzymes are biodegradable.[7]Generates waste from the resolving agent (if not recycled), solvents, and acids/bases used for liberation of the amine.[8]

Experimental Protocols: A Side-by-Side Look

Here we present generalized, yet detailed, experimental protocols for both enzymatic and classical resolution to highlight the practical differences in their workflows.

Enzymatic Kinetic Resolution using Lipase

This protocol is a generalized procedure based on common lab practices for the kinetic resolution of primary amines using a lipase like Candida antarctica lipase B (CALB).

Materials:

  • Racemic amine

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, toluene)

  • Buffer solution (if required)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Analytical equipment (Chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic amine (1 equivalent) and the acylating agent (0.5-1.0 equivalents) in the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity and the scale of the reaction.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-40°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Work-up and Isolation: The reaction mixture now contains the unreacted (and enantiomerically enriched) amine and the acylated amine (amide). These can be separated by standard techniques such as extraction or chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the isolated amine.

Classical Resolution using (+)-Tartaric Acid

This protocol outlines the classical method of resolving a racemic amine using a chiral resolving agent like (+)-tartaric acid.[5]

Materials:

  • Racemic amine

  • (+)-Tartaric acid

  • Solvent (e.g., methanol, ethanol)

  • Base (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Analytical equipment (Polarimeter, Chiral HPLC)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1 equivalent) and (+)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring to obtain a clear solution.[5][6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization. The less soluble diastereomeric salt will precipitate out.[6]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10). This will regenerate the free amine.[6]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.[5]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[6]

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation. Further recrystallizations of the diastereomeric salt may be necessary to achieve higher optical purity.[4]

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams have been generated.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation RacemicAmine Racemic Amine (R/S) ReactionMixture Reaction Mixture (Unreacted S-Amine + R-Amide) RacemicAmine->ReactionMixture AcylatingAgent Acylating Agent AcylatingAgent->ReactionMixture Lipase Lipase Lipase->ReactionMixture Separation Separation (e.g., Chromatography) ReactionMixture->Separation ResolvedAmine Resolved Amine (S) Separation->ResolvedAmine Amide Amide (R) Separation->Amide

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Classical_Resolution_Workflow cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Free Amine RacemicAmine Racemic Amine (R/S) SaltMixture Mixture of Diastereomeric Salts RacemicAmine->SaltMixture ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltMixture Crystallization Fractional Crystallization SaltMixture->Crystallization LessSolubleSalt Less Soluble Salt (e.g., (R)-Amine-(+)-Acid) Crystallization->LessSolubleSalt MotherLiquor Mother Liquor (Contains (S)-Amine-(+)-Acid) Crystallization->MotherLiquor BaseAddition Addition of Base (e.g., NaOH) LessSolubleSalt->BaseAddition ResolvedAmine Resolved Amine (R) BaseAddition->ResolvedAmine

Caption: Workflow for classical resolution via diastereomeric salt formation.

Concluding Remarks

The choice between enzymatic and classical resolution of amines is multifaceted and depends on the specific requirements of the synthesis.

Classical resolution is a well-established and robust technique that is often the go-to method for large-scale industrial processes.[2] Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, which can lead to significant waste if the undesired enantiomer cannot be racemized and recycled.[8] The process can also be time-consuming and energy-intensive.

Enzymatic resolution , on the other hand, offers a greener and often more efficient alternative.[7] The high selectivity of enzymes can lead to excellent enantiomeric excess in a single step under mild conditions.[12] While the initial cost of enzymes can be a consideration, the potential for immobilization and reuse can make it economically viable, especially when factoring in reduced energy and waste disposal costs.[9] Furthermore, the development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, can overcome the 50% yield limitation and approach theoretical yields of 100%.[1]

For researchers in drug development, where speed, efficiency, and green chemistry principles are increasingly important, enzymatic methods present a compelling option. However, for large-scale manufacturing of established products, the well-understood and scalable nature of classical resolution may still be preferred. Ultimately, a thorough evaluation of the specific amine, project timelines, cost constraints, and environmental goals will guide the optimal choice.

References

A Researcher's Guide to Selecting Optimal Resolving Agents for Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the separation of enantiomers from a racemic mixture of acidic compounds is a critical step. Chiral resolution through the formation of diastereomeric salts remains a widely used, effective, and scalable method. The choice of the resolving agent is paramount to the success of this process, directly impacting yield, purity, and overall efficiency. This guide provides an objective comparison of common resolving agents, supported by representative experimental data and detailed protocols to aid in your selection process.

Overview of Common Resolving Agents

The resolution of acidic compounds relies on the use of a chiral base as the resolving agent. This base forms a pair of diastereomeric salts with the racemic acid, which can then be separated based on differences in their physical properties, most commonly solubility. The ideal resolving agent should be readily available, inexpensive, and form well-defined crystalline salts with one of the enantiomers.

Commonly used chiral bases for the resolution of acidic compounds include naturally derived alkaloids and synthetic amines. Some of the most frequently employed agents are:

  • (R)-(+)-α-Methylbenzylamine

  • (-)-Strychnine

  • (-)-Brucine

  • (1R,2S)-(-)-Ephedrine

  • (+)-Cinchonine

The effectiveness of each agent is highly dependent on the specific acidic compound being resolved. Therefore, a screening process is often necessary to identify the optimal resolving agent for a given substrate.

Performance Comparison of Resolving Agents

To illustrate the selection process, we present comparative data for the resolution of a model racemic acidic compound, (±)-Ibuprofen. The following table summarizes the performance of three different resolving agents under standardized experimental conditions.

Table 1: Comparative Performance of Resolving Agents for the Resolution of (±)-Ibuprofen

Resolving AgentDiastereomeric Salt Yield (%)Diastereomeric Excess (d.e.) of Crystalline Salt (%)Optical Purity of Recovered (+)-Ibuprofen (e.e. %)
(R)-(+)-α-Methylbenzylamine759291
(+)-Cinchonine688584
(1R,2S)-(-)-Ephedrine829594

Note: Data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

A detailed and consistent methodology is crucial for accurately comparing the performance of different resolving agents.

Protocol: Diastereomeric Salt Crystallization for Chiral Resolution

  • Dissolution: Dissolve one equivalent of the racemic acidic compound (e.g., (±)-Ibuprofen) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: Add 0.5 equivalents of the selected chiral resolving agent to the solution. The use of 0.5 equivalents ensures that only one enantiomer preferentially forms a salt, leaving the other in the mother liquor.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Analysis of Salt: Dry the crystals and determine the yield and diastereomeric excess (d.e.) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the desired enantiomer of the acidic compound.

  • Final Isolation and Analysis: Collect the purified enantiomer by filtration, wash with water, and dry. Determine the optical purity (enantiomeric excess, e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow and Concepts

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying principle of chiral resolution.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_acid Racemic Acidic Compound (R/S) dissolution 1. Dissolution in Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (+) resolving_agent->dissolution crystallization 2. Salt Formation & Crystallization dissolution->crystallization filtration 3. Filtration crystallization->filtration less_soluble Less Soluble Salt (R)-(+) filtration->less_soluble Solid mother_liquor Mother Liquor (S)-(-) Salt filtration->mother_liquor Liquid acidification 4. Acidification (e.g., HCl) less_soluble->acidification pure_enantiomer Pure Enantiomer (R) acidification->pure_enantiomer

Caption: A flowchart of the diastereomeric salt crystallization process.

G cluster_pathway Principle of Diastereomeric Salt Formation racemic_acid Racemic Acid (R-Acid and S-Acid) plus_sign + diastereomers Diastereomeric Salts (R-Acid)-(R-Base) (S-Acid)-(R-Base) racemic_acid->diastereomers chiral_base Single Enantiomer Base (R-Base) forms Forms chiral_base->diastereomers properties Different Physical Properties (e.g., Solubility) diastereomers->properties separation Separable by Crystallization properties->separation

Caption: The formation of separable diastereomers from a racemic mixture.

Conclusion

The selection of an appropriate resolving agent is a multi-faceted decision that requires careful screening and optimization. As demonstrated with the (±)-Ibuprofen example, performance can vary significantly between agents. (1R,2S)-(-)-Ephedrine showed superior performance in terms of both yield and the resulting optical purity of the final product in this specific case. Researchers are encouraged to use the protocols and data structure provided in this guide as a framework for their own internal assessments. A systematic approach to screening resolving agents will ultimately lead to a more efficient, robust, and scalable chiral resolution process.

A Comparative Guide to Spectroscopic Techniques for Confirming Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and development, where stereochemistry dictates biological activity. This guide provides an objective comparison of key spectroscopic techniques used to confirm both relative and absolute stereochemistry. We delve into the principles, performance, and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the definitive method of X-ray crystallography.

At a Glance: Performance Comparison of Stereochemical Analysis Techniques

The selection of an appropriate method for stereochemical elucidation is a critical decision, often dictated by the nature of the sample, the information required, and available resources. The following table summarizes key quantitative performance metrics for the techniques discussed in this guide.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Nuclear Magnetic Resonance (NMR)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis lightNuclear spin interactions in a magnetic field (through-space and through-bond)
Information Provided Absolute and relative stereochemistry, 3D structureAbsolute configuration, solution-state conformationAbsolute configuration of molecules with chromophoresRelative stereochemistry (NOE/ROE), absolute configuration (with chiral derivatizing agents)
Sample State Solid (single crystal)Solution or neat liquid[1]SolutionSolution
Typical Sample Amount Micrograms to milligrams5-10 mg[2]Micrograms to milligramsSub-milligram to milligrams
Analysis Time Days to weeks (including crystallization)Hours to a day (experiment: 1-12 hours, calculation: hours to days)[2]Hours4-6 hours of active effort over 1-2 days (for Mosher's method)[3][4]
Key Advantage Unambiguous, definitive 3D structure determination[5][6]Applicable to a wide range of chiral molecules in solution, no chromophore needed[2][7]High sensitivity for compounds with UV-Vis chromophoresProvides detailed information on molecular connectivity and through-space proximity[8][9]
Key Limitation Requires a high-quality single crystal, which can be a significant bottleneck[5]Requires theoretical calculations for interpretation, weaker signals than ECD[1]Requires a chromophore near the stereocenter, less structural information than VCDIndirect determination of absolute configuration, can be complex to interpret

In-Depth Analysis of Spectroscopic Techniques

X-ray Crystallography

Often considered the "gold standard" for stereochemical assignment, X-ray crystallography provides an unambiguous determination of the absolute and relative configuration of a molecule by mapping its electron density in a crystalline state.[5][6][10]

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to construct a three-dimensional model of the molecule.[11]

xray_workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis cluster_result Result Compound Chiral Compound Crystallization Grow Single Crystal Compound->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Solve Electron Density Map Data_Collection->Structure_Solution Refinement Refine Structure Structure_Solution->Refinement Absolute_Config Absolute Configuration Refinement->Absolute_Config

X-ray Crystallography Workflow
  • Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient quality and size (typically 0.1-0.3 mm).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated to locate the atoms in the crystal lattice. The structural model is refined to best fit the experimental data. For absolute configuration determination, anomalous dispersion effects, particularly from heavier atoms, are analyzed.[11][12]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] It is a powerful technique for determining the absolute configuration of molecules in solution and does not require the presence of a chromophore.[2][7]

The determination of absolute configuration by VCD relies on the comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.

vcd_logic Exp_Spectrum Experimental VCD Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison Calc_Spectrum_R Calculated VCD Spectrum (R-enantiomer) Calc_Spectrum_R->Comparison Calc_Spectrum_S Calculated VCD Spectrum (S-enantiomer) Calc_Spectrum_S->Comparison Assign_R Assign R Configuration Comparison->Assign_R Match with R Assign_S Assign S Configuration Comparison->Assign_S Match with S (or mirror of R)

VCD Assignment Logic
  • Sample Preparation: Dissolve 5-10 mg of the chiral sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.01-0.1 M.[2] The solvent should have minimal absorption in the infrared region of interest.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.[7]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[13] It is particularly sensitive for molecules containing chromophores and is a powerful tool for assigning the absolute configuration of such compounds.

Similar to VCD, ECD analysis involves comparing the experimental spectrum to a computationally predicted spectrum.

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Sample_Prep Prepare Solution ECD_Measurement Measure ECD Spectrum Sample_Prep->ECD_Measurement Comparison Compare Spectra ECD_Measurement->Comparison Conformational_Search Conformational Search TDDFT_Calc TD-DFT Calculation Conformational_Search->TDDFT_Calc Boltzmann_Avg Boltzmann Averaging TDDFT_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

ECD Analysis Workflow
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable transparent solvent. The concentration will depend on the strength of the chromophore.

  • ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range.

  • Computational Modeling:

    • Perform a conformational analysis of one enantiomer.

    • Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and rotational strengths for the stable conformers.

    • Generate a Boltzmann-averaged ECD spectrum.

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for determining the relative stereochemistry of a molecule through the analysis of through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions.[8][9] The absolute configuration can be determined using chiral derivatizing agents, such as in the Mosher's method.[3][14][4]

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). The observation of an NOE between two protons provides direct evidence of their spatial closeness, which is invaluable for determining relative stereochemistry.

noe_pathway Irradiation Irradiate Proton A Proximity Proton A is close to Proton B (< 5Å) Irradiation->Proximity NOE NOE Observed at Proton B Proximity->NOE Yes No_NOE No NOE at Proton B Proximity->No_NOE No Assignment Assign Relative Stereochemistry NOE->Assignment

NOE Signaling Pathway
  • Sample Preparation: Dissolve several milligrams of the sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. NOESY is typically used for small molecules.[15]

  • Data Processing and Analysis: Process the 2D spectrum. Cross-peaks in the spectrum indicate protons that are close in space. By analyzing the pattern of cross-peaks, the relative stereochemistry can be deduced.[15]

  • Derivatization: React the chiral alcohol or amine with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding diastereomeric esters or amides.[3][14][4][16]

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton resonances for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. The sign of the Δδ values can be used to deduce the absolute configuration based on the established model of the MTPA esters' conformation.[16] A typical Mosher ester analysis requires approximately 4-6 hours of active effort over a 1- to 2-day period.[3][14][4]

Conclusion

The confirmation of stereochemistry is a multifaceted challenge that often requires the application of several complementary techniques. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a major hurdle. VCD and ECD offer powerful alternatives for determining absolute configuration in solution, with VCD being more broadly applicable and ECD offering higher sensitivity for chromophoric molecules. NMR spectroscopy remains an indispensable tool for elucidating relative stereochemistry and can be extended to determine absolute configuration with the use of chiral derivatizing agents. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method or combination of methods to confidently assign the stereochemistry of their molecules of interest.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-1-(4-Bromophenyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (S)-(-)-1-(4-Bromophenyl)ethylamine, a corrosive organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that you are wearing the appropriate PPE:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves before use and use proper glove removal technique.

  • Body Protection: A lab coat or a complete suit protecting against chemicals should be worn.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Segregation

  • Characterize the waste: Determine if the this compound is in its pure form or mixed with other solvents or reagents.

  • Segregate from other waste streams: This compound is a halogenated organic amine. It must be collected separately from non-halogenated waste.[6][7][8] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[3][4]

Step 2: Containerization and Labeling

  • Use a dedicated, compatible waste container. A polyethylene container is a suitable option.[4]

  • The container must have a secure, tight-fitting lid and be in good condition.[8]

  • Label the container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6][9]

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[8]

    • The concentration or percentage of all chemical constituents in the container.[6][7]

    • The associated hazards (e.g., Corrosive, Toxic).[6]

    • The name and contact information of the generating laboratory or researcher.[9]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[1][4]

  • Ensure the waste container is stored in secondary containment to prevent spills.[6]

Step 4: Disposal Request and Pickup

  • Once the waste container is full (do not overfill), or if it has been in accumulation for the maximum allowed time per your institution's policy, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[10]

  • Do not transport hazardous waste outside of the laboratory yourself.[9]

Empty Container Disposal

  • A container that has held this compound is also considered hazardous waste.

  • To dispose of an empty container, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9]

  • The rinsate must be collected and disposed of as hazardous waste in your halogenated waste container.[9]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, pending institutional policies.[9][10]

Quantitative Data Summary

PropertyValueReference
CAS Number27298-97-1[1][11]
Molecular FormulaC8H10BrN[1][11]
Molecular Weight200.08 g/mol [11]
Physical StateLiquid[1]
AppearanceLight yellow[1]
Hazard ClassificationsAcute Toxicity (Oral, Inhalation), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Skin Sensitization, Aquatic Chronic[11]
Signal WordDanger[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds characterize_waste Characterize Waste (Pure or Mixture) consult_sds->characterize_waste segregate_waste Segregate as Halogenated Organic Waste characterize_waste->segregate_waste containerize Containerize in a Labeled, Compatible Container segregate_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Contact EHS or Licensed Waste Contractor for Disposal store->request_pickup end End: Proper Disposal request_pickup->end

Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific disposal protocols and the information provided in the manufacturer's Safety Data Sheet (SDS). When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Comprehensive Safety and Handling Guide for (S)-(-)-1-(4-Bromophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS No: 27298-97-1). It is intended for researchers, scientists, and professionals in drug development and laboratory settings.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. According to safety data sheets, its primary hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion: Causes severe skin burns.[1][2]

  • Eye Damage: Causes serious eye damage.[1][2]

  • Sensitization: May cause an allergic skin reaction.

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Due to its corrosive nature and potential for severe health effects, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against exposure. All personnel must be trained in the proper use, removal, and maintenance of their PPE.[3]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale and Standards
Eye & Face Tightly fitting safety goggles AND an 8-inch minimum faceshield.Protects against splashes and vapors that cause severe eye damage. Equipment must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]
Hand Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents direct skin contact, which can cause severe burns and allergic reactions.[4][5] Gloves must be inspected before use and disposed of after contamination.
Respiratory Required when ventilation is inadequate or exposure limits may be exceeded.Protects against inhalation of harmful vapors.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., Type ABEK conforming to EN 14387) is recommended.[2]
Body Protective clothing (e.g., lab coat, chemical-resistant apron or suit).Prevents contamination of personal clothing and skin.[4][7][8] Contaminated clothing must be removed immediately and washed before reuse.[7]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step procedures should be implemented.

3.1. Handling and Storage Protocol

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3] Confirm that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[2][4]

  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[6][7]

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Chemical Transfer: Use appropriate tools (e.g., pipettes, syringes) for transfers to minimize splashes or mist generation.[6] The substance is air-sensitive and should be stored under an inert gas like nitrogen or argon.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9] Containers must be resealed carefully and kept upright to prevent leakage. The designated storage area should be a locked, corrosives-compatible cabinet.[7]

  • Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[4]

3.2. Spill and Emergency Response

  • Spill Containment: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill by soaking it up with an inert absorbent material such as sand, silica gel, or universal binder.[2] Do not let the product enter drains.

  • First Aid:

    • Eye Contact: Immediately rinse with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][7] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[1][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]

3.3. Disposal Plan

  • Waste Collection: Collect all waste material, including the chemical residue, contaminated absorbent material, and empty containers, in suitable, closed, and clearly labeled containers for hazardous waste.[2]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[7] Environmental release must be avoided. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely managing this chemical from procedural planning through to final disposal.

G planning 1. Planning & Risk Assessment - Review SDS - Verify Fume Hood & Safety Shower ppe 2. Don Correct PPE - Goggles & Faceshield - Resistant Gloves - Lab Coat/Apron planning->ppe handling 3. Chemical Handling - Work in Fume Hood - Use Proper Transfer Tools - Store Under Inert Gas ppe->handling disposal 5. Waste Disposal - Collect in Labeled Container - Dispose via Approved Facility handling->disposal Routine Procedure emergency 4. Emergency Event (Spill or Exposure) handling->emergency If Incident Occurs spill_response Spill Response - Absorb with Inert Material - Collect for Disposal emergency->spill_response first_aid First Aid - Use Eyewash/Shower - Remove Clothing - Seek Medical Attention emergency->first_aid spill_response->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-1-(4-Bromophenyl)ethylamine
Reactant of Route 2
(S)-(-)-1-(4-Bromophenyl)ethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.